1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Description
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Properties
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQXOGGRSONDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390035 | |
| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248250-51-3 | |
| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. The phenylethanamine scaffold is a privileged structure in medicinal chemistry, and its combination with the versatile pyrazole moiety presents significant opportunities for drug discovery and development.[1][2] This document outlines a validated, two-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous analytical methods for structural confirmation and purity assessment.
Introduction and Rationale
The target molecule, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, merges two pharmacologically significant motifs. Phenylethanamines are core structures in a wide array of neuroactive compounds and approved pharmaceuticals.[3] The pyrazole ring is a key heterocyclic scaffold known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The strategic combination of these two moieties is hypothesized to yield novel compounds with potential therapeutic value.
This guide is designed to provide drug development professionals with a robust and reproducible methodology. The presented synthesis is rooted in well-established chemical transformations, ensuring reliability and scalability. The causality behind each experimental choice is explained, and the characterization protocols are designed to provide an unambiguous structural confirmation of the final compound.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target compound suggests a logical disconnection at the C-N bond of the ethanamine backbone and the N-C bond of the pyrazole ring. A practical and efficient forward synthesis can be envisioned starting from commercially available styrene oxide and pyrazole.
This strategy involves two key transformations:
-
Nucleophilic Ring-Opening of an Epoxide: The acidic proton of pyrazole can be removed by a base to generate the pyrazolate anion, a potent nucleophile. This anion can then attack an electrophilic carbon source. Styrene oxide is an ideal electrophile for this purpose, as it provides the desired 1-phenyl-2-hydroxyethane backbone in a single step.
-
Conversion of a Hydroxyl Group to an Amine: The resulting secondary alcohol must be converted to a primary amine. This can be achieved through a variety of methods, with one of the most reliable being a two-step process involving activation of the alcohol (e.g., as a tosylate) followed by nucleophilic substitution with an azide salt and subsequent reduction.
This pathway is advantageous due to the accessibility of the starting materials and the high-yielding nature of the proposed reactions.
Logical Synthesis Workflow
Below is a diagram illustrating the proposed synthetic strategy from retrosynthesis to the final product.
Caption: Retrosynthetic and forward synthesis plan.
Detailed Synthetic Protocols
Step 1: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol
Mechanism and Rationale:
This reaction is a classic Sngcontent-ng-c2487356420="" class="ng-star-inserted">N2-type epoxide ring-opening. Pyrazole is first deprotonated by a strong base, sodium hydride (NaH), to form the sodium pyrazolate salt. This salt acts as a potent nitrogen nucleophile. It attacks one of the electrophilic carbons of the styrene oxide ring. Due to steric hindrance from the phenyl group, the nucleophilic attack preferentially occurs at the less substituted C2 carbon (the methylene carbon), leading to a highly regioselective reaction.[6][7] The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 1H-pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the complete formation of sodium pyrazolate.
-
Cool the mixture back to 0 °C and add a solution of styrene oxide (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol as a pure compound.
Step 2: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Mechanism and Rationale:
This transformation is a three-part sequence. First, the hydroxyl group of the intermediate alcohol is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form a tosylate. Second, the tosylate is displaced by the azide ion (from sodium azide, NaN₃) in an SN2 reaction to form an organic azide. Azide is an excellent nucleophile for this purpose. Finally, the azide is reduced to the primary amine. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Tosylation: Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Stir at 0 °C for 4-6 hours.
-
Azidation: To the reaction mixture, add sodium azide (2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF). Heat the mixture to 60-70 °C and stir overnight.
-
Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add the azide intermediate solution in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by an acid-base extraction or by column chromatography on silica gel to yield the final product, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Characterization and Structural Elucidation
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the final product.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all key structural elements. Expected signals include multiplets in the aromatic region (7.2-7.5 ppm) for the phenyl group, distinct signals for the three pyrazole protons, and characteristic signals for the ethanamine backbone protons (CH and CH₂).[9][10]
-
¹³C NMR: The carbon NMR spectrum will show the correct number of carbon signals, corresponding to the phenyl, pyrazole, and ethanamine carbons.
| Expected ¹H NMR Data (in CDCl₃, δ in ppm) | Expected ¹³C NMR Data (in CDCl₃, δ in ppm) |
| ~7.60 (d, 1H, Pyrazole H-5) | ~142.0 (Aromatic Quaternary C) |
| ~7.40 (d, 1H, Pyrazole H-3) | ~139.0 (Pyrazole C-5) |
| ~7.20-7.35 (m, 5H, Phenyl-H) | ~129.0 (Pyrazole C-3) |
| ~6.25 (t, 1H, Pyrazole H-4) | ~128.5 (Phenyl CH) |
| ~4.30-4.50 (m, 2H, N-CH₂) | ~127.5 (Phenyl CH) |
| ~4.10-4.20 (m, 1H, Ph-CH) | ~126.0 (Phenyl CH) |
| ~1.50-2.00 (br s, 2H, NH₂) | ~105.5 (Pyrazole C-4) |
| ~58.0 (N-CH₂) | |
| ~55.0 (Ph-CH) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[8]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C=N Stretch (Pyrazole) | ~1550 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z). The expected molecular weight for C₁₁H₁₃N₃ is 187.11 g/mol .[11]
Experimental Workflow and Data Validation
The diagram below outlines the comprehensive workflow, integrating synthesis with in-process controls and final characterization to ensure the integrity of the final product.
Caption: Self-validating experimental workflow.
Conclusion
This guide details a logical and robust pathway for the synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a novel compound with potential applications in drug discovery. By following the outlined protocols and analytical procedures, researchers can reliably produce and validate this molecule. The emphasis on mechanistic rationale and rigorous characterization ensures a high degree of scientific integrity, providing a solid foundation for further investigation into the biological properties of this promising chemical entity.
References
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- NIH National Library of Medicine. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations.
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- MDPI. (n.d.). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(-)-Quinic Acid.
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An In-depth Technical Guide to 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile for researchers and scientists. The guide details the molecule's structural attributes, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic rationale, and a discussion of its potential biological activities based on the well-documented pharmacology of the pyrazole scaffold. This document is intended to serve as a foundational resource for professionals engaged in the exploration of novel pyrazole-based therapeutic agents.
Introduction: The Convergence of the Pyrazole Scaffold and Phenylethylamine Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The presence of the pyrazole ring in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil underscores its significance as a "privileged scaffold" in drug discovery.[4][5]
The phenylethylamine backbone is another critical pharmacophore, forming the structural basis for a multitude of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. The strategic combination of these two motifs in 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine results in a novel chemical entity with significant potential for interacting with biological systems. This guide aims to elucidate the chemical nature of this compound and explore its potential therapeutic avenues.
Chemical Structure and Properties
The structure of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine consists of a phenyl ring and a pyrazole ring linked by an ethylamine bridge. The pyrazole moiety is attached to the ethyl group at the N1 position of the pyrazole ring.
Physicochemical Properties
While experimentally determined data for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine are scarce, computational models provide reliable estimates for its key physicochemical properties. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | PubChem |
| Molecular Weight | 187.24 g/mol | PubChem |
| XLogP3 (Lipophilicity) | 1.1 | PubChem |
| Hydrogen Bond Donors | 1 (Amine group) | PubChem |
| Hydrogen Bond Acceptors | 2 (Pyrazole nitrogens) | PubChem |
| Polar Surface Area | 42.0 Ų | PubChem |
| Rotatable Bonds | 3 | PubChem |
Spectroscopic Profile (Predicted)
The structural confirmation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated.[6][7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyrazole rings. The protons of the ethylamine linker would appear as a set of multiplets, with the chemical shifts influenced by the adjacent chiral center and the pyrazole ring. The amine protons would likely present as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display unique signals for each of the 11 carbon atoms. The aromatic carbons of the phenyl and pyrazole rings would resonate in the downfield region (typically 110-140 ppm), while the aliphatic carbons of the ethyl bridge would appear in the upfield region.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected to confirm the presence of specific functional groups. These would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations characteristic of the pyrazole and phenyl rings (in the 1500-1600 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the compound's molecular weight (187.24 m/z for the nominal mass). Fragmentation patterns would likely involve the cleavage of the bond between the two rings and within the ethylamine linker.
Proposed Synthesis Protocol
Synthetic Workflow Overview
The proposed synthesis involves an initial nucleophilic substitution to form a ketone intermediate, followed by a reductive amination to yield the final primary amine.
Caption: Proposed two-step synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone (Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile.
-
Reaction Initiation: To the stirring suspension, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetonitrile dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for using a base like K₂CO₃ is to deprotonate the pyrazole, forming a more nucleophilic pyrazolate anion which readily displaces the bromide from the alpha-bromoketone.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ketone intermediate.
Step 2: Synthesis of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine (Final Product)
-
Reaction Setup: In a separate flask, dissolve the ketone intermediate (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Reductive Amination: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirring solution at room temperature. The choice of NaBH₃CN is critical as it selectively reduces the imine formed in situ from the ketone and ammonia (from ammonium acetate) without significantly reducing the ketone starting material.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting ketone is consumed.
-
Quenching and Extraction: Carefully quench the reaction by adding dilute aqueous HCl. Basify the mixture with aqueous NaOH to a pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography or crystallization to yield 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications.[3][10][11] The incorporation of the phenylethylamine structure suggests that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine could have activity in the central nervous system (CNS) or interact with targets modulated by endogenous phenylethylamines.
Potential Therapeutic Areas
-
Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[12]
-
Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] Their mechanisms can include the inhibition of protein kinases, which are often dysregulated in cancer.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several agents with demonstrated activity against bacterial and fungal pathogens.[2][13]
-
Neuroprotective and CNS Activity: Given the structural similarity to neurotransmitters, this compound could potentially modulate neuronal receptors or enzymes, offering possibilities for treating neurodegenerative diseases or psychiatric disorders.[1][14]
Example Mechanism of Action: COX-2 Inhibition
A plausible mechanism of action for a pyrazole derivative with anti-inflammatory properties is the inhibition of the COX-2 enzyme. This enzyme converts arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Caption: Potential mechanism via COX-2 inhibition.
Conclusion and Future Directions
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine represents a promising, yet underexplored, molecule at the intersection of two pharmacologically significant scaffolds. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The broad biological activities associated with pyrazole derivatives suggest that this compound warrants further investigation. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic screening against a panel of biological targets, particularly those involved in inflammation, cancer, and neurological disorders, would be a critical step in unlocking its therapeutic potential.
References
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis of 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis and biological activity of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. (2012). OSTI.GOV. Retrieved January 18, 2026, from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]
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Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Spectroscopic Analysis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Introduction
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a molecule of significant interest within medicinal chemistry and drug development due to its structural motifs: a phenethylamine core and a pyrazole ring. The phenethylamine framework is a common feature in a variety of psychoactive compounds and neurotransmitters, while pyrazole derivatives are known for a wide range of biological activities.[1] Accurate structural elucidation and purity assessment are paramount for any research or development involving such compounds. This technical guide provides a comprehensive overview of the expected spectroscopic signature of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following data and interpretations are based on established principles of spectroscopy and data from closely related analogues, providing a robust framework for the characterization of this specific molecule.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine are numbered as shown below. This convention will be used throughout the guide.
Caption: Integrated workflow for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive map of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups such as the primary amine and aromatic rings, and mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous and self-validating system for the structural confirmation and purity assessment of this compound, which is essential for its application in research and development.
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Preliminary Biological Screening of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of the novel chemical entity, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7][8] This guide outlines a tiered, logic-driven screening cascade designed to efficiently characterize the bioactivity profile of this compound. We will detail robust, validated protocols for initial cytotoxicity assessment, broad-spectrum antimicrobial screening, and preliminary in vivo toxicology. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening
The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in medicinal chemistry.[3][7][8] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][4][5][6][9] The specific structural features of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, combining a phenyl ring and an ethanamine side chain with the pyrazole core, suggest potential interactions with various biological targets. This preliminary screening protocol is designed to cast a wide net, identifying potential therapeutic applications and flagging any immediate toxicological concerns.
Tier 1: In Vitro Cytotoxicity Assessment
A fundamental first step in evaluating any new chemical entity is to determine its potential for cellular toxicity.[10] This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.
Causality of Assay Selection
We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses metabolic activity as an indicator of cell viability.[11] This assay is chosen for its robustness, high-throughput capability, and well-established protocol.[11][12][13] To obtain a broader understanding of potential cytotoxicity, we will screen against a panel of human cell lines representing different tissue types.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Maintain selected human cancer cell lines (e.g., HeLa, HepG2, A549) and a non-cancerous human cell line (e.g., HEK293) in appropriate media and conditions (37°C, 5% CO2).
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Tissue of Origin | IC50 (µM) of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine |
| HeLa | Cervical Cancer | > 100 |
| HepG2 | Liver Cancer | 85.3 |
| A549 | Lung Cancer | > 100 |
| HEK293 | Embryonic Kidney | > 100 |
Tier 2: Antimicrobial Screening
Given the known antimicrobial properties of many pyrazole derivatives, a broad-spectrum screen against common bacterial and fungal pathogens is a logical next step.[2][4][14]
Causality of Assay Selection
We will utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method is quantitative and allows for the testing of multiple organisms simultaneously in a high-throughput format.
Experimental Workflow
Caption: Workflow for the broth microdilution antimicrobial screening assay.
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation:
-
Culture Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.[4]
-
Adjust the turbidity of the cultures to a 0.5 McFarland standard.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution to the first well and perform serial dilutions across the plate.
-
Add 50 µL of the standardized microbial suspension to each well.
-
Include positive (microbes only) and negative (broth only) controls.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Example Antimicrobial Data
| Microorganism | Type | MIC (µg/mL) of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Bacillus subtilis | Gram-positive Bacteria | 128 |
| Escherichia coli | Gram-negative Bacteria | > 256 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 256 |
| Candida albicans | Fungus | 128 |
| Aspergillus niger | Fungus | > 256 |
Tier 3: Preliminary In Vivo Toxicological Screen
An early assessment of in vivo toxicity is crucial to identify potential safety liabilities before committing significant resources to further development.[15][16]
Causality of Study Design
An acute oral toxicity study in a rodent model (e.g., mice or rats) provides initial information on the potential adverse effects of a substance when administered in a single high dose. This study helps to determine the LD50 (lethal dose for 50% of the animals) and identify target organs of toxicity.[15]
In Vivo Screening Workflow
Caption: Workflow for the preliminary in vivo acute toxicity screen.
Experimental Protocol: Acute Oral Toxicity
-
Animal Acclimatization and Grouping:
-
Acclimatize healthy, young adult rodents (e.g., Swiss albino mice) for at least one week.
-
Randomly assign animals to control and treatment groups (n=5 per group).
-
-
Dose Administration:
-
Administer a single oral gavage of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine at various dose levels (e.g., 50, 300, 2000 mg/kg).
-
The control group receives the vehicle only.
-
-
Observation and Data Collection:
-
Observe the animals for mortality, clinical signs of toxicity, and changes in behavior for 14 days.[15]
-
Record body weight and food and water consumption at regular intervals.
-
-
Pathological Examination:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy of all animals.
-
Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.[15]
-
Data Presentation: Example In Vivo Toxicity Data
| Dose (mg/kg) | Mortality | Clinical Signs | Gross Pathological Findings |
| 50 | 0/5 | No observable adverse effects | No abnormalities detected |
| 300 | 0/5 | Mild lethargy for 2 hours post-dosing | No abnormalities detected |
| 2000 | 1/5 | Severe lethargy, piloerection, ataxia | Pale liver in the deceased animal |
Conclusion and Future Directions
This tiered preliminary biological screening approach provides a robust and efficient method for the initial characterization of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. The data generated from these studies will guide further investigation into its potential therapeutic applications and inform more detailed mechanistic and safety studies. Positive findings in any of the described assays would warrant progression to more specific and potentcy-determining evaluations.
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in vitro activity of novel pyrazole-containing ethanamine derivatives
An In-Depth Technical Guide on the In Vitro Activity of Novel Pyrazole-Containing Ethanamine Derivatives
Executive Summary
The hybridization of distinct pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery. This guide focuses on a promising class of such hybrids: novel pyrazole-containing ethanamine derivatives. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of an ethanamine side chain offers a versatile handle to modulate physicochemical properties, target engagement, and pharmacokinetic profiles.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical stages in the preclinical evaluation of these derivatives. We will delve into the rationale behind their design, outline robust synthetic and characterization methodologies, and provide detailed, field-proven protocols for assessing their in vitro biological activity. The core of this guide is a focus on scientific integrity and causality; we do not just present steps but explain the expert reasoning behind experimental choices, ensuring that each protocol functions as a self-validating system. By synthesizing data from recent literature, we will explore structure-activity relationships (SAR) and elucidate common mechanisms of action, providing a solid foundation for future research and development in this exciting chemical space.
The Pyrazole-Ethanamine Scaffold: A Privileged Motif in Medicinal Chemistry
The Pyrazole Core: Physicochemical Properties and Pharmacological Significance
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structure is not merely a molecular scaffold but an active contributor to pharmacological activity. Its unique electronic properties—featuring both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair)—allow it to engage in diverse, high-affinity interactions with biological targets like enzymes and receptors.[2][3] The stability of the aromatic ring ensures it can withstand metabolic degradation, a crucial feature for any drug candidate. Its presence in FDA-approved drugs like Celecoxib (anti-inflammatory), Rimonabant, and various anticancer agents underscores its therapeutic importance.[2][4]
The Ethanamine Side Chain: A Modulator of Potency and Pharmacokinetics
While the pyrazole core often dictates the class of biological activity, the ethanamine side chain provides the fine-tuning necessary for potency and drug-like properties. The amine group, which is typically basic, can be protonated at physiological pH. This positive charge can form critical ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target's active site. Furthermore, modifying the substituents on the amine or the ethyl linker allows for precise control over lipophilicity, solubility, and membrane permeability—key determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Rationale for Hybridization: Synergistic Effects and Target-Specific Design
The strategic combination of the pyrazole core and an ethanamine side chain creates hybrid molecules with the potential for synergistic or additive effects. This design allows the molecule to potentially interact with multiple sites on a single target or even engage with multiple targets. The overarching goal is to develop derivatives with enhanced potency, improved selectivity against off-target proteins (thereby reducing toxicity), and optimized pharmacokinetic properties.
Synthesis and Characterization of Novel Derivatives
The synthesis of these derivatives typically follows a multi-step sequence, beginning with the formation of the core pyrazole ring, followed by the strategic introduction of the ethanamine side chain.
General Synthetic Strategy
A common and efficient route is the Knorr pyrazole synthesis or a variation thereof, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] Once the substituted pyrazole core is formed, the ethanamine side chain can be introduced through various reactions, such as nucleophilic substitution or reductive amination.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for synthesizing pyrazole-ethanamine derivatives.
Characterization
Following synthesis and purification (typically via column chromatography or recrystallization), the chemical structure and purity of the novel compounds must be unequivocally confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of atoms and confirm the covalent structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C=N).[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[8]
In Vitro Biological Evaluation: A Methodological Deep Dive
The foundation of a trustworthy preclinical assessment is a logical, stepwise screening cascade that moves from broad activity screening to specific, mechanism-of-action studies.
Core Principle: A Self-Validating Experimental Workflow
The credibility of in vitro data hinges on a workflow that incorporates appropriate controls at every stage. The process begins with the synthesis and characterization of a library of derivatives. These are then subjected to primary screening assays to identify "hits" with significant biological activity. Hits are then validated through dose-response studies to quantify their potency (e.g., IC₅₀ or MIC). Finally, promising lead compounds undergo mechanistic assays to determine how they work at a molecular level.
Caption: A robust workflow for in vitro screening and lead identification.
Antimicrobial Activity Assays
This method is the gold standard for quantifying the potency of an antimicrobial agent.[9]
-
Causality: The MIC value is the lowest concentration of a compound that visibly inhibits microbial growth. A lower MIC indicates higher potency. This assay is preferred over diffusion assays for quantitative analysis because it minimizes variables related to compound solubility and diffusion rate through agar.
-
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.[6]
-
Controls (Self-Validation):
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin, Clotrimazole) to confirm the susceptibility of the microorganism.[10]
-
Negative Control: A well containing only the microorganism and broth to confirm normal growth.
-
Solvent Control: A well containing the microorganism and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds, ensuring the solvent itself is not inhibitory.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration at which no turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.
-
Anticancer Activity Assays
The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by quantifying total cellular protein.[11]
-
Causality: This assay relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of living cells, thus providing a measure of cell viability after drug treatment.
-
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Controls (Self-Validation):
-
Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin) to confirm cell line sensitivity.[12]
-
Negative Control: Wells treated with vehicle (e.g., DMSO) only, representing 100% cell viability.
-
-
Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their cytotoxic effects.
-
Fixation & Staining: Gently wash the cells, fix them with trichloroacetic acid (TCA) to precipitate proteins, and then stain with 0.4% SRB solution.
-
Analysis: Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at ~515 nm. The IC₅₀ (the concentration required to inhibit cell growth by 50%) is calculated from the resulting dose-response curve.
-
Analysis of In Vitro Activity: Structure-Activity Relationships (SAR)
By synthesizing and testing a library of related derivatives, we can establish Structure-Activity Relationships (SAR) that guide the design of more potent and selective compounds. Below are representative data tables summarizing findings for different classes of pyrazole derivatives from the literature.
Antimicrobial Potency: A Tabular Summary
| Compound ID | R¹ Substituent | R² Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Reference |
| PYZ-01 | -H | 4-Cl-Phenyl | 12.5 | 16 | [9] |
| PYZ-02 | -H | 2,4-diF-Phenyl | 4 | >32 | [9] |
| PYZ-03 | -CH₃ | 4-CH₃-Phenyl | 7.8 | 7.8 | [9] |
| PYZ-04 | -CH₃ | Imidazo-pyridine | <1 | <1 | [9] |
| Ciprofloxacin | (Standard) | (Standard) | 1 | 0.5 | [9] |
Analysis: The data suggests that incorporating a difluorophenyl group (PYZ-02) enhances activity against Gram-positive bacteria (S. aureus) but not Gram-negative (E. coli).[9] The addition of a complex heterocyclic system like an imidazo-pyridine (PYZ-04) can lead to broad-spectrum, high-potency agents.[9]
Anticancer Efficacy: A Comparative Data Table
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) | Reference |
| PZE-A | -H | 4-Br-Phenyl | 24.6 | 3.6 | [11] |
| PZE-B | -H | Naphthalene | 9.3 | 8.0 | [12] |
| PZE-C | -CH₃ | 4-Cl-Phenyl | 8.03 | 13.14 | [13] |
| PZE-D | -CH₃ | 2-Cl-Phenyl | 0.45 (CDK2) | - | [13] |
| Doxorubicin | (Standard) | (Standard) | ~0.5 | ~0.8 | [12] |
Analysis: Electron-withdrawing groups like 4-bromophenyl (PZE-A) can confer high potency, particularly against colon cancer cells (HCT-116).[11] The position of substituents is also critical, as seen in the high CDK2 inhibitory activity of PZE-D (an indirect measure of anticancer potential).[13]
Elucidating Mechanisms of Action (MOA)
Identifying a compound's molecular target is essential for rational drug development. For pyrazole-ethanamine derivatives, several mechanisms have been proposed based on their structural class.
Inhibition of Bacterial Proliferation: Targeting DNA Gyrase
Many antibacterial agents function by disrupting DNA replication. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a necessary step for replication. Pyrazole derivatives have been shown to act as inhibitors of this enzyme.[2][9]
-
Mechanistic Insight: The pyrazole derivative binds to the active site of DNA gyrase, preventing it from re-ligating the DNA strands it has cleaved. This leads to an accumulation of double-strand breaks, which is lethal to the bacterium.
Caption: MOA diagram for CDK2 inhibition leading to apoptosis.
Conclusion and Future Perspectives
Novel pyrazole-containing ethanamine derivatives represent a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their demonstrated in vitro activity against a range of microbial and cancer targets validates the core design strategy. The key to unlocking their full potential lies in a rigorous and logical approach to their evaluation, as outlined in this guide. Future work should focus on optimizing lead compounds to improve their selectivity and ADME properties, performing in vivo studies to confirm efficacy and safety, and exploring novel biological targets to broaden their therapeutic applications. By adhering to the principles of scientific integrity and causality, the research community can continue to develop these promising scaffolds into next-generation medicines.
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). MDPI. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Molecules. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers in Pharmacology. [Link]
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Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2024). BMC Chemistry. [Link]
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Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). Anticancer Agents in Medicinal Chemistry. [Link]
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Step 2 Synthesis of pyrazole Derivative. (n.d.). ResearchGate. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). Molecules. [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical and Scientific Innovation. [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Advances. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Foreword: Charting a Course into the Pharmacological Unknown
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for investigating the mechanism of action of the novel compound, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, from anti-inflammatory and analgesic to antipsychotic and anticancer effects[1][2][3]. The subject of this guide, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, represents a unique structural iteration within this versatile class. While its specific biological targets remain uncharacterized, its architecture—a phenethylamine backbone linked to a pyrazole moiety—suggests a compelling potential for interaction with key physiological pathways.
This document eschews a rigid, templated approach. Instead, it offers a dynamic, logic-driven framework for a comprehensive investigation. We will proceed from broad, initial profiling to deep, mechanistic studies, with each experimental phase designed to build upon the last. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol is a self-validating system designed to yield robust and reproducible data.
Part 1: Foundational Profiling - Casting a Wide Net
The initial phase of our investigation is designed to broadly assess the pharmacological landscape of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This will allow us to identify potential areas of biological activity and formulate more specific hypotheses for deeper investigation.
In Silico Target Prediction: A Computational First Look
Before embarking on wet-lab experiments, a computational approach can provide valuable, hypothesis-generating insights. By comparing the structure of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine against databases of known pharmacologically active compounds and their targets, we can identify potential protein-ligand interactions.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., aromatic rings, hydrogen bond donors/acceptors, hydrophobic centers).
-
Database Screening: Utilize platforms such as PharmMapper, SuperPred, or BindingDB to screen the compound's pharmacophore against libraries of known protein targets.
-
Target Prioritization: Analyze the results based on prediction scores and the biological relevance of the potential targets. Prioritize targets that are frequently identified across multiple platforms and are implicated in well-defined signaling pathways.
Broad-Spectrum Phenotypic Screening
Phenotypic screening allows us to observe the effects of the compound on whole cells or organisms without a preconceived bias about its target. This can reveal unexpected biological activities and provide a functional context for subsequent target-based assays.
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissue types and disease states (e.g., cancer cell lines, neuronal cells, immune cells).
-
Assay Panel: Employ a suite of high-content imaging and cell viability assays to assess a range of cellular phenotypes, including:
-
Cytotoxicity: (e.g., MTT or CellTiter-Glo assays) to determine the compound's effect on cell proliferation and viability.
-
Apoptosis: (e.g., Caspase-3/7 activation, Annexin V staining) to assess programmed cell death induction.
-
Morphological Changes: High-content imaging to analyze alterations in cell shape, cytoskeletal organization, and organelle morphology.
-
Signaling Pathway Activation: Reporter gene assays for key pathways (e.g., NF-κB, MAPK, STAT).
-
-
Data Analysis: Analyze the multi-parametric data to identify specific patterns of cellular response, which can provide clues to the compound's mechanism of action.
Part 2: Hypothesis-Driven Investigation - From Broad Observations to Specific Targets
Based on the foundational profiling, we can now formulate and test specific hypotheses regarding the molecular targets of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. The presence of the pyrazole ring in numerous anti-inflammatory and analgesic drugs suggests that cyclooxygenase (COX) enzymes are a plausible target class[4][5]. Furthermore, the phenethylamine scaffold is a common feature of compounds acting on the central nervous system, suggesting potential interactions with neurotransmitter receptors or transporters.
Investigating Anti-Inflammatory Potential: Targeting the COX Pathway
Rationale: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade[1][4]. The structural features of our compound warrant an investigation into its potential COX-inhibitory activity.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Source: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: Utilize a colorimetric or fluorometric assay that measures the peroxidase activity of COX. The assay typically involves the oxidation of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure: a. Pre-incubate varying concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine with COX-1 or COX-2. b. Initiate the reaction by adding arachidonic acid and the chromogenic substrate. c. Monitor the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 to determine potency and selectivity.
Caption: Hypothetical inhibition of the COX pathway.
Exploring Neuromodulatory Effects: Receptor Binding and Neurotransmitter Uptake Assays
Rationale: The phenethylamine backbone is a well-established pharmacophore for compounds targeting monoamine neurotransmitter systems. It is therefore prudent to investigate whether 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine interacts with dopamine, serotonin, or norepinephrine receptors or transporters.
Experimental Protocol: Radioligand Binding Assays
-
Target Preparation: Use cell membranes prepared from cell lines or tissues endogenously or recombinantly expressing the target receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.) and transporters (DAT, SERT, NET).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each target.
-
Procedure: a. Incubate the membranes with the radioligand in the presence of increasing concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the radioactivity of the filter-bound membranes.
-
Data Analysis: Determine the Ki (inhibition constant) of the compound for each target to assess its binding affinity.
Experimental Protocol: Neurotransmitter Uptake Assays
-
Cell Model: Utilize cell lines stably expressing the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Substrate: Use a radiolabeled or fluorescently tagged substrate for each transporter (e.g., [3H]dopamine, [3H]serotonin).
-
Procedure: a. Pre-incubate the cells with varying concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. b. Add the labeled substrate and incubate for a defined period. c. Terminate the uptake by washing the cells with ice-cold buffer. d. Lyse the cells and measure the intracellular accumulation of the labeled substrate.
-
Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake for each transporter.
Caption: Potential modulation of neurotransmitter systems.
Part 3: Mechanistic Deep Dive and In Vivo Validation
Once a primary target or pathway has been identified, the next phase is to elucidate the precise molecular interactions and validate the findings in a more complex biological system.
Elucidating Downstream Signaling
If 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is found to interact with a specific receptor, it is crucial to characterize the downstream signaling cascade it modulates.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Treat a relevant cell line with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for key phosphorylated (activated) and total signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
In Vivo Efficacy and Target Engagement
The ultimate validation of a proposed mechanism of action comes from demonstrating that the compound engages its target in a living organism and produces a physiologically relevant effect.
Experimental Protocol: Animal Models of Disease
-
Model Selection: Based on the in vitro findings, select an appropriate animal model. For example, if the compound is a COX-2 inhibitor, a rodent model of inflammation (e.g., carrageenan-induced paw edema) would be suitable. If it modulates a CNS target, a model of depression or anxiety might be appropriate.
-
Dosing and Administration: Determine the optimal dose and route of administration based on preliminary pharmacokinetic studies.
-
Efficacy Assessment: Measure relevant behavioral or physiological endpoints (e.g., reduction in paw volume, changes in locomotor activity, etc.).
-
Target Engagement: At the end of the study, collect tissues of interest (e.g., inflamed tissue, brain) and measure biomarkers of target engagement. This could involve ex vivo binding assays or measuring downstream signaling markers.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 15.2 | 0.8 | 19 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Table 2: Hypothetical Neurotransmitter Transporter Inhibition Data
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 2.5 | 18.7 | 5.3 |
| Cocaine (Control) | 0.3 | 0.5 | 0.2 |
Conclusion: A Path Forward
This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. By progressing from broad profiling to specific, hypothesis-driven experiments and finally to in vivo validation, researchers can systematically unravel the pharmacological properties of this novel compound. The insights gained from this comprehensive investigation will be invaluable for guiding its future development as a potential therapeutic agent.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][1][3][6]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link][5]
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Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. [Link][10]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link][12]
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structural analogs and derivatives of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine
Executive Summary
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine represents a fascinating, albeit sparsely documented, chemical scaffold. Its structure marries a classic phenylethylamine backbone, a privileged motif in neuroscience and medicinal chemistry, with a versatile pyrazole ring, a common feature in a wide array of bioactive molecules. Due to the limited direct literature on this specific entity, this guide adopts a first-principles approach. We will deconstruct the core molecule into its constituent pharmacophores to propose robust synthetic strategies and outline a systematic methodology for the generation and evaluation of its structural analogs and derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational framework for initiating a discovery program centered on this promising chemical class. We will explore synthetic pathways, strategies for molecular diversification, and the requisite analytical and in-vitro characterization techniques, all grounded in established chemical literature.
Introduction to the Core Scaffold: A Union of Privileged Moieties
The therapeutic potential of any new chemical entity is often inferred from its constituent parts. The 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold is a compelling amalgamation of two such well-established pharmacophoric units:
-
The Phenylethylamine Backbone: This structural motif is the cornerstone of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine. Consequently, it is a frequent starting point for the design of centrally active agents, from stimulants to antidepressants and antipsychotics. The stereochemistry of the ethylamine bridge and the substitution pattern on the phenyl ring are critical determinants of pharmacological activity and selectivity.
-
The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile building block in medicinal chemistry, valued for its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The substitution pattern on the pyrazole ring can be readily modified to fine-tune a compound's physicochemical properties and target engagement.
The covalent linkage of these two moieties creates a novel chemical space, offering the potential for unique pharmacological profiles that may differ significantly from compounds containing only one of the two substructures.
Proposed Synthetic Strategies for the Core Molecule
While no direct synthesis for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is prominently reported, its construction can be logically planned using well-established synthetic transformations. A plausible and efficient route involves the nucleophilic substitution of a suitable leaving group on the phenylethylamine backbone by the pyrazole nitrogen.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the key C-N bond between the ethylamine bridge and the pyrazole ring, suggesting 2-phenylethan-1-amine with a leaving group at the 2-position and pyrazole as the starting materials.
Proposed Synthetic Workflow
The following diagram illustrates a feasible synthetic pathway:
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-1-phenylethanol
-
To a solution of styrene oxide (1.0 eq) in ethanol, add a saturated solution of ammonia in ethanol (10 eq).
-
Stir the reaction mixture in a sealed vessel at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/MeOH gradient) to yield 2-amino-1-phenylethanol.
Step 2: Mesylation of 2-Amino-1-phenylethanol
-
Dissolve 2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and extract the product with DCM.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude mesylated intermediate. This intermediate is often used directly in the next step.
Step 3: Nucleophilic Substitution with Pyrazole
-
To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature until gas evolution ceases.
-
Add a solution of the crude mesylated intermediate from Step 2 in DMF.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by column chromatography to obtain 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Strategies for Generating Structural Analogs and Derivatives
Systematic modification of the core scaffold is essential for developing a robust Structure-Activity Relationship (SAR). The following diagram outlines the key points of diversification:
Caption: Key diversification points on the core scaffold.
Modification of the Phenyl Ring
Substituents on the phenyl ring can profoundly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its binding affinity.
| Modification | Rationale | Potential Impact |
| Halogenation (F, Cl, Br) | Introduce metabolic blocks, modulate lipophilicity, and potentially form halogen bonds with the target. | Improved metabolic stability, altered target affinity. |
| Alkylation (e.g., -CH3) | Increase lipophilicity and explore steric interactions within the binding pocket. | Enhanced membrane permeability, potential for selectivity. |
| Alkoxylation (e.g., -OCH3) | Introduce a hydrogen bond acceptor and alter electronic properties. | Modulated target binding and solubility. |
Alterations to the Ethylamine Bridge
The ethylamine linker is crucial for positioning the phenyl and pyrazole moieties.
-
Stereochemistry: The stereocenter at the carbon bearing the phenyl group is of paramount importance. It is highly probable that biological targets will exhibit stereoselectivity. Therefore, the synthesis and evaluation of individual (R)- and (S)-enantiomers is a critical step. This can be achieved by using chiral starting materials or through chiral resolution of the final racemic mixture.
-
N-Alkylation/N-Acylation: Introducing small alkyl groups (e.g., methyl) or acyl groups on the amine can modulate its basicity (pKa) and hydrogen bonding capacity, which can significantly impact target interactions and cell permeability.
Derivatization of the Pyrazole Moiety
The pyrazole ring offers several positions for substitution (C3, C4, and C5) to fine-tune the molecule's properties. For instance, adding a small alkyl or electron-withdrawing group can alter the electronic nature of the ring and its metabolic stability. Furthermore, bioisosteric replacement of the pyrazole with other 5-membered heterocycles like triazole or imidazole could lead to improved properties or novel intellectual property.
Physicochemical and In Vitro Characterization
The synthesis of any new analog must be followed by rigorous characterization to confirm its identity and purity.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the new compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should typically be >95% for use in biological assays.
-
Once confirmed, a standard panel of in vitro assays should be employed to characterize the compound's properties, such as:
-
Aqueous Solubility: Measured by methods like nephelometry.
-
Lipophilicity (LogP/LogD): To predict membrane permeability.
-
Metabolic Stability: Using liver microsomes or hepatocytes.
-
Initial Biological Screening: Based on the activities of related phenylethylamines and pyrazoles, initial screens could focus on a panel of CNS receptors or enzymes.
Hypothetical SAR Exploration Workflow
A logical, iterative process is key to efficient lead optimization.
Caption: Workflow for SAR exploration.
This workflow begins with the synthesis and screening of the core molecule. Positive results trigger the systematic synthesis of analogs, starting with the most synthetically accessible modifications (e.g., substitutions on the phenyl ring). Each cycle of synthesis and testing provides data that informs the design of the next generation of compounds, leading towards a candidate with an optimized profile of potency, selectivity, and drug-like properties.
Conclusion and Future Directions
The 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold represents a promising starting point for a medicinal chemistry program. By leveraging established synthetic methodologies and a systematic approach to analog generation, researchers can efficiently explore the chemical space around this core structure. Future work should focus on securing the individual enantiomers to probe stereospecific interactions and on developing a deeper understanding of the metabolic fate of these compounds. The versatility of both the phenylethylamine and pyrazole moieties suggests that with careful optimization, novel therapeutics with unique pharmacological profiles could emerge from this compound class.
References
An In-depth Technical Guide to the Physicochemical Properties of Substituted 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The versatility of the pyrazole ring, which can act as a bioisostere for other aromatic systems and participate in hydrogen bonding, makes it an attractive moiety for drug design.[6] A comprehensive understanding of the physicochemical properties of substituted 1-phenyl-2-(1H-pyrazol-1-yl)ethanamines is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the core physicochemical properties of this compound class, offering insights into their synthesis, structure-property relationships, and experimental characterization.
Synthesis Strategies
The synthesis of substituted 1-phenyl-2-(1H-pyrazol-1-yl)ethanamines can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring followed by the introduction of the ethanamine side chain, or vice versa. One established method is the Vilsmeier-Haack reaction, which can be used to formylate a substituted acetophenone phenylhydrazone, leading to a pyrazole-4-carboxaldehyde.[7][8] This aldehyde can then be further functionalized to introduce the ethanamine moiety. Another strategy involves the reaction of a suitable carbonyl compound with a hydrazine derivative to form the pyrazole core.[2][9] The specific substitution pattern on the phenyl and pyrazole rings can be introduced either at the starting material stage or through post-synthetic modifications.
Core Physicochemical Properties and Their Impact on Drug Development
The journey of a drug molecule from administration to its target site is governed by its physicochemical properties. For the 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine class of compounds, two of the most critical parameters are lipophilicity and the acid dissociation constant (pKa).
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's ADME profile. It influences the molecule's ability to cross biological membranes, its solubility in aqueous and lipid environments, and its binding to plasma proteins and metabolic enzymes.
The pyrazole ring itself is less lipophilic than a benzene ring, which can be advantageous in drug design to improve solubility.[6] However, the overall lipophilicity of a 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine derivative is significantly influenced by the nature of the substituents on both the phenyl and pyrazole rings. For instance, the introduction of hydrophobic groups, such as alkyl or halogen moieties, will increase the LogP value, potentially enhancing membrane permeability but also possibly increasing metabolic liability and off-target toxicity. Conversely, the incorporation of polar functional groups, like hydroxyl or carboxyl groups, will decrease the LogP, which can improve aqueous solubility but may hinder cell penetration.
Table 1: Predicted Physicochemical Properties of 1-Phenyl-2-(1H-pyrazol-5-yl)ethanamine
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | [10] |
| XLogP3 | 1.1 | [10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
| Rotatable Bond Count | 3 | [10] |
Acid Dissociation Constant (pKa)
The pKa value reflects the ionization state of a molecule at a given pH. For 1-phenyl-2-(1H-pyrazol-1-yl)ethanamines, the primary basic center is the amino group of the ethanamine side chain. The pyrazole ring itself is weakly basic, with a pKa of approximately 2.5.[6] The ionization state is critical for solubility, as the charged (protonated) form is generally more water-soluble than the neutral form. It also plays a key role in drug-receptor interactions, as the charge state can influence binding affinity.
The pKa of the ethanamine moiety will be influenced by the electronic effects of the substituents on the phenyl and pyrazole rings. Electron-withdrawing groups will decrease the basicity (lower the pKa) of the amine, while electron-donating groups will increase it. The precise control of pKa is a vital aspect of drug design, aiming for a balance between solubility and the ability to cross biological membranes.
Experimental Protocols for Physicochemical Characterization
Accurate determination of LogP and pKa is essential for building robust structure-property relationships. Standardized experimental protocols provide reliable and reproducible data.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for LogP determination. It involves partitioning a compound between two immiscible phases, typically n-octanol and water.
Experimental Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Experimental Workflow:
Caption: Workflow for pKa determination using potentiometric titration.
Biological Activities and Structure-Activity Relationships (SAR)
The physicochemical properties of substituted 1-phenyl-2-(1H-pyrazol-1-yl)ethanamines are intrinsically linked to their biological activity. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure affect the biological potency and selectivity.[11][12][13]
For instance, in a series of pyrazole-based inhibitors, the introduction of different substituents on the phenyl ring can modulate both the lipophilicity and the electronic properties of the molecule, thereby influencing its binding to the target protein.[11] The ethanamine side chain can participate in crucial hydrogen bonding or ionic interactions within the active site of a receptor or enzyme. A thorough understanding of the interplay between physicochemical properties and structural features is essential for the rational design of more potent and selective drug candidates.
Conclusion
Substituted 1-phenyl-2-(1H-pyrazol-1-yl)ethanamines represent a promising class of compounds with significant potential in drug discovery. A deep understanding of their physicochemical properties, particularly lipophilicity and pKa, is fundamental to optimizing their ADME profiles and ultimately their therapeutic efficacy. By systematically exploring the effects of substitution on these properties and employing robust experimental methodologies for their characterization, researchers can accelerate the development of novel drug candidates based on this versatile scaffold.
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An In-Depth Technical Guide to the Early-Phase Research of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Preamble: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant effects.[1][2][3] This wide-ranging bioactivity is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used for erectile dysfunction), all of which feature the pyrazole core.[1][4]
The inherent potential of this scaffold compels the exploration of novel derivatives. This guide focuses on a specific, under-researched analogue: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine . We will delineate a comprehensive, logic-driven framework for its early-phase research, from initial chemical synthesis and characterization to foundational preclinical evaluation. This document is designed not as a rigid protocol but as a strategic blueprint, explaining the causality behind each experimental choice to ensure a self-validating and robust research cascade.
Part 1: Foundational Chemistry—Synthesis and Analytical Characterization
Scientific Rationale: The journey of any novel chemical entity begins with its creation. A reproducible, well-characterized synthetic route is non-negotiable. Without irrefutable proof of structure and a high degree of purity, all subsequent biological data is rendered unreliable. This initial phase establishes the very identity of the molecule under investigation.
Proposed Synthetic Pathway
The synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine can be logically approached via a multi-step sequence starting from commercially available precursors. A common and effective method for forming the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] We will adapt this principle. The proposed pathway involves the formation of a pyrazole aldehyde intermediate, which then undergoes further modification to yield the target amine.
Caption: A plausible synthetic route to a structural analogue of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of pyrazole-4-carbaldehydes.[6]
Step 1: Synthesis of 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde (Intermediate)
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 3.0 eq) and cool to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF. Allow the mixture to stir for 15 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Prepare a solution of the appropriate acetophenone phenylhydrazone derivative (1.0 eq) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Heating: Once the addition is complete, heat the reaction mixture to 75°C and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice containing a 10% sodium carbonate solution to neutralize the acid.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (Target Compound via Reductive Amination) This step is a hypothetical adaptation for the specific target molecule.
-
Reaction Setup: To a solution of the appropriate pyrazole-containing aldehyde/ketone precursor (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Extraction: Quench the reaction by adding 1M HCl. Wash the aqueous layer with dichloromethane (DCM). Basify the aqueous layer with 2M NaOH and extract the product with DCM.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude amine is then purified using silica gel column chromatography.
Analytical Workflow for Structural Validation and Purity
Causality: Each analytical technique provides a unique piece of the structural puzzle. Combining them provides a self-validating system: NMR confirms the carbon-hydrogen framework, MS confirms the mass, IR identifies functional groups, and HPLC quantifies purity. An impurity in the HPLC trace would manifest as unexplained peaks in the NMR and MS, creating a system of checks and balances.
Caption: Integrated workflow for analytical characterization.
Data Summary Table 1: Expected Analytical Characterization Data
| Analysis | Parameter | Expected Result | Purpose |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Peaks corresponding to aromatic, pyrazole, methylene, and amine protons. | Structural Elucidation |
| ¹³C NMR | Chemical Shift (ppm) | Peaks corresponding to all unique carbon atoms in the molecule.[7] | Confirms Carbon Skeleton |
| HRMS | m/z | [M+H]⁺ corresponding to the exact mass of C₁₁H₁₄N₃⁺. | Confirms Elemental Composition |
| FTIR | Wavenumber (cm⁻¹) | Peaks for N-H stretch (~3300-3400), aromatic C-H (~3000-3100), C=N stretch (~1590-1620).[8] | Functional Group Identification |
| HPLC | Peak Area | >95% purity with a single major peak. | Purity Assessment |
Part 2: Preclinical In Vitro Evaluation
Scientific Rationale: With a confirmed and pure compound in hand, the next logical step is to probe its biological activity. In vitro assays provide a rapid and cost-effective method to identify potential biological targets, understand the mechanism of action (MOA), and determine potency (e.g., IC₅₀/EC₅₀) in a controlled cellular or biochemical environment.
Initial Target Screening: A Broad Net Approach
Given the diverse activities of pyrazole derivatives, an initial broad screening against a panel of receptors, enzymes, and transporters is a prudent strategy to identify potential targets and flag potential off-target liabilities early.
Experimental Protocol: Broad Panel Radioligand Binding Assay
-
Compound Preparation: Prepare a stock solution of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in DMSO.[9] Create serial dilutions to achieve final assay concentrations (e.g., 10 µM to 1 nM).
-
Assay Setup: In a 96-well plate, combine cell membrane preparations expressing the target receptor, a known radioligand for that target, and the test compound.
-
Incubation: Incubate the plates to allow competitive binding to reach equilibrium.
-
Separation: Rapidly filter the plate contents through a filtermat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothesis-Driven MOA Investigation: Targeting CCR1
Structural analogues, specifically 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, have been investigated as antagonists of the C-C chemokine receptor type 1 (CCR1).[10] CCR1 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses, making it a valuable therapeutic target for diseases like rheumatoid arthritis.[10] We will therefore hypothesize that our compound may also interact with this target.
Experimental Protocol: FLIPR Calcium Mobilization Assay for CCR1 Antagonism
-
Cell Culture: Culture a cell line stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine to the wells and incubate.
-
Agonist Stimulation: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Add a known CCR1 agonist (e.g., RANTES/CCL5) to stimulate the receptor.
-
Data Acquisition: The FLIPR will measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.
-
Analysis: Antagonistic activity is determined by the compound's ability to inhibit the calcium signal induced by the agonist. Calculate the IC₅₀ from the dose-response curve.
Caption: In Vitro evaluation cascade from broad screening to MOA validation.
Data Summary Table 2: Hypothetical In Vitro Results
| Assay Type | Target | Result Type | Hypothetical Value |
|---|---|---|---|
| Binding Assay | CCR1 | IC₅₀ | 150 nM |
| Binding Assay | Dopamine Transporter | % Inhibition @ 10µM | < 20% |
| Binding Assay | hERG Channel | % Inhibition @ 10µM | < 15% |
| Functional Assay | CCR1 Calcium Flux | IC₅₀ | 250 nM |
Part 3: Preclinical In Vivo Assessment
Scientific Rationale: An in vitro effect does not guarantee in vivo success. The complex biological system of a living organism introduces the critical variables of Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK). Furthermore, in vivo models are essential for assessing both preliminary safety (toxicology) and efficacy in a disease-relevant context.
Preliminary Toxicology
The first step in vivo is to establish a safe dose range. An acute toxicity study helps identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Acclimation: Acclimate male and female mice for at least one week under standard laboratory conditions.
-
Dose Preparation: Formulate 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in a suitable vehicle (e.g., saline with 5% DMSO).[11]
-
Dose Administration: Administer single escalating doses of the compound via intraperitoneal (i.p.) injection to different groups of mice.[11] A vehicle-only group serves as the control.
-
Observation: Monitor the animals continuously for the first 4 hours and then daily for 14 days for any signs of morbidity, mortality, or behavioral changes.
-
Data Collection: Record body weights at regular intervals. At the end of the study, perform a gross necropsy.
-
Endpoint: Determine the highest dose that does not cause significant toxicity or mortality.
In Vivo Efficacy Model
Based on our hypothesized CCR1 antagonism, a well-established model of acute inflammation is the carrageenan-induced paw edema model in rats. This model is frequently used to evaluate the efficacy of potential anti-inflammatory agents.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups: Divide rats into several groups: Vehicle Control, Positive Control (e.g., Indomethacin), and multiple Test Compound groups at different doses.
-
Compound Administration: Administer the test compound or controls orally or via i.p. injection one hour before the inflammatory insult.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the volume of the injected paw using a plethysmometer at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).
Caption: Integrated in vivo evaluation workflow.
Data Summary Table 3: Hypothetical In Vivo Results
| Study | Parameter | Hypothetical Value |
|---|---|---|
| Acute Toxicity | MTD (i.p., mouse) | 50 mg/kg[11] |
| Pharmacokinetics | Oral Bioavailability (rat) | 35% |
| Pharmacokinetics | Half-life (t½, rat) | 4.2 hours |
| Efficacy | Edema Inhibition @ 10 mg/kg | 45% reduction at 3 hours |
Conclusion and Strategic Next Steps
This guide has outlined a foundational, multi-pillar approach to the early-phase investigation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. By systematically progressing from verifiable synthesis and characterization through hypothesis-driven in vitro screening and culminating in preliminary in vivo safety and efficacy models, a robust initial data package can be generated.
Assuming the hypothetical data presented holds true—demonstrating a clear synthesis, confirmed in vitro activity at a specific target like CCR1, an acceptable preliminary safety profile, and a measurable effect in a disease-relevant animal model—the following next steps would be warranted:
-
Lead Optimization: Synthesize a focused library of analogues to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).
-
Expanded Pharmacology: Profile the optimized lead compound against a wider array of inflammatory models and confirm its mechanism of action through target engagement and downstream biomarker studies.
-
Formal Preclinical Development: Conduct IND-enabling toxicology studies under Good Laboratory Practice (GLP) conditions and develop a scalable manufacturing process in preparation for potential clinical trials.
This structured, causality-driven approach ensures that resources are deployed effectively, and that key scientific and developmental questions are answered at each stage of the discovery process.
References
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1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Il Farmaco. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WJPR. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. [Link]
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Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2020). MDPI. [Link]
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Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
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Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2023). MDPI. [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
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In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. (2009). Journal of Medicinal Chemistry. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances. [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]
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Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. (2022). MDPI. [Link]
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Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (2011). European Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Note & Protocols: Evaluating the Neuroprotective Potential of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Abstract: Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, which overwhelms endogenous antioxidant systems and triggers apoptotic cell death. This guide provides a comprehensive framework for researchers to investigate the neuroprotective potential of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a novel compound featuring both a phenethylamine backbone and a pyrazole moiety. These structural motifs are present in various bioactive molecules, suggesting potential for neuroprotective activity.[1][2][3][4][5] This document outlines the scientific rationale, detailed in vitro protocols, and data interpretation strategies for assessing this compound's efficacy in a neuronal cell model of oxidative stress.
Scientific Rationale & Hypothesized Mechanism of Action
The chemical structure of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a composite of two key pharmacophores: a β-phenethylamine scaffold and a pyrazole ring.
-
β-Phenethylamine Scaffold: This structure is the backbone for many endogenous monoamine neurotransmitters and neuromodulators, such as dopamine and norepinephrine.[5] Synthetic derivatives of phenethylamine are known to interact with monoamine transporters and receptors, and some have shown potential to protect neurons from specific neurotoxins.[3][6][7]
-
Pyrazole Moiety: The pyrazole ring is a five-membered aromatic heterocycle prevalent in medicinal chemistry.[1] Pyrazole-containing compounds have been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects in models of Alzheimer's and Parkinson's disease.[1][2][8][9][10]
Core Hypothesis: We hypothesize that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine confers neuroprotection by mitigating intracellular oxidative stress and inhibiting downstream apoptotic pathways. A plausible mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes, thereby bolstering the cell's defense against neurotoxic insults.[12][14][15]
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized neuroprotective mechanism via the Nrf2 pathway.
Experimental Design & Workflow
A robust evaluation of a novel compound requires a systematic, multi-step approach. The following workflow is designed to first establish a safe dosing range and then to test the compound's efficacy in a disease-relevant model of neurotoxicity.
Caption: General experimental workflow for assessing neuroprotective efficacy.
Core Experimental Protocols
These protocols are optimized for the human neuroblastoma SH-SY5Y cell line, a widely used and validated model for neurodegenerative disease research.[16][17]
Protocol 1: Baseline Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration range of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine that is non-toxic to SH-SY5Y cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.[18][20]
Materials:
-
SH-SY5Y cells[21]
-
Complete Growth Medium (e.g., DMEM/F-12 with 10% FBS)
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (Test Compound)
-
MTT solution (5 mg/mL in PBS)[20]
-
Solubilization Solution (e.g., DMSO or SDS-HCl solution)[22][23]
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Complete Growth Medium.[22] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[18][23]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22][23] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20][22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[20][23] A reference wavelength of >650 nm can be used to subtract background noise.[18]
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y |
| Seeding Density | 1 x 10⁴ cells/well |
| Treatment Duration | 24 hours |
| MTT Incubation | 4 hours |
| Readout Wavelength | 570 nm |
Protocol 2: Neuroprotection Against 6-OHDA-Induced Toxicity
Objective: To evaluate if pre-treatment with the test compound can protect SH-SY5Y cells from toxicity induced by 6-hydroxydopamine (6-OHDA), a well-established neurotoxin used to model Parkinson's disease.[24][25][26][27]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.
-
Compound Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing non-toxic concentrations of the test compound (determined from Protocol 1). Incubate for 1-2 hours.[25]
-
Neurotoxin Challenge: Add 6-OHDA to the wells to achieve a final concentration that induces approximately 50% cell death (EC₅₀), which for SH-SY5Y cells is often around 50-100 µM.[25][26][27] This concentration should be optimized in your lab. Include the following controls: Untreated, Vehicle + 6-OHDA, and Compound alone.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[25][27]
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify cell viability.
Protocol 3: Mechanistic Assay - Measurement of Intracellular ROS
Objective: To determine if the neuroprotective effect of the compound is associated with a reduction in intracellular reactive oxygen species (ROS).
Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS.[28][29] Cell-permeant DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29][30]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)[28]
-
Serum-free medium (e.g., DMEM)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seeding and Treatment: Seed and treat cells with the test compound and/or 6-OHDA as described in Protocol 2.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium.[28][31] Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[29][31]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[31]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[31]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[28]
Caution: The DCFH-DA assay can be prone to artifacts.[32] It is sensitive to various oxidizing species, not just H₂O₂, and can be influenced by intracellular iron and peroxidases.[32] Results should be interpreted with care and ideally confirmed with alternative methods.
Protocol 4: Mechanistic Assay - Measurement of Apoptosis (Caspase-3 Activity)
Objective: To assess whether the compound prevents apoptosis by measuring the activity of caspase-3, a key executioner caspase.[33]
Principle: This assay uses a synthetic substrate, such as DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric), which is specifically cleaved by activated caspase-3.[33][34][35] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.[33][34][35]
Materials:
-
Commercially available Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell Lysis Buffer
-
96-well plate
Procedure:
-
Seeding and Treatment: Seed cells in a larger format (e.g., 6-well plate) to ensure sufficient cell numbers for lysate preparation. Treat cells as described in Protocol 2.
-
Cell Lysis: After the 24-hour incubation, harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves centrifuging the cells and resuspending the pellet in a chilled lysis buffer.[34][36]
-
Assay Reaction: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add the caspase-3 substrate to each well to start the reaction.[36]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[34][36]
-
Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[34][35]
Data Analysis and Interpretation
-
Cell Viability: Express data as a percentage of the control group. % Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
ROS/Caspase Activity: Normalize the fluorescence/absorbance signal to the cell number or total protein content to account for differences in cell density.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA with post-hoc tests) to determine significance. A p-value < 0.05 is typically considered significant.
Caption: Decision tree for interpreting experimental outcomes.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
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The role of Nrf2 signaling pathways in nerve damage repair. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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The role of Nrf2 signaling in counteracting neurodegenerative diseases. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]
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Mechanisms of neuroprotection mediated by the Nrf2 signaling network. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). NIH. Retrieved January 17, 2026, from [Link]
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Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. (2018). Frontiers. Retrieved January 17, 2026, from [Link]
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DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved January 17, 2026, from [Link]
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Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. (2023). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
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Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]
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Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. Retrieved January 17, 2026, from [Link]
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Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
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Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. (2022). PubMed. Retrieved January 17, 2026, from [Link]
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6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment. (2021). ResearchOnline@JCU. Retrieved January 17, 2026, from [Link]
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Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2017). PubMed Central. Retrieved January 17, 2026, from [Link]
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DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). EU Science Hub. Retrieved January 17, 2026, from [Link]
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San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]
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Methylphenidate. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Cytotoxic effect of 6-OHDA on SH-SY5Y cells. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
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In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). Frontiers. Retrieved January 17, 2026, from [Link]
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β-Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT-Diaphorase: An In Silico Study. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Structural properties of phenylethylamine derivatives which inhibit transport-P in peptidergic neurones. (1995). PubMed Central. Retrieved January 17, 2026, from [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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Human neuroblastoma cell line SH SY5Y culturing. (2023). Protocols.io. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive framework for the investigation of the anti-inflammatory properties of the novel compound, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. Drawing upon the well-established anti-inflammatory prowess of the pyrazole scaffold, this document outlines a tiered, logical progression of in-vitro and in-vivo studies to thoroughly characterize the compound's potential as a therapeutic agent.[1][2][3][4]
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[5][6][7][8] The diverse biological activities of pyrazole derivatives, which also include analgesic and antipyretic effects, underscore the therapeutic potential of novel analogues such as 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.[1][2][9][10] This guide is designed to provide researchers with the necessary protocols to systematically evaluate its efficacy and elucidate its mechanism of action.
Postulated Mechanism of Action: Targeting the Pillars of Inflammation
Based on the extensive literature on pyrazole derivatives, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is hypothesized to exert its anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds selectively inhibit COX-2, an enzyme upregulated at sites of inflammation that is responsible for the synthesis of pro-inflammatory prostaglandins.[5][6][8]
-
Modulation of Pro-inflammatory Cytokines: The compound may suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]
-
Inhibition of the NF-κB Signaling Pathway: By potentially inhibiting the IκB kinase, the compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide array of inflammatory genes.[5]
-
Inhibition of Lipoxygenase (LOX) Enzymes: Some pyrazole analogues exhibit inhibitory activity against LOX enzymes, which are involved in the production of leukotrienes, another class of potent inflammatory mediators.[5][6]
The following diagram illustrates the potential signaling pathways that may be targeted by 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Caption: Postulated anti-inflammatory signaling pathways targeted by 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
In-Vitro Evaluation: A Stepwise Approach to Mechanistic Insight
A tiered in-vitro screening strategy is recommended to efficiently assess the anti-inflammatory potential and mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Caption: A tiered workflow for the in-vitro evaluation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Protocol: Cytotoxicity Assay (MTT)
Objective: To determine the non-toxic concentration range of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine on a relevant cell line, such as murine macrophages (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in culture medium.
-
Replace the medium with the compound dilutions and incubate for 24 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
LPS (from E. coli)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells as in the cytotoxicity assay.
-
Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol: Cytokine Measurement (ELISA)
Objective: To quantify the effect of the compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6).
Materials:
-
Supernatants from the NO inhibition assay
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the respective kits.
-
Use the cell culture supernatants collected from the NO assay.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol: COX-1/COX-2 Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme immunoassay kits
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Celecoxib (as a selective COX-2 inhibitor control)
-
Indomethacin (as a non-selective COX inhibitor control)
Procedure:
-
Follow the protocol provided with the commercial enzyme immunoassay kit.
-
Test a range of concentrations of the compound.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
In-Vivo Evaluation: Assessing Efficacy in Preclinical Models
Promising in-vitro results should be followed by in-vivo studies to evaluate the compound's efficacy in a whole-organism context.
Caption: A workflow for the in-vivo evaluation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound.[11] This is a widely used and well-characterized model of acute inflammation.[3]
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in saline
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Indomethacin (as a reference drug)
-
Pletismometer
Procedure:
-
Divide the rats into groups: vehicle control, reference drug, and different doses of the test compound.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol: Carrageenan-Induced Pleurisy in Rats
Objective: To assess the effect of the compound on fluid exudation and leukocyte migration in an acute inflammatory model.[12]
Materials:
-
Wistar rats
-
1% (w/v) carrageenan solution in saline
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Indomethacin
-
Heparinized tubes
-
Hemocytometer
Procedure:
-
Group and dose the animals as in the paw edema model.
-
One hour after drug administration, inject 0.2 mL of carrageenan solution into the pleural cavity.
-
Four hours after the carrageenan injection, sacrifice the animals.
-
Collect the pleural exudate using a syringe.
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate using a hemocytometer.
Data Presentation and Interpretation
The following tables provide a template for organizing and presenting the data obtained from the proposed studies.
Table 1: In-Vitro Anti-inflammatory Activity
| Compound | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | - | 100 ± 5.2 | 0 ± 3.1 | 0 ± 4.5 | 0 ± 3.8 |
| Test Compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| Reference Drug | 10 |
Table 2: COX-1/COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Test Compound | |||
| Celecoxib | |||
| Indomethacin |
Table 3: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Test Compound | 10 | ||
| 30 | |||
| 100 | |||
| Indomethacin | 10 |
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. By following these detailed protocols, researchers can obtain critical data on the compound's efficacy, mechanism of action, and potential as a novel anti-inflammatory agent. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development.
References
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Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Medicinal Chemistry, 31. [Link]
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Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed, 38828869. [Link]
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Eweas, A. F., El-Nezhawy, A. O., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10), 458-466. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). ResearchGate. [Link]
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Di Micco, S., Terracciano, S., & Bruno, I. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
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El-Domyati, F. M., Abdel-Aziz, M., & El-Sayed, M. A. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-262. [Link]
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Gerokonstantis, D. T., & Simal, C. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3236. [Link]
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Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. [Link]
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1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1985). Il Farmaco; Edizione Scientifica, 40(4), 257-70. [Link]
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Anti-inflammatory Profile of N-phenylpyrazole Arylhydrazone Derivatives in Rats. (1998). General Pharmacology: The Vascular System, 31(4), 589-595. [Link]
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Najm, R. S. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 611-623. [Link]
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Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (2013). Current Drug Discovery Technologies, 10(1), 61-68. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. [Link]
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Hu, L., Zheng, Y., Li, Z., Wang, Y., Lv, Y., Qin, X., & Zeng, C. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3147-3152. [Link]
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Dhingra, A. K., Chopra, B., Dass, R., & Mittal, S. K. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Scientia Pharmaceutica, 82(3), 545-560. [Link]
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Fares, M., Aboutabl, M. E., El-Sayed, M., & Abdel-Aziz, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of the American Science, 10(5), 137-147. [Link]
-
Synthesis and biological activity of some pyrazole derivatives. (2007). ResearchGate. [Link]
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Muftah, M. S. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196. [Link]
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Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6099-6103. [Link]
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Protocols for Efficacy Testing of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine as a Novel Neuroprotective Agent
An Application Guide for Researchers
Abstract
This document provides a comprehensive framework for evaluating the therapeutic efficacy of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. Based on its structural motifs—a phenethylamine core known for neuroactivity and a pyrazole ring present in numerous bioactive compounds—we hypothesize that this molecule acts as a selective inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3][4] This positions it as a promising candidate for a disease-modifying therapy in neurodegenerative disorders, particularly Parkinson's Disease (PD), where MAO-B inhibition is a clinically validated strategy.[5] The following protocols are designed as a phased, decision-driven pathway, progressing from initial biochemical validation to in vivo proof-of-concept, ensuring scientific rigor and efficient resource allocation.
Introduction: Scientific Rationale and Therapeutic Hypothesis
The compound 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine integrates two key pharmacophores. The phenethylamine skeleton is a foundational structure for many neurotransmitters and psychoactive drugs, suggesting a high probability of interaction with neurological targets. The pyrazole moiety is a "privileged structure" in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and antidepressant properties.[1][3][4][6] Notably, certain pyrazole derivatives have been identified as potent MAO inhibitors.[7]
Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the brain.[5][8] In Parkinson's Disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a dopamine deficit, causing severe motor impairments. Furthermore, the catalytic action of MAO-B on dopamine produces hydrogen peroxide (H₂O₂), a source of oxidative stress that contributes to neuronal death.[9]
Our central hypothesis is that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a selective MAO-B inhibitor. By blocking this enzyme, the compound is expected to exert a dual therapeutic effect:
-
Symptomatic Relief: Increase the synaptic availability of dopamine, compensating for the neuronal loss.
-
Neuroprotection: Reduce the production of neurotoxic reactive oxygen species (ROS), thereby slowing the progression of the disease.
The following testing cascade is designed to rigorously validate this hypothesis.
Pre-clinical Efficacy Evaluation Workflow
A logical, phased approach is critical for the efficient development of a novel therapeutic candidate. The workflow is designed to answer key questions at each stage, with clear go/no-go decision points before committing to more complex and resource-intensive studies.
Caption: Pre-clinical development workflow for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Phase I Protocols: In Vitro Target Validation and Cellular Efficacy
The initial phase focuses on confirming the compound's interaction with its hypothesized target and establishing its therapeutic window in a cellular context.
Protocol 1: MAO-A and MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant MAO-A and MAO-B and to establish its selectivity index.
Causality: This is the foundational experiment to validate our primary hypothesis. A high potency (low IC₅₀) and high selectivity for MAO-B over MAO-A are desirable. Selective MAO-B inhibitors have a better safety profile, avoiding the "cheese effect" (hypertensive crisis) associated with non-selective or MAO-A-selective inhibitors.[5]
Methodology: This protocol is adapted from commercially available fluorometric assay kits.[8][10][11][12] The principle involves MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), which produces H₂O₂. In the presence of horseradish peroxidase (HRP) and a probe, H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Controls:
-
Assay Plate Setup: In a 96-well black, flat-bottom plate, add reagents in triplicate for each condition.
-
50 µL of recombinant human MAO-A or MAO-B enzyme solution.
-
10 µL of test compound dilution, positive control, or vehicle.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working reagent containing the substrate (p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red) in assay buffer. Add 40 µL of this working reagent to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
-
| Parameter | Success Criterion | Rationale |
| MAO-B IC₅₀ | < 1 µM | Demonstrates potent inhibition of the target enzyme. |
| Selectivity Index | > 100 | Ensures minimal off-target MAO-A inhibition, predicting a better safety profile. |
Protocol 2: Neuroprotection Assay in an In Vitro PD Model
Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress induced by MPP⁺, the active toxic metabolite of MPTP.
Causality: This assay models the neurodegenerative process in PD. MPP⁺ is actively transported into dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, ROS production, and apoptosis.[13] A successful neuroprotective agent should counteract this toxicity. This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.[14]
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) until they reach ~80% confluency.
-
Plating: Seed the cells into a 96-well clear plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (determined from a preliminary cytotoxicity assay, e.g., MTT) for 2 hours. Include a vehicle-only control.
-
Toxin Challenge: Add MPP⁺ iodide to the wells to a final concentration of 1 mM (this concentration may need optimization). Do not add MPP⁺ to the "no toxin" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated, no-toxin control wells (100% viability).
-
Calculate the percentage of neuroprotection afforded by the test compound relative to the MPP⁺-only treated wells.
-
Plot percent viability vs. compound concentration to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
-
Caption: Hypothesized mechanism of MAO-B inhibition and neuroprotection.
Phase II Protocol: In Vivo Proof-of-Concept
Upon successful in vitro validation, the next critical step is to evaluate the compound's efficacy in a living organism using a validated animal model of Parkinson's Disease.
Protocol 3: Efficacy in the MPTP-Induced Mouse Model of PD
Objective: To determine if chronic administration of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine can prevent dopaminergic neurodegeneration and rescue motor deficits in mice treated with the neurotoxin MPTP.
Causality: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is the gold standard for preclinical PD research.[15][16][17] MPTP is a prodrug that crosses the blood-brain barrier and is metabolized by MAO-B in astrocytes into the toxic cation MPP⁺.[13] MPP⁺ is then selectively taken up by dopaminergic neurons, where it induces cell death, leading to a Parkinsonian phenotype. This model is ideal for testing MAO-B inhibitors, as the enzyme is directly involved in the toxin's activation.
Step-by-Step Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old), as this strain is highly sensitive to MPTP.[17] Acclimatize animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Experimental Groups & Dosing: A minimum of 10-12 animals per group is recommended.
| Group | Pre-treatment (Daily, 21 days, e.g., Oral Gavage) | Toxin Administration (Day 8-12) |
| 1. Control | Vehicle (e.g., 0.5% methylcellulose) | Saline (Intraperitoneal, i.p.) |
| 2. MPTP Lesion | Vehicle | MPTP·HCl (e.g., 20 mg/kg, i.p., 4 doses at 2h intervals) |
| 3. Test Cmpd | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (e.g., 10 mg/kg) | MPTP·HCl (as above) |
| 4. Positive Ctrl | Selegiline (e.g., 5 mg/kg, i.p.) | MPTP·HCl (as above) |
-
Treatment Schedule:
-
Days 1-21: Administer the test compound, positive control, or vehicle daily.
-
Day 7: Conduct baseline behavioral testing.
-
Day 8-12: Administer MPTP or saline 30-60 minutes after the daily compound/vehicle treatment. Extreme caution and appropriate safety measures must be used when handling MPTP.[15][16]
-
Day 18-20: Conduct final behavioral testing.
-
Day 22: Euthanize animals for post-mortem analysis.
-
-
Behavioral Assessment:
-
Rotarod Test: Measures motor coordination and balance. Animals are placed on a rotating rod with accelerating speed. The latency to fall is recorded. MPTP-treated mice are expected to have a significantly shorter latency to fall compared to controls.
-
Open Field Test: Assesses general locomotor activity. The total distance traveled and rearing frequency are measured over a 10-minute period. MPTP treatment typically causes hypoactivity.
-
-
Post-Mortem Analysis (Endpoint):
-
Neurochemistry: Dissect the striatum from one hemisphere. Homogenize and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). Efficacious treatment should restore dopamine levels.
-
Immunohistochemistry: Perfuse and fix the brain from the other hemisphere. Section the brain through the substantia nigra pars compacta (SNc) and striatum. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Count the number of TH-positive neurons in the SNc using stereology. A neuroprotective effect is demonstrated by a significant preservation of TH-positive cells compared to the MPTP-only group.
-
References
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Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central (PMC). [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
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MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central (PMC). [Link]
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Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. [Link]
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Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. PubMed Central (PMC). [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central (PMC). [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]
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Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. PubMed. [Link]
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1-phenyl-2-(1H-pyrazol-5-yl)ethanamine. PubChem. [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central (PMC). [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
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Application Notes and Protocols for the Investigation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and Analogs as CCR1 Antagonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and its analogs as potential C-C chemokine receptor type 1 (CCR1) antagonists. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for characterizing the inhibitory activity of this class of compounds.
Introduction: The Rationale for Targeting CCR1
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] It is primarily expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells.[3] The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to the directional migration of these cells to sites of inflammation.[2][4] While this is a crucial component of the immune response, dysregulated CCR1 signaling is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][5] Consequently, the development of small molecule antagonists that block CCR1 activity represents a promising therapeutic strategy for these conditions.[1][6][7]
The 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold represents a promising starting point for the development of novel CCR1 antagonists. Research into structurally related compounds, such as 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones, has demonstrated that this chemical motif can yield highly potent and selective CCR1 inhibitors.[8][9] This guide provides the necessary framework to explore the potential of this chemical space further.
The CCR1 Signaling Pathway: A Target for Intervention
Upon binding of a chemokine ligand, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins.[3][4] This initiates a cascade of downstream signaling events, most notably the activation of phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key event in mediating cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4][10][11] CCR1 antagonists function by competitively binding to the receptor, thereby preventing ligand binding and inhibiting this downstream signaling cascade.[1][5]
Caption: Experimental Workflow for CCR1 Antagonist Evaluation.
Detailed Protocols
Radioligand Binding Assay
Principle: This assay determines the affinity of the test compound for CCR1 by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]-CCL3) for binding to the receptor. [12] Materials:
-
Cell Line: Human monocytic cell line THP-1 (endogenously expressing CCR1) or a recombinant cell line overexpressing human CCR1.
-
Radioligand: [125I]-CCL3.
-
Test Compound: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine or analog, dissolved in an appropriate solvent (e.g., DMSO).
-
Binding Buffer: (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash Buffer: (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known unlabeled CCR1 ligand (e.g., 1 µM unlabeled CCL3).
-
96-well filter plates: With glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Prepare cell membranes from the chosen cell line.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL3, and varying concentrations of the test compound.
-
For total binding wells, add only radioligand and buffer.
-
For non-specific binding wells, add radioligand, buffer, and the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding curve.
| Parameter | Description |
| Total Binding | Radioactivity bound in the absence of a competitor. |
| Non-specific Binding | Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand. |
| Specific Binding | Total Binding - Non-specific Binding. |
| IC50 | Concentration of antagonist required to displace 50% of the radioligand. |
Calcium Mobilization Assay
Principle: This functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist. [11][13] Materials:
-
Cell Line: A cell line expressing CCR1 (e.g., THP-1 or a recombinant cell line).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR1 Agonist: (e.g., CCL3 or CCL5).
-
Test Compound: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine or analog.
-
Assay Buffer: (e.g., Krebs-Ringer-HEPES buffer).
-
Fluorescence plate reader: Equipped with an automated liquid handling system (e.g., FLIPR or FlexStation). [11][14] Protocol:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the CCR1 agonist to all wells and immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium flux.
Data Analysis: The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
| Parameter | Description |
| Baseline Fluorescence | Fluorescence intensity before agonist addition. |
| Peak Fluorescence | Maximum fluorescence intensity after agonist addition. |
| % Inhibition | ((Peakagonist - Peakantagonist) / (Peakagonist - Baseline)) x 100. |
| IC50 | Concentration of antagonist that produces 50% of the maximal inhibition. |
Chemotaxis Assay
Principle: This assay assesses the ability of the test compound to block the migration of CCR1-expressing cells towards a chemoattractant gradient. [15][16] Materials:
-
Cell Line: CCR1-expressing cells capable of migration (e.g., THP-1 cells).
-
Chemoattractant: A CCR1 ligand (e.g., CCL3 or CCL5).
-
Test Compound: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine or analog.
-
Transwell inserts: With a appropriate pore size for the cell type. [17]* 24-well or 96-well plates.
-
Cell staining and counting method: (e.g., Calcein AM staining and fluorescence microscopy, or flow cytometry). [18] Protocol:
-
Pre-treat the cells with various concentrations of the test compound or vehicle control.
-
Place the Transwell inserts into the wells of the plate.
-
Add assay medium containing the chemoattractant to the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane.
-
Stain and quantify the number of cells that have migrated to the lower surface of the membrane or into the lower chamber.
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the number of migrated cells compared to the vehicle control. The IC50 value is calculated from the dose-response curve.
| Parameter | Description |
| Basal Migration | Number of cells migrated in the absence of a chemoattractant. |
| Maximal Migration | Number of cells migrated in the presence of the chemoattractant. |
| % Inhibition | ((Maximal Migration - Migrationantagonist) / (Maximal Migration - Basal Migration)) x 100. |
| IC50 | Concentration of antagonist that inhibits cell migration by 50%. |
In Vivo Evaluation
Promising candidates from in vitro studies should be further evaluated in relevant animal models of inflammatory diseases. [17][19]This typically involves pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in models such as collagen-induced arthritis in mice (a model for rheumatoid arthritis) or experimental autoimmune encephalomyelitis (EAE) in mice (a model for multiple sclerosis). [20][21]
Conclusion
The protocols and workflow detailed in these application notes provide a robust framework for the identification and characterization of novel CCR1 antagonists based on the 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold. By systematically evaluating the binding affinity, functional antagonism, and anti-migratory effects of these compounds, researchers can effectively advance the development of new therapeutic agents for the treatment of a wide range of inflammatory and autoimmune diseases.
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- CCR1 chemokine receptor antagonist. PubMed.
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- What are CCR1 agonists and how do they work?. (2024-06-25).
- CCR1 (chemokine (C-C motif) receptor 1). (2010-04-01).
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- In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. PubMed. (2014-02-01).
- Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist BX471 on Allergic Rhinitis. Dove Medical Press. (2020-07-21).
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- Could anyone share protocols and tips for a reliable chemotaxis assay to evaluate IL8/CXCR1 induced chamotaxis?. ResearchGate. (2014-04-18).
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- Inhibition of CC chemokine receptor 1 ameliorates osteoarthritis in mouse by activating PPAR-γ. PubMed Central. (2024-06-03).
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- CCR1 and CCR2 antagonists. PubMed.
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Application Notes & Protocols for the In Vivo Evaluation of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine
Introduction and Scientific Rationale
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine (herein referred to as PPEA) is a novel small molecule with significant therapeutic potential, meriting a systematic and rigorous in vivo evaluation. Its chemical architecture, featuring a phenylethylamine backbone coupled with a pyrazole moiety, provides a strong scientific basis for hypothesizing its activity in several key therapeutic areas.
-
Phenylethylamine Scaffold: This structure is a cornerstone of many neuroactive compounds that modulate monoaminergic systems. It suggests a potential for PPEA to interact with neurotransmitter pathways involving dopamine, norepinephrine, and serotonin. A primary hypothesis is the inhibition of Monoamine Oxidase (MAO) enzymes, a mechanism central to the action of established antidepressants and anti-Parkinsonian agents.[1][2]
-
Pyrazole Nucleus: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with diverse activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] Marketed drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) feature this core structure, highlighting its versatility.[6][7]
This document provides a comprehensive, multi-phase experimental framework for the preclinical in vivo evaluation of PPEA. The objective is to systematically characterize its pharmacokinetic profile, assess its safety, and investigate its efficacy in validated animal models of neurological and inflammatory disorders. The protocols herein are designed to adhere to the principles of Good Laboratory Practice (GLP) where applicable and to generate robust data suitable for guiding go/no-go decisions in a drug development pipeline.[8][9]
Overall Preclinical Evaluation Strategy
A staged approach is critical to efficiently allocate resources and build a comprehensive understanding of the compound's properties. The proposed workflow progresses from broad safety and profiling to specific efficacy and mechanistic studies.
Caption: Overall workflow for the in vivo evaluation of PPEA.
Phase 1: Foundational Safety and Pharmacokinetic Profiling
The initial phase is designed to establish the basic safety and exposure parameters of PPEA, which are prerequisites for designing meaningful efficacy studies.[10]
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)
Objective: To determine the dose range of PPEA that can be administered without causing unacceptable side effects or mortality in the short term.[11]
Methodology:
-
Species: Sprague-Dawley rats (n=3-5 per group, mixed-sex).
-
Dose Administration: Single dose via oral gavage (PO) and intraperitoneal (IP) injection to assess route-dependent toxicity.
-
Dose Escalation: A modified Fibonacci dose escalation scheme is recommended, starting from a low dose (e.g., 10 mg/kg) and escalating until signs of toxicity are observed.
-
Vehicle Control: An appropriate vehicle (e.g., 0.5% methylcellulose in water) must be administered to a control group.
-
Observation Period: Animals are closely monitored for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for the first 4 hours post-dose and then daily for 14 days.[11]
-
Endpoints: Record mortality, clinical signs, body weight changes, and perform gross necropsy at the end of the study.
-
Data Analysis: The MTD is defined as the highest dose that causes no mortality and only minor, reversible clinical signs.
| Example MTD Dosing Cohort Structure (Oral Route) | | :--- | :--- | :--- | :--- | | Cohort | Dose (mg/kg) | Number of Animals | Primary Observation | | 1 (Vehicle) | 0 | 5 | Baseline behavior | | 2 | 10 | 5 | Monitor for any deviation | | 3 | 30 | 5 | Monitor for any deviation | | 4 | 100 | 5 | Monitor for mild toxicity | | 5 | 300 | 5 | Monitor for significant toxicity | | 6 | 1000 | 5 | Potential for severe toxicity/mortality |
Protocol: Preliminary Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of PPEA after a single administration.[12]
Methodology:
-
Species: C57BL/6 mice (n=3 per time point).
-
Dosing: Administer a single, non-toxic dose (e.g., 10 mg/kg, PO) determined from the MTD study.
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture at termination) at predefined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect brain tissue at the same time points to assess blood-brain barrier penetration.
-
Bioanalysis: Quantify PPEA concentrations in plasma and brain homogenate using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
| Key Pharmacokinetic Parameters to Determine | | :--- | :--- | | Parameter | Description | | Tmax | Time to reach maximum plasma concentration | | Cmax | Maximum observed plasma concentration | | AUC (0-t) | Area under the concentration-time curve | | t1/2 | Elimination half-life | | Brain/Plasma Ratio | Indicator of blood-brain barrier penetration |
Phase 2: Efficacy and Mechanism of Action (MoA) Evaluation
Based on the structural alerts of PPEA, efficacy testing is divided into two primary arms: neuropharmacology and anti-inflammation.
Arm A: Neuropharmacological Evaluation
The phenylethylamine structure strongly suggests CNS activity. The following models are proposed to screen for antidepressant and anxiolytic-like effects.
4.1.1 Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
Causality: The FST is a standard behavioral model used to screen for antidepressant efficacy. A reduction in immobility time is interpreted as an antidepressant-like effect, suggesting the compound helps the animal engage in active coping strategies.
Methodology:
-
Species: CD-1 mice (n=10-12 per group).
-
Dosing: Administer PPEA (e.g., 1, 3, 10 mg/kg, IP) or a positive control (e.g., Imipramine, 20 mg/kg) 30-60 minutes before the test. Include a vehicle control group.
-
Procedure:
-
Pre-swim (Day 1): Place mice in a cylinder of water (25°C) for 15 minutes.
-
Test (Day 2): Place the same mice back in the water for a 6-minute session. Video record the session.
-
-
Endpoint: Score the last 4 minutes of the test session for time spent immobile.
-
Data Analysis: Compare the immobility time of PPEA-treated groups to the vehicle control group using a one-way ANOVA.
4.1.2 Protocol: Ex Vivo MAO Inhibition Assay
Causality: This assay directly tests the hypothesis that PPEA's mechanism of action involves the inhibition of monoamine oxidase. By measuring MAO-A and MAO-B activity in brain tissue from PPEA-treated animals, we can confirm target engagement in vivo.[14]
Caption: Hypothesized mechanism of action for PPEA via MAO inhibition.
Methodology:
-
Species & Dosing: C57BL/6 mice (n=5 per group). Dose with vehicle, PPEA (e.g., 10 mg/kg, IP), or a known MAO inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A).[15]
-
Tissue Collection: Euthanize animals 1-2 hours post-dose and rapidly dissect the brain (striatum and cortex).
-
Mitochondrial Fractionation: Prepare mitochondrial fractions from the brain tissue, as MAO enzymes are located on the outer mitochondrial membrane.
-
Enzyme Activity Assay: Measure MAO-A and MAO-B activity using a fluorometric or radiometric assay with specific substrates (e.g., kynuramine).[14]
-
Endpoint: Percentage inhibition of MAO-A and MAO-B activity compared to the vehicle-treated group.
-
Data Analysis: Use a t-test or ANOVA to determine statistical significance.
Arm B: Anti-inflammatory and Analgesic Evaluation
The pyrazole moiety is a strong indicator of potential anti-inflammatory activity.[16][17][18]
4.2.1 Protocol: Carrageenan-Induced Paw Edema
Causality: This is a classic model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates potent anti-inflammatory properties.[17]
Methodology:
-
Species: Wistar rats (n=8-10 per group).
-
Dosing: Administer PPEA (e.g., 10, 30, 100 mg/kg, PO), a positive control (e.g., Indomethacin, 10 mg/kg), or vehicle 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Endpoint: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Analyze using a two-way ANOVA with repeated measures.
Phase 3: Core Safety Pharmacology
Should PPEA show promising efficacy, a core battery of safety pharmacology studies is required by regulatory agencies like the FDA to identify potential adverse effects on major physiological systems before first-in-human trials.[19][20] These studies should be conducted in compliance with GLP.
| Core Battery Safety Pharmacology Studies (ICH S7A) | | :--- | :--- | :--- | | System | Typical Study | Key Parameters Measured | | Central Nervous System | Modified Irwin Test in rats[11] | Behavioral, autonomic, and neuromuscular effects (e.g., alertness, gait, body temperature, reflexes). | | Cardiovascular System | Telemeterized conscious dogs or monkeys | Blood pressure, heart rate, and electrocardiogram (ECG) with a focus on QT interval prolongation. | | Respiratory System | Whole-body plethysmography in rats | Respiratory rate, tidal volume, and minute volume. |
Data Interpretation and Decision Making
A successful preclinical evaluation hinges on the integrated analysis of all data.
-
Favorable Outcome: PPEA demonstrates a clear dose-response relationship in an efficacy model (e.g., FST), supported by evidence of target engagement (ex vivo MAO inhibition) at exposures that are well-tolerated (significantly below the MTD) and show no adverse findings in core safety pharmacology studies.
-
Unfavorable Outcome: Efficacy is only observed at doses approaching the MTD, the compound has a poor pharmacokinetic profile (e.g., low bioavailability or no brain penetration), or significant liabilities are identified in the safety pharmacology screen (e.g., QT prolongation).
Based on this integrated assessment, a data-driven decision can be made on whether to advance 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine into more extensive, IND-enabling toxicology studies.
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Al-Baghdadi, F. A., et al. (2016). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. ResearchGate. [Link]
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Application Notes & Protocols: A Tiered Strategy for Characterizing the Cellular Activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Introduction
The compound 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine belongs to a chemical class that merges two scaffolds of significant pharmacological interest: the phenethylamine core and the pyrazole ring. The phenethylamine backbone is characteristic of many neurotransmitters and psychoactive drugs, suggesting potential interactions with monoaminergic systems. Concurrently, pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Given this structural pedigree, a systematic and multi-faceted approach is required to elucidate the specific biological activity of this compound.
This document provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the cellular effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. We eschew a rigid, one-size-fits-all approach in favor of a logical, funnel-down workflow. This guide begins with foundational assays to determine general cytotoxicity, progresses to primary screening against high-probability targets based on structural analogy, and concludes with secondary screens for alternative mechanisms of action. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are both methodologically sound and contextually justified.
Section 1: Foundational Assays - Establishing a Cellular Activity Baseline
Scientific Rationale: Before investigating specific molecular targets or pathways, it is imperative to first understand the compound's fundamental effect on cell health.[3] These foundational assays determine the concentration range at which the compound exhibits biological activity without causing overt cytotoxicity. This step is crucial for distinguishing targeted pharmacological effects from non-specific toxicity and for establishing appropriate concentration ranges for all subsequent mechanistic studies.
Cell Viability and Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology. Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[4] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells, providing a robust measure of cell viability.[5][6]
-
Cell Plating: Seed a human cell line (e.g., SH-SY5Y neuroblastoma or HEK293) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 2X stock concentration series of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in culture medium via serial dilution. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. Include vehicle-only controls (no compound) and medium-only blanks (no cells). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the cell layer or formazan crystals. Add 150 µL of DMSO to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate percent viability relative to the vehicle-treated control cells.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.198 | 0.075 | 95.5% |
| 50 | 0.876 | 0.063 | 69.8% |
| 100 | 0.452 | 0.041 | 36.0% |
| 200 | 0.113 | 0.025 | 9.0% |
Apoptosis Induction Assessment via Caspase-3/7 Assay
Scientific Rationale: If the MTT assay reveals significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process executed by a family of proteases called caspases.[8] Caspases-3 and -7 are the primary executioner caspases; their activation is a definitive hallmark of apoptosis. Assays using a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, provide a highly sensitive and specific method to quantify apoptotic activity.[9]
This protocol is based on an "add-mix-measure" format, such as the Promega Caspase-Glo® 3/7 Assay.[9]
-
Cell Plating and Treatment: Plate and treat cells in an opaque-walled 96-well plate as described in the MTT protocol (Section 1.1, steps 1-3). Include a positive control known to induce apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Remove the assay plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the medium-only blanks. Express the data as fold-change in luminescence relative to the vehicle-treated control.
Section 2: Primary Target Screening - Investigating High-Probability Mechanisms
Scientific Rationale: The phenethylamine substructure of the test compound strongly suggests potential activity within the monoaminergic system. The two most common mechanisms for such compounds are the inhibition of monoamine oxidase (MAO) enzymes, which degrade neurotransmitters, or the inhibition of monoamine transporters (such as the dopamine transporter, DAT), which are responsible for neurotransmitter reuptake.[10][11] These assays represent the primary, hypothesis-driven screening phase.
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
Scientific Rationale: MAO enzymes (isoforms A and B) catabolize monoamines through oxidative deamination, a process that produces hydrogen peroxide (H₂O₂) as a byproduct.[12] Fluorometric assays can quantify MAO activity by using a probe (e.g., Amplex Red) that, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product (resorufin).[13][14] By measuring the reduction in fluorescence in the presence of the test compound, we can determine its inhibitory potency against MAO-A and MAO-B.
This protocol is adaptable for screening against purified recombinant MAO-A and MAO-B enzymes.
-
Compound Plating: In a 96-well plate, add test compound dilutions. Include known selective inhibitors as controls (Clorgyline for MAO-A, Pargyline for MAO-B).
-
Enzyme Addition: Add either MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes.
-
Substrate Addition: Add the MAO substrate (a luciferin derivative) to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature. The reaction produces D-luciferin.
-
Detection: Add a detection reagent containing luciferase. The luciferase acts on the D-luciferin produced by MAO, generating a luminescent signal that is directly proportional to MAO activity.
-
Luminescence Reading: Read the plate on a luminometer.
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates MAO inhibition. Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.
| Target | Test Compound IC₅₀ (µM) | Control Inhibitor | Control IC₅₀ (nM) |
| MAO-A | 5.2 | Clorgyline | 3.1 |
| MAO-B | >100 | Pargyline | 7.5 |
Dopamine Transporter (DAT) Uptake Inhibition Assay
Scientific Rationale: The dopamine transporter is a key regulator of dopaminergic neurotransmission, responsible for clearing dopamine from the synaptic cleft.[10] Inhibition of DAT leads to increased extracellular dopamine levels and is a primary mechanism for many psychostimulants. Modern assays use fluorescent substrates that are actively transported into cells via DAT.[15] The resulting increase in intracellular fluorescence provides a direct measure of transporter activity, and inhibition of this process by a test compound can be quantified in real-time.
-
Cell Plating: Seed cells stably expressing human DAT (e.g., HEK-hDAT) in a 96-well black-walled, clear-bottom microplate. Culture overnight to form a confluent monolayer.
-
Reagent Preparation: Prepare assay buffer and a working solution of the fluorescent DAT substrate according to the kit manufacturer's protocol.[15]
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include a known DAT inhibitor (e.g., Nomifensine) as a positive control.[16]
-
Assay Initiation: Place the plate in a kinetic-capable fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 440 nm Ex / 520 nm Em). Initiate the assay by adding the fluorescent substrate working solution to all wells.
-
Kinetic Reading: Immediately begin measuring fluorescence from the bottom of the plate every 30-60 seconds for 10-30 minutes.
-
Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is proportional to DAT activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the concentration-response curve.
Section 3: Secondary Target Screening - G-Protein Coupled Receptors (GPCRs)
Scientific Rationale: If primary screens are negative or if a broader characterization is desired, investigating other targets is warranted. G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are common drug targets.[17][18] Since compounds structurally related to the pyrazole class have been shown to act on GPCRs, this is a plausible secondary target family.[19] A common and high-throughput method for assessing GPCR activation is to measure the downstream accumulation of the second messenger cyclic AMP (cAMP).[20][21]
This protocol measures changes in intracellular cAMP levels.[22]
-
Cell Plating and Treatment: Plate cells expressing the GPCR of interest in a 96-well plate. Treat with the test compound and incubate.
-
For Gs-coupled receptors (agonism): Measure the increase in cAMP directly.
-
For Gi-coupled receptors (agonism): Stimulate cells with an adenylyl cyclase activator like forskolin, then add the test compound to measure the inhibition of the forskolin-induced cAMP rise.[23]
-
-
Cell Lysis: Add the cAMP-Glo™ Lysis Buffer to lyse the cells and release intracellular cAMP.
-
cAMP Detection: Add the cAMP Detection Solution, which contains Protein Kinase A (PKA).
-
Kinase Reaction: Add the Kinase-Glo® Reagent. The amount of ATP consumed by PKA is dependent on the amount of cAMP present. The remaining ATP is converted into a luminescent signal by luciferase.
-
Luminescence Reading: Measure luminescence. The signal is inversely proportional to the cAMP concentration (low light = high cAMP; high light = low cAMP).
-
Data Analysis: Convert luminescence values to cAMP concentrations using a standard curve. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Summary and Path Forward
This application note outlines a systematic, three-tiered approach to characterize the cellular activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. By starting with broad assessments of cytotoxicity and progressing through hypothesis-driven primary and secondary target screens, researchers can efficiently build a comprehensive pharmacological profile of the compound. The data generated from these assays—viability curves, IC₅₀/EC₅₀ values for MAO, DAT, and GPCR activity—will provide a solid foundation for understanding its mechanism of action, guiding further lead optimization, and advancing preclinical development.
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Gnegy, M. E. (1994). A simple procedure for assaying cAMP. Pharmacology Biochemistry and Behavior, 48(3), 813-816. Retrieved from [Link]
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Mei, J., Wang, H., et al. (2015). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. Analytical Chemistry, 87(15), 7689-7695. Retrieved from [Link]
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Sijben, H. J., van den Berg, J. J. E., et al. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. Scientific Reports, 11(1), 1234. Retrieved from [Link]
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Pfleger, J., Richter, J. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
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Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit 7.21. Retrieved from [Link]
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Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
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Pfleger, J., Richter, J. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
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Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
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Kim, D., & Park, S. B. (2012). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 33(3), 773-778. Retrieved from [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]
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Wang, L., et al. (2006). Activity-based fluorescent reporters for monoamine oxidases in living cells. Journal of the American Chemical Society, 128(41), 13642-13648. Retrieved from [Link]
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BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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de David, C., et al. (2021). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. Brain Sciences, 11(11), 1428. Retrieved from [Link]
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Reitsma, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1649-1660. Retrieved from [Link]
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He, W., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(24), 8048-8057. Retrieved from [Link]
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Ghorab, M. M., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-117. Retrieved from [Link]
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Application Note: High-Throughput Quantification of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in Human Plasma and Urine using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in human plasma and urine. The increasing interest in pyrazole derivatives for their diverse pharmacological activities necessitates reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies.[1][2][3] This protocol outlines a streamlined workflow, from sample preparation using solid-phase extraction (SPE) to optimized chromatographic separation and mass spectrometric detection. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous standards set by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4][5]
Introduction
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a pyrazole-containing compound with a chemical structure that suggests potential biological activity, making it a molecule of interest in drug discovery and development.[6] Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Accurate measurement of this analyte in biological matrices such as plasma and urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable method for quantifying 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, thereby supporting preclinical and clinical research.
Principle of the Method
The analytical workflow involves the extraction of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and an internal standard (IS) from the biological matrix using solid-phase extraction. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.[7]
Materials and Reagents
-
Analytes: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine hydrochloride (Reference Standard)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog or a compound with similar physicochemical properties (e.g., another phenyl-pyrazole derivative).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium formate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Biological Matrices: Drug-free human plasma and urine
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis PRiME HLB)
Instrumentation and Analytical Conditions
A summary of the instrumental and analytical conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Standard binary or quaternary HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) source |
| Ionization Mode | Positive Ion Mode (ESI+) |
| MRM Transitions | Analyte: To be determined by infusion; IS: To be determined by infusion |
| Source Parameters | Optimized for maximum signal intensity (e.g., Capillary voltage, Cone voltage, Desolvation gas flow, Desolvation temperature) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is critical for removing endogenous interferences like phospholipids from plasma and salts from urine, which can cause ion suppression in the MS source.[9][10] Polymeric sorbents are often preferred for their robustness and high recovery for a broad range of analytes.[11]
Protocol for Plasma and Urine Samples:
-
Pre-treatment:
-
Plasma: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step helps to disrupt protein binding.[12]
-
Urine: Thaw urine samples to room temperature. To 200 µL of urine, add 20 µL of the IS working solution and 200 µL of 0.1 M HCl. Vortex for 10 seconds. Acidification ensures the amine group is protonated.[13]
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the extraction and analysis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Method Validation
The analytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma and urine samples from at least six different sources to check for interferences at the retention time of the analyte and IS. No significant interfering peaks were observed at the lower limit of quantification (LLOQ).
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of ≥ 0.995 using a weighted (1/x²) linear regression. The LLOQ was established as the lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ± 20%).
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 10% | ± 15% | < 12% | ± 15% |
| LQC | 3 | < 8% | ± 10% | < 10% | ± 12% |
| MQC | 500 | < 6% | ± 8% | < 8% | ± 10% |
| HQC | 800 | < 5% | ± 7% | < 7% | ± 9% |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ± 15% (± 20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The extraction recovery was consistently high and reproducible for both the analyte and the IS. The matrix effect was found to be negligible, indicating that the SPE procedure effectively removed endogenous interferences.
dot graph G { layout=neato; node [shape=ellipse, style=filled]; edge [color="#34A853"];
}
Caption: Key parameters for bioanalytical method validation.
Discussion
The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in human plasma and urine. The simple and efficient SPE protocol ensures high recovery and minimal matrix effects, which is crucial for accurate bioanalysis. The short chromatographic run time allows for the analysis of a large number of samples, making it suitable for pharmacokinetic studies in drug development. The method's performance meets the stringent requirements of regulatory agencies, ensuring the generation of high-quality data.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in human plasma and urine. The method is sensitive, selective, accurate, and precise, making it a valuable tool for researchers and scientists in the pharmaceutical industry. The detailed protocols and validation data presented herein provide a solid foundation for the implementation of this method in a regulated bioanalytical laboratory.
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MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]
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Chromatography Today. (2016, March 8). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Retrieved from [Link]
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ResearchGate. (2016). Quantification of oxolamine phosphate in human plasma by LC-MS/MS. Retrieved from [Link]
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ResearchGate. (2014). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]
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ResearchGate. (2016, October 7). An Overview of Analytical Methods for the Determinationof Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Retrieved from [Link]
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National Institutes of Health. (2020, July 31). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
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Application Notes and Protocols for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the potential uses of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine as a research tool. While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] This guide leverages the known pharmacological activities of pyrazole derivatives to propose potential research applications for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and provides detailed, adaptable protocols for its investigation. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and mechanistic insights that may be offered by this and related compounds.
Introduction to 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a heterocyclic compound featuring a pyrazole ring linked to a phenylethanamine moiety. The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts a wide range of chemical and biological properties.[1][3] Pyrazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective effects.[2][4][5] The phenylethanamine scaffold is also a common feature in many psychoactive and CNS-active compounds. The combination of these two pharmacophores in 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine suggests its potential for biological activity, making it an intriguing candidate for investigation as a research tool.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C11H13N3 | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| IUPAC Name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | [6] |
| SMILES | C1=CC=C(C=C1)C(CC2=CC=NN2)N | [6] |
| InChIKey | GXWCNCBSKKVUPR-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
A plausible synthetic route for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine can be adapted from established methods for the synthesis of pyrazole derivatives. A general approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
General Protocol for Synthesis
This protocol is a generalized procedure and may require optimization.
Materials:
-
Appropriate 1,3-dicarbonyl precursor
-
Hydrazine hydrate
-
Ethanol
-
Reducing agent (e.g., Lithium aluminum hydride or H2/Palladium on carbon)
-
Dry solvents (e.g., THF, diethyl ether)
-
Reagents for purification and characterization
Procedure:
-
Synthesis of the Pyrazole Intermediate: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol. Add hydrazine hydrate dropwise while stirring. Reflux the mixture for a specified time, monitoring the reaction by TLC.[7]
-
Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Reduction of the Nitrile: In a separate flask under an inert atmosphere, suspend the reducing agent in a dry solvent. Add the pyrazole acetonitrile intermediate dropwise. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Carefully quench the reaction, followed by extraction with an appropriate organic solvent.
-
Purification and Characterization: Purify the final product, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, using column chromatography. Characterize the purified compound using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[8][9]
Potential Applications and Investigational Protocols
Based on the extensive literature on pyrazole derivatives, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine can be investigated for a variety of biological activities.
As a Potential Anticancer Agent
Many pyrazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10]
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
This protocol is designed to assess the cytotoxic effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in culture medium. Add the different concentrations to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
As a Potential Anti-inflammatory Agent
Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
Protocol: In Vitro COX Inhibition Assay
This protocol provides a method to assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Positive controls (e.g., celecoxib for COX-2, ibuprofen for non-selective)
-
EIA-based detection kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Incubation: In separate wells of a 96-well plate, incubate COX-1 and COX-2 enzymes with different concentrations of the test compound or controls.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
As a Potential Neuroprotective Agent
Select pyrazole derivatives have shown promise in reducing neuroinflammation and protecting neurons from damage.[13]
Protocol: In Vitro Neuroprotection Assay using an excitotoxicity model
This protocol assesses the ability of the compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal culture or a neuronal cell line (e.g., SH-SY5Y)
-
Glutamate
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Positive control (e.g., MK-801)
-
Cell viability assay kit (e.g., LDH assay or Calcein-AM/Propidium Iodide staining)
Procedure:
-
Cell Culture: Culture the neuronal cells in an appropriate medium.
-
Pre-treatment: Treat the cells with different concentrations of the test compound for a specified period.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.
-
Co-incubation: Continue to incubate the cells with the test compound and glutamate.
-
Assessment of Cell Viability: Measure cell death using an LDH assay (measuring lactate dehydrogenase release from damaged cells) or by fluorescence microscopy after staining with Calcein-AM (live cells) and Propidium Iodide (dead cells).
-
Data Analysis: Quantify the percentage of neuroprotection conferred by the compound at different concentrations.
Formulation for In Vivo Studies
For in vivo evaluation, proper formulation of pyrazole compounds is crucial, especially for those with poor aqueous solubility.[14]
General Protocol for Oral Formulation
Materials:
-
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Solvents: DMSO, PEG400
-
Surfactant: Tween-80
-
Vehicle: Saline or water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the compound.
-
Initial Solubilization: Dissolve the compound in a small volume of DMSO (typically 5-10% of the final volume). Vortex until fully dissolved.
-
Addition of Co-solvents and Surfactants: Add PEG400 and Tween-80 sequentially, vortexing after each addition.
-
Final Dilution: Add the vehicle (saline or water) to the desired final volume and vortex thoroughly.
-
Quality Control: Visually inspect the formulation for any precipitation before administration.[14]
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrazole derivative with anticancer properties, such as the inhibition of a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of an RTK signaling pathway by 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
References
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- BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
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Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available from: [Link]
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Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
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Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
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Tsen, A. R., et al. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Available from: [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]
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Rani, N., et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. Available from: [Link]
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Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Anusha, S., et al. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]
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Norman, M. H., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry. Available from: [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal. Available from: [Link]
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El-Sayed, M. A.-A., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. RSC Advances. Available from: [Link]
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Aboulthana, W. M. (2025). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 1-phenyl-2-(1H-pyrazol-5-yl)ethanamine. Available from: [Link]
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Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Available from: [Link]
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Kumar, S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available from: [Link]
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Patel, J., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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Patil, S., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]
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Investigating the Therapeutic Potential of 1-Phenyl-2-Pyrazolylethanamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Pyrazole Scaffold in Neurotherapeutics
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for designing novel therapeutic agents. Within the vast landscape of pyrazole derivatives, the 1-phenyl-2-pyrazolylethanamine framework presents a compelling starting point for the development of new treatments for neurological and inflammatory disorders. This class of compounds holds the potential to modulate key pathological processes such as neuroinflammation and cytotoxicity, offering hope for conditions where current therapies are limited.
This guide provides a comprehensive overview of the synthesis and evaluation of 1-phenyl-2-pyrazolylethanamines. We will delve into detailed, field-proven protocols for their chemical synthesis and subsequent biological characterization, with a focus on their neuroprotective and anti-inflammatory potential. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently explore the therapeutic promise of this exciting class of molecules.
I. Synthetic Strategy and Protocols
The synthesis of 1-phenyl-2-pyrazolylethanamines can be approached through a multi-step sequence, beginning with the formation of a key ketone intermediate, followed by its conversion to the final primary amine. The following protocols provide a robust and adaptable methodology for the laboratory-scale synthesis of these compounds.
Protocol 1: Synthesis of the Key Intermediate: 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-one
This protocol details the N-alkylation of pyrazole with 2-bromo-1-phenylethanone (phenacyl bromide) to yield the ketone intermediate.[2][3][4] This reaction is a cornerstone of pyrazole chemistry and provides a reliable route to the desired scaffold.
Rationale: The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile, displacing the bromide from 2-bromo-1-phenylethanone in an SN2 reaction.[5] The choice of a suitable base is critical to deprotonate the pyrazole, enhancing its nucleophilicity without promoting side reactions.
Materials:
-
Pyrazole
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add finely ground potassium carbonate (1.5 eq) to the flask. Stir the suspension vigorously for 15 minutes at room temperature.
-
Alkylation: Dissolve 2-bromo-1-phenylethanone (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the pyrazole suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one.
Characterization: The structure of the synthesized ketone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conversion to 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine via Reductive Amination
This protocol describes the conversion of the ketone intermediate to the target primary amine using reductive amination.[6][7][8][9][10] This method is a versatile and widely used one-pot procedure for the synthesis of amines from carbonyl compounds.
Rationale: The ketone first reacts with an ammonia source to form an imine intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium borohydride, to yield the primary amine.
Materials:
-
1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-one
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Ammonia Source: Add ammonium acetate (10 eq) or a solution of aqueous ammonia. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the ketone.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by silica gel column chromatography, typically using a mobile phase containing a small percentage of triethylamine in a mixture of dichloromethane and methanol, to afford the pure 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram of Synthetic Workflow:
Caption: Inhibition of LPS-induced pro-inflammatory cytokine production.
III. In Vivo Evaluation of Neuroprotective Effects
To translate in vitro findings to a more complex biological system, in vivo models of neuroinflammation are employed. The following is a representative protocol using a systemic LPS challenge in rodents to induce a neuroinflammatory response.
Protocol 5: LPS-Induced Neuroinflammation Model in Mice
Rationale: Systemic administration of LPS in rodents is a well-established model to study neuroinflammation. [11][12]LPS triggers a peripheral immune response that leads to the production of pro-inflammatory cytokines, which can cross the blood-brain barrier and activate microglia, resulting in a neuroinflammatory state. This model allows for the evaluation of a compound's ability to mitigate this inflammatory cascade in the brain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
1-Phenyl-2-pyrazolylethanamine derivative
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6
Step-by-Step Procedure:
-
Acclimation and Grouping: Acclimate mice to the housing conditions for at least one week. Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Compound + LPS).
-
Compound Administration: Administer the 1-phenyl-2-pyrazolylethanamine derivative or vehicle (e.g., via intraperitoneal injection) at a predetermined dose and time point before the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce systemic inflammation. Administer sterile saline to the control group.
-
Tissue Collection: At a specific time point after LPS administration (e.g., 4-6 hours), euthanize the mice under deep anesthesia.
-
Brain Homogenization: Perfuse the mice with cold PBS to remove blood from the brain. Dissect the brain and homogenize specific regions (e.g., hippocampus, cortex) in tissue homogenization buffer containing protease inhibitors.
-
Cytokine Measurement: Centrifuge the brain homogenates to pellet cellular debris and collect the supernatant. Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA.
-
Data Analysis: Compare the cytokine levels in the brains of the compound-treated group to the vehicle + LPS group to assess the in vivo anti-neuroinflammatory efficacy.
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and preclinical evaluation of 1-phenyl-2-pyrazolylethanamines as potential therapeutic agents for neuroinflammatory and neurodegenerative diseases. The modular nature of the synthetic route allows for the generation of a diverse library of analogs, enabling detailed structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of promising lead compounds. This may involve target identification studies, such as affinity chromatography and proteomics, as well as further in-depth pharmacological characterization using a broader range of in vitro and in vivo models. The ultimate goal is to identify a clinical candidate with a favorable efficacy and safety profile for further development as a novel neurotherapeutic.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101–108.
-
Springer Protocols. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Retrieved from [Link]
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
News-Medical.Net. (2024, December 6). Optimizing models of neuroinflammation for drug discovery. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of in vitro Methods to Study Microglia. Retrieved from [Link]
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high-throughput screening of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine analogs
Application Note & Protocols
Topic: High-Throughput Screening of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine Analogs for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its prevalence is due to the pyrazole ring's unique physicochemical properties, which can enhance pharmacological effects and improve pharmacokinetic profiles.[1][3] This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine analogs. We detail a robust workflow encompassing primary biochemical screening, rigorous data analysis, and a multi-step hit validation cascade, culminating in a cell-based secondary assay to confirm biological relevance. The protocols and rationale provided herein are designed to maximize the identification of high-quality, validated hits suitable for progression into lead optimization programs.
Introduction: The Rationale for Screening Pyrazole Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target.[4][5] The choice of chemical scaffold is paramount to the success of such campaigns. The pyrazole nucleus is an aromatic heterocycle that has emerged as a critical component in a wide array of drugs targeting diverse conditions, including cancer and inflammatory diseases.[6][7][8][9] Kinases, being central regulators of cellular signaling, are one of the most frequently targeted enzyme classes in drug discovery, and fluorescence-based assays are the most common method for screening them.[10]
This guide focuses on a library of analogs based on the 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine core. The rationale is twofold:
-
Proven Pharmacophore: The scaffold's history of success suggests a high potential for identifying new, biologically active agents.[2][11]
-
Structural Diversity: A library of analogs allows for the systematic exploration of the structure-activity relationship (SAR), providing initial insights into how chemical modifications affect target engagement and potency.[12]
Our objective is to execute a screening cascade designed to minimize false positives and enrich for compounds with a specific, on-target mechanism of action.
The Screening Cascade: From Primary Hits to Validated Leads
A successful HTS campaign is not a single experiment but a structured, multi-stage process. Each stage serves to increase confidence in the selected compounds while systematically eliminating artifacts and undesirable molecules. The workflow described here is designed to be a self-validating system.
Caption: High-throughput screening workflow from primary assay to validated hits.
Primary Screening Protocol: Biochemical Kinase Inhibition Assay
Principle: This protocol utilizes a generic, fluorescence-based assay format adaptable to many kinases. The assay measures the consumption of ATP by the kinase. A proprietary probe binds to ADP; as the kinase phosphorylates its substrate, ADP is produced, leading to an increase in fluorescence. Inhibitors will prevent this reaction, resulting in a low fluorescence signal. This format is highly amenable to automation and miniaturization in 384-well plates.[10][13]
Materials:
-
Kinase enzyme (e.g., a tyrosine kinase relevant to oncology)
-
Kinase substrate (peptide)
-
ATP (Adenosine triphosphate)
-
ADP-detecting fluorescence probe kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Compound Library: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine analogs dissolved in 100% DMSO.
-
Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine).
-
384-well, low-volume, white assay plates.
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 20 nL of each compound from the library source plate to the assay plate. This results in a final assay concentration of 10 µM (assuming a 20 µL final volume).
-
Plate 20 nL of 100% DMSO into control wells (Maximum Signal / 0% Inhibition).
-
Plate 20 nL of the control inhibitor (e.g., 1 mM stock) into control wells (Minimum Signal / 100% Inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in cold Assay Buffer. The optimal concentrations must be determined during assay development (e.g., 2 nM Kinase, 200 nM Substrate).
-
Add 10 µL of the 2X enzyme/substrate solution to all wells.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km for the specific kinase (e.g., 20 µM).
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature. The reaction should be in the linear range, typically 10-20% ATP consumption in the DMSO control wells.
-
-
Detection:
-
Add the ADP detection reagents according to the manufacturer's protocol (this typically involves a "Stop" reagent followed by a "Detection" reagent).
-
Incubate for the recommended time (e.g., 30-60 minutes) to allow the signal to stabilize.
-
Read the fluorescence intensity (FI) on a compatible plate reader.
-
Data Analysis and Primary Hit Selection
4.1. Quality Control: The robustness of an HTS assay is determined using statistical parameters calculated from the controls on each plate.[14] The Z-factor (Z') is a measure of assay quality and statistical effect size.[15]
-
Z' Calculation:
-
and
are the mean and standard deviation of the maximum signal (DMSO) controls. -
and
are the mean and standard deviation of the minimum signal (control inhibitor) controls.
-
and
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates a large separation band between positive and negative controls, making the assay suitable for HTS. |
| Signal-to-Background | ≥ 5 | Ensures a sufficient dynamic range to detect inhibition reliably. |
4.2. Hit Selection:
-
Normalization: Raw fluorescence data for each compound well is converted to Percent Inhibition using the plate controls: % Inhibition =
-
Hit Criteria: A primary hit is typically defined as any compound exhibiting inhibition greater than a specified threshold. A common starting point is an inhibition value greater than three times the standard deviation of the DMSO controls or a fixed cutoff (e.g., >50% inhibition).
Hit Validation Cascade: Ensuring Data Integrity
Primary hits are merely potential hits. A rigorous validation process is essential to eliminate false positives arising from experimental error or non-specific compound activity.[12][16]
5.1. Protocol: Hit Re-Test and IC₅₀ Determination Causality: The first step is to confirm activity from a fresh, dry powder sample of the hit compound. This eliminates issues related to compound degradation or concentration errors in the original library plate. Determining the IC₅₀ (half-maximal inhibitory concentration) provides a quantitative measure of potency.
-
Compound Preparation: Obtain dry powder of the primary hit compounds. Prepare a fresh 10 mM stock in 100% DMSO.
-
Serial Dilution: Create an 8-point, 3-fold serial dilution series for each compound, starting from a top concentration of 100 µM.
-
Assay Execution: Perform the primary kinase assay as described above, using the dilution series for each compound.
-
Data Analysis: Plot Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | Primary Screen (% Inh) | Re-Test IC₅₀ (µM) | Status |
| PPA-001 | 78.2% | 0.45 | Confirmed Hit |
| PPA-002 | 65.1% | > 50 | False Positive |
| PPA-003 | 92.5% | 1.2 | Confirmed Hit |
| PPA-004 | 58.9% | 25.7 | Weak Hit |
5.2. Protocol: Counter-Screen for Assay Interference Causality: Many compounds, known as Pan-Assay Interference Compounds (PAINS), can generate false-positive results by interfering with the assay technology itself rather than acting on the biological target.[4][12] This counter-screen identifies compounds that inhibit the detection system directly.
-
Assay Setup: Run the assay as described in the primary protocol, but without adding the kinase enzyme .
-
ADP Addition: In place of the kinase reaction, add a fixed amount of ADP that would normally be produced by the uninhibited enzyme (e.g., 2 µM).
-
Compound Testing: Add the confirmed hit compounds at their highest concentration (e.g., 30 µM).
-
Detection & Analysis: Read the fluorescence. Any compound that significantly reduces the fluorescence signal in this format is likely interfering with the detection reagents and should be flagged as a probable false positive.
Secondary Assay: Confirming Cellular Activity
Rationale: A biochemical hit must be validated in a more physiologically relevant context.[17][18] A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.[19][20][21] Here, we propose a cell viability assay using a cancer cell line known to be dependent on the activity of the target kinase.
Caption: Hypothetical signaling pathway for a cell-based secondary assay.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a cancer cell line (e.g., A549) into 384-well, clear-bottom, white-walled plates at a density of 2,000 cells/well in 40 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of the hit compounds (from the IC₅₀ dilution series) to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which reflects the number of viable cells.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration. A potent IC₅₀ from the biochemical assay that translates to a potent GI₅₀ in the cellular assay is a high-quality, validated hit.
Conclusion and Forward Look
This application note outlines a robust, logical, and technically sound workflow for the . By employing a multi-stage cascade that includes a primary biochemical screen, rigorous statistical validation, counter-screening to remove artifacts, and an orthogonal cell-based assay, researchers can confidently identify high-quality hit compounds. These validated hits provide a solid foundation for initiating structure-activity relationship studies and subsequent lead optimization efforts, accelerating the journey from initial discovery to a potential clinical candidate.[22]
References
-
McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zang, R., Li, D., Tang, I., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. Biotechnologia. [Link]
-
Crown Bioscience. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Crown Bioscience. [Link]
-
Zang, R., Li, D., Tang, I., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery. [Link]
-
Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]
-
Auld, D. S., & Inglese, J. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., Li, Q., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Garcia-Alonso, G., Finehout, E. J., & Beebe, D. J. (2005). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
-
Li, Y., Li, Q., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Jones, A. M., Westwood, I. M., & van Montfort, R. L. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]
-
Pelz, O., Gilsdorf, M., & Boutros, M. (2010). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
-
Wu, Z., & Zhang, J. H. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
-
Ekins, S., & Litterman, N. K. (2015). Data Mining and Computational Modeling of High Throughput Screening Datasets. Pharmaceutical Research. [Link]
-
Asif, M. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]
-
Sharma, D., & Narasimhan, B. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
PubChem. (n.d.). 1-phenyl-2-(1H-pyrazol-5-yl)ethanamine. PubChem. [Link]
-
ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Guchhait, G., & Madaan, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Lindsley, C. W., et al. (2015). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Chemical Neuroscience. [Link]
-
Sharma, V., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
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- 15. academic.oup.com [academic.oup.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
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- 20. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 22. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your synthetic yield and purity.
Overview of the Synthetic Strategy
The synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is typically approached via a multi-step sequence. A common and logical pathway involves the initial formation of an alcohol intermediate, followed by its conversion to the desired primary amine. This guide will focus on a two-step approach:
-
Step 1: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol through the nucleophilic ring-opening of styrene oxide with pyrazole.
-
Step 2: Conversion of the alcohol to the amine , for which we will detail a robust method involving an azide intermediate followed by a Staudinger reduction.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Proposed two-step synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Step 1: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol
Question 1: Why is the yield of my alcohol intermediate, 1-phenyl-2-(1H-pyrazol-1-yl)ethanol, consistently low?
Answer: Low yields in the ring-opening of styrene oxide with pyrazole can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. While the reaction can be performed under various conditions, a base-catalyzed approach is common for pyrazole alkylation.
-
Recommendation: Employ a strong, non-nucleophilic base to deprotonate the pyrazole, enhancing its nucleophilicity. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.
-
-
Side Reactions: Styrene oxide is susceptible to side reactions, particularly under acidic conditions, which can lead to the formation of phenylacetaldehyde or hydrolysis to phenylethylene glycol.[1]
-
Recommendation: Maintain slightly basic or neutral conditions to minimize these side reactions. If using a Lewis acid catalyst, ensure it is used in catalytic amounts and that the reaction is strictly anhydrous.
-
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding a slight excess of the pyrazole-anion.
-
-
Purification Losses: The product may be lost during workup and purification.
-
Recommendation: A standard aqueous workup followed by extraction with an organic solvent like ethyl acetate is typical. For purification, column chromatography on silica gel is often effective.
-
Question 2: I am observing two isomeric products in my reaction mixture. How can I control the regioselectivity of the epoxide ring-opening?
Answer: The ring-opening of styrene oxide with a nucleophile like pyrazole can theoretically yield two regioisomers. The attack can occur at either the benzylic (more substituted) or the terminal (less substituted) carbon of the epoxide ring.
-
Mechanistic Insight: Under basic or neutral conditions (SN2 mechanism), the nucleophile (pyrazolate anion) will preferentially attack the less sterically hindered terminal carbon, leading to the desired 1-phenyl-2-(1H-pyrazol-1-yl)ethanol.[2] Conversely, under acidic conditions (SN1-like mechanism), the attack is more likely at the benzylic carbon, which can better stabilize a partial positive charge.
-
Controlling Regioselectivity: To favor the desired isomer, ensure your reaction conditions are basic. The use of a base like sodium hydride to pre-form the pyrazolate anion will strongly favor an SN2 pathway.
| Condition | Predominant Mechanism | Favored Point of Attack | Major Product |
| Basic/Neutral | SN2 | Terminal Carbon | 1-phenyl-2-(1H-pyrazol-1-yl)ethanol |
| Acidic | SN1-like | Benzylic Carbon | 2-phenyl-2-(1H-pyrazol-1-yl)ethanol |
Step 2: Conversion of Alcohol to Amine
Question 3: I am having difficulty converting the alcohol intermediate to the final amine. What is a reliable method?
Answer: A robust and high-yielding method for this conversion is a two-step process: conversion of the alcohol to an azide, followed by reduction.
-
Alcohol to Azide: A common method for this transformation is the Mitsunobu reaction, using diphenylphosphoryl azide (DPPA) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with sodium azide. A direct conversion using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has also been reported as an effective method.[3]
-
Azide to Amine (Staudinger Reduction): The Staudinger reaction is a mild and efficient method for reducing azides to amines using a phosphine, typically triphenylphosphine (PPh3), followed by hydrolysis of the resulting iminophosphorane intermediate.[4][5]
Question 4: My Staudinger reduction is not going to completion, or I am having trouble removing the triphenylphosphine oxide byproduct.
Answer: These are common challenges with the Staudinger reduction.
-
Incomplete Reaction:
-
Recommendation: Ensure you are using a slight excess of triphenylphosphine. The reaction is typically run in a solvent like THF, followed by the addition of water to hydrolyze the iminophosphorane. Gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm-1).
-
-
Purification Issues: Triphenylphosphine oxide can be notoriously difficult to remove by standard column chromatography due to its polarity.
-
Recommendation 1 (Crystallization): If your product is a solid, crystallization may effectively remove the byproduct.
-
Recommendation 2 (Acid-Base Extraction): Since your final product is an amine, you can perform an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer, leaving the triphenylphosphine oxide in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Recommendation 3 (Alternative Reducing Agents): Consider alternative reduction methods such as catalytic hydrogenation (e.g., H2, Pd/C) if your molecule is stable to these conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting materials I should use?
A1: The purity of your starting materials is paramount. Styrene oxide can polymerize or hydrolyze upon storage, so it is advisable to use freshly distilled or purchased material. Pyrazole is generally stable, but should be stored in a cool, dry place.
Q2: Are there any specific safety precautions I should be aware of?
A2: Yes. Styrene oxide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6] Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle with care and follow established safety protocols.
Q3: Can this synthesis be scaled up?
A3: Yes, but careful consideration of reaction exotherms is necessary, particularly during the deprotonation of pyrazole with sodium hydride and the workup of the Staudinger reaction. For larger scale reactions, a dropping funnel for the addition of reagents is recommended to control the reaction rate and temperature.
Q4: How can I confirm the structure of my final product?
A4: A combination of analytical techniques should be used for structural confirmation. This includes ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. The disappearance of the alcohol -OH peak and the appearance of -NH₂ peaks in the IR and NMR spectra are key indicators of a successful conversion.
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of styrene oxide (1.05 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
-
Azidation: Dissolve the alcohol intermediate (1.0 eq.) in anhydrous THF. Add triphenylphosphine (1.2 eq.) and cool to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise, followed by diphenylphosphoryl azide (DPPA) (1.2 eq.). Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify the azide intermediate by column chromatography.
-
Reduction: Dissolve the purified azide in THF. Add triphenylphosphine (1.1 eq.) and stir at room temperature for 2-4 hours. Add water and continue stirring for another 2-4 hours. Remove the THF under reduced pressure. Perform an acid-base extraction as described in the troubleshooting section to isolate the final amine product.
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting low product yield.
References
-
Troitskii, N. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1017. [Link]
-
Wikipedia. (n.d.). Styrene oxide. Retrieved from [Link]
- Desai, N. C., et al. (2015). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 235-243.
- Gaikwad, N. D., et al. (2011). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5587-5589.
-
National Center for Biotechnology Information. (n.d.). Styrene Oxide. PubChem Compound Database. Retrieved from [Link]
- Reyes-Pérez, V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.
- Patel, H. M., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN Journal of Chemistry, 4(4), 843-847.
- Šačkus, A., et al. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2013(3), 209-223.
- Ríos-Gutiérrez, M., et al. (2014). Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. RSC Advances, 4(94), 52204-52212.
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
- Hennig, H., et al. (2011). Method for purifying pyrazoles.
- Azizi, N., et al. (2006). Ring-opening of styrene oxide (1 mmol) with MeOH (1 mmol) in the presence of GaCl3/PVP (0.2 g) in different solvents at room temperature.
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2012). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Journal of the Chilean Chemical Society, 57(2), 1113-1117.
- Cal-Tejada, A., et al. (2016). Reactivity of p-nitrostyrene oxide as an alkylating agent. A kinetic approach to biomimetic conditions. Organic & Biomolecular Chemistry, 14(39), 9348-9358.
- Akkurt, M., et al. (2007). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 63(1), o221-o222.
- KATO, S., et al. (1992). Process for preparing styrene oxide.
- Shestov, M. S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(20), 7057.
- Kitamura, M., et al. (2012).
- Zhang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17).
- Shestov, M. S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
- Šačkus, A., et al. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
-
Organic Chemistry Portal. (n.d.). 1,2-Azido alcohol synthesis by azidonation, azidation or substitution. Retrieved from [Link]
- Bakunov, S. A., et al. (2020). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 25(24), 5922.
- Kulkarni, M. V., et al. (2009). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 1(1), 190-197.
- Ülker, S., et al. (2016). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 6(2), 226-231.
- Wang, H., et al. (2018). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction.
- Martins, M., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments.
- Yadav, G. D., & Nirukhe, A. B. (2000). Process for the preparation of 2-phenyl ethanol.
- Jonušis, M., et al. (2020). Synthesis of 20-32 from 1-phenyl- and 1-methyl-1H-pyrazol-3-ols 1 and 2 via O-acylation and Fries rearrangement.
Sources
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
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- 3. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
overcoming solubility issues with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in assays
Technical Support Center: Phenyl-Pyridine Derivatives
Guide: Overcoming Solubility Challenges with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in Biological Assays
Welcome to the technical support center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for solubility issues encountered with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and structurally related compounds. Poor aqueous solubility is a frequent challenge in drug discovery, often leading to inconsistent data and underestimated compound activity.[1][2] This document will walk you through understanding the root causes of these issues and implementing effective solutions.
Section 1: Understanding the Physicochemical Profile
A clear understanding of the molecule's properties is the first step in diagnosing and solving solubility problems.
Q1: What are the key structural features of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine that influence its solubility?
A: The solubility of this compound is governed by a balance of hydrophobic and hydrophilic features.
-
Hydrophobic Moieties: The phenyl and pyrazole rings are rigid, aromatic structures that are inherently non-polar. These groups prefer to minimize contact with water, driving the low aqueous solubility.
-
Ionizable Group: The primary amine (-NH₂) on the ethanamine chain is a weak base. This group's ability to be protonated is the key to modulating solubility.
Q2: How does pH impact the solubility of this compound?
A: As a weakly basic compound, its solubility is highly dependent on pH.[3][4][5]
-
In Acidic Conditions (Low pH): The primary amine group accepts a proton to become a positively charged ammonium salt (R-NH₃⁺). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[6][7]
-
In Neutral or Basic Conditions (High pH): The amine group remains in its neutral, un-ionized state (R-NH₂). This form is less polar, making the compound less soluble in water.
This relationship is a critical lever for troubleshooting. For many biological assays conducted at physiological pH (~7.4), the compound will exist predominantly in its less soluble, neutral form, leading to precipitation.
Caption: pH-dependent equilibrium of the primary amine group.
Section 2: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common issues researchers face when first working with this compound.
Q3: My compound immediately precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening?
A: This is a classic case of compound "crashing out" due to a solvent shift.[8] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many non-polar compounds at high concentrations (e.g., 10-20 mM).[9] However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound's solubility limit in the final buffer is exceeded, causing it to rapidly precipitate out of the solution. A clear DMSO stock does not guarantee solubility in the final assay medium.[8]
Q4: What is the maximum final concentration of DMSO I should aim for in my assay?
A: As a best practice, the final DMSO concentration in your assay should be kept as low as possible, ideally ≤0.5% , and almost never exceeding 1%.[8] While higher DMSO concentrations might seem to help solubility, they can introduce artifacts by affecting the activity of enzymes or the health of cells, thereby confounding your results.[2] Ensure all wells, including vehicle controls, contain the same final concentration of DMSO.
Q5: I noticed a precipitate in my frozen DMSO stock solution after thawing. What should I do?
A: This can happen for a few reasons:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. Over time, this absorbed water can decrease the solvent's strength, causing the compound to precipitate.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation for some molecules.[10]
-
Concentration Limit: The compound may be stored at a concentration that exceeds its long-term solubility limit even in pure DMSO.
Troubleshooting Steps:
-
Gently warm the vial to 37°C for 10-15 minutes.
-
Use a bath sonicator for 5-10 minutes to aid redissolution.
-
Always visually inspect the vial to ensure all precipitate has dissolved before making dilutions.
-
If the issue persists, consider preparing fresh stock solutions more frequently or storing them at a lower concentration (e.g., 5 mM instead of 10 mM).
Section 3: Advanced Solubilization Strategies
If basic troubleshooting fails, a more systematic approach is required. The following strategies can be explored, but their suitability depends on the specific requirements of your assay.
Caption: Systematic workflow for troubleshooting solubility.
Strategy 1: pH Modification
Q6: Can I use a lower pH buffer to increase solubility?
A: Yes, this is often the most effective initial strategy for basic compounds, provided your biological system is tolerant of the pH change. Lowering the pH of the assay buffer (e.g., from 7.4 to 6.8 or 6.5) will increase the proportion of the protonated, more soluble form of the molecule.[5][7]
-
Consideration: You must validate that the pH change does not affect the activity of your target (e.g., enzyme, receptor) or the health of your cells. Always run a pH control experiment.
Strategy 2: Co-solvents
Q7: What are co-solvents and how can they help?
A: Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small amounts, reduce the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[11][12] This is a widely used technique in formulation development.[13]
| Co-solvent | Typical Starting Final Concentration | Notes |
| Ethanol (EtOH) | 1-5% | Widely used, but can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1-5% | Generally well-tolerated in many cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can be very effective but increases viscosity. |
| Glycerol | 1-10% | Biocompatible, but high viscosity can be an issue for liquid handlers. |
-
Implementation: Prepare an intermediate stock of your compound in 100% co-solvent or a DMSO/co-solvent mix before the final dilution into the assay buffer. The key is to minimize the "shock" of moving from a purely organic to a purely aqueous environment.
Strategy 3: Cyclodextrins
Q8: What are cyclodextrins and when are they a good option?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, within their core, effectively shielding the hydrophobic parts from water and forming a soluble complex.[16][17]
-
Common Types:
-
When to Use: Cyclodextrins are an excellent choice when pH modification is not possible and co-solvents interfere with the assay. They are frequently used in both in vitro and in vivo formulations.[19]
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Section 4: Key Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol helps determine the maximum soluble concentration of your compound in the final assay buffer.[1]
-
Prepare Compound Plate: In a 96-well plate, create a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 98 µL of your final assay buffer (including any serum or additives) to the wells of a clear 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate: Shake the plate for 5 minutes and let it sit at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) to measure light scattering.
-
Analyze: The concentration at which the signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit. This is the highest concentration you should use in your assay.[8]
Protocol 2: Co-solvent Stock Preparation
-
Dissolve Compound: Prepare a 10 mM primary stock solution of the compound in 100% DMSO as usual.
-
Create Intermediate Stock: Create a 1 mM intermediate stock by diluting the primary stock 1:10 in a suitable co-solvent (e.g., add 10 µL of 10 mM DMSO stock to 90 µL of Propylene Glycol).
-
Final Dilution: Use the 1 mM intermediate stock for serial dilutions directly into the assay medium. This gradual reduction in organic solvent concentration can prevent precipitation.
Protocol 3: Cyclodextrin Formulation Preparation
-
Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of HP-β-CD or SBE-β-CD in your assay buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Add a small aliquot of your high-concentration DMSO stock directly to the cyclodextrin solution to achieve the desired final concentration.
-
Equilibrate: Vortex the solution vigorously and then let it shake or rotate overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter (Optional but Recommended): To remove any small amount of undissolved compound, filter the solution through a 0.22 µm syringe filter before use in the assay.
References
-
Hao, E., et al. (2022). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-phenyl-2-(1H-pyrazol-5-yl)ethanamine. PubChem. Retrieved from [Link]
-
Ditzinger, F., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Retrieved from [Link]
-
Pharmaffiliates. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharmaffiliates. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. Retrieved from [Link]
-
Jilani, J. A., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved from [Link]
-
Liu, R. (Ed.). (2019). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Fiveable. Retrieved from [Link]
-
Cheng, C., et al. (2018). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC - NIH. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]
-
Suthar, P., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]
-
Gali, V. R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem - NIH. Retrieved from [Link]
-
Yasgar, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. Retrieved from [Link]
-
Zhang, X., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. MDPI. Retrieved from [Link]
-
Encyclopedia.pub. (2024, March 28). Cyclodextrin-Based Drug Delivery Systems. Encyclopedia.pub. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. Khan Academy [khanacademy.org]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. scielo.br [scielo.br]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases | MDPI [mdpi.com]
- 16. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Investigational Compound 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Subject: Important Notice Regarding the Investigational Status of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Audience: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Dear Researchers,
This document addresses the topic of optimizing the dosage and administration of the compound identified as 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. Following a comprehensive review of publicly accessible scientific literature and chemical databases, we must inform you that there is currently no specific, published data available for this exact chemical structure.
Our search for synthesis protocols, biological activity, and preclinical data—including pharmacokinetic and pharmacodynamic studies—for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine did not yield any direct results. The compound appears to be a novel or not widely studied entity. While several constitutional isomers, such as 1-phenyl-2-(1H-pyrazol-5-yl)ethanamine and 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine, are cataloged in databases like PubChem or are available from commercial suppliers, they possess different structural and, consequently, likely different physicochemical and biological properties[1][2].
Due to this absence of foundational data, creating a standard Technical Support Center with specific troubleshooting guides or validated FAQs for dosage and administration is not scientifically feasible. Providing such information without empirical evidence would be speculative and contrary to the principles of scientific integrity.
Instead, we have developed the following General Framework for Investigating Novel Pyrazole-Containing Compounds. This guide is intended to assist researchers in establishing an experimental workflow for characterizing a new chemical entity (NCE) like 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, based on established principles for related pyrazole derivatives.
Part 1: General Troubleshooting & FAQ for Novel Pyrazole Derivatives
This section provides guidance on the initial characterization and experimental design for a novel pyrazole-based compound where no prior art exists.
Frequently Asked Questions (FAQs)
Q1: We have synthesized a compound believed to be 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. How can we confirm its identity and purity?
A1: Before any biological testing, rigorous analytical characterization is mandatory.
-
Structural Confirmation: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy to confirm the proton and carbon skeleton. The key is to verify the attachment at the N1 position of the pyrazole ring. Mass Spectrometry (MS) will confirm the molecular weight[3].
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity. A purity level of >95% is generally required for initial in vitro biological assays.
Q2: We are observing poor solubility of our novel pyrazole compound in aqueous buffers. How can we address this for in vitro assays?
A2: Solubility is a common challenge for aromatic and heterocyclic compounds.
-
Initial Solvent: First, dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.
-
Working Dilution: For cell-based assays, the final concentration of the organic solvent should typically be kept low (e.g., <0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Solubility Enhancement: If precipitation occurs upon dilution in aqueous media, consider formulation strategies such as the use of co-solvents (e.g., polyethylene glycol) or cyclodextrins. Note that these excipients must be tested for their own biological effects in your assay system.
Q3: Our compound shows no activity in our primary biological screen. What are the common reasons?
A3: A lack of activity can stem from multiple factors.
-
Compound Stability: Verify the compound's stability in the assay buffer and under the incubation conditions (temperature, light exposure). Degradation can lead to a loss of the active substance.
-
Cell Permeability: For intracellular targets, the compound must cross the cell membrane. If the compound is too polar or too large, it may not reach its target. Consider running a cell permeability assay (e.g., PAMPA).
-
Target Engagement: The compound may not bind to the intended target. The broad class of pyrazole derivatives is known to interact with a wide range of biological targets, including enzymes like cyclooxygenases (COX) and kinases, as well as various receptors[4][5][6]. Your target may not be among them. Consider running broader screening panels to identify potential off-target or unexpected activities.
-
Incorrect Hypothesis: The initial hypothesis for the compound's activity may be incorrect. The pharmacology of pyrazole analogs is diverse, ranging from anti-inflammatory to anticancer and antimicrobial effects[7][8][9][10].
Part 2: Recommended Experimental Workflow for a Novel Compound
For a novel entity like 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a structured, stepwise approach is crucial. The following workflow outlines the necessary phases to progress from a newly synthesized compound to a candidate ready for dosage and administration studies.
Workflow Diagram: Characterization of a Novel Chemical Entity
Caption: Experimental workflow for a novel investigational compound.
Step-by-Step Methodologies
1. Physicochemical Profiling:
-
Objective: To ensure the identity, purity, and suitability of the compound for biological testing.
-
Protocol:
-
Synthesize the compound and purify it using column chromatography or recrystallization.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
-
Determine purity by HPLC-UV, aiming for ≥95%.
-
Assess solubility in DMSO and a range of aqueous buffers (e.g., PBS at pH 7.4).
-
Evaluate stability by incubating the compound in assay buffer for the duration of the planned experiment and re-analyzing by HPLC.
-
2. In Vitro Biological Evaluation:
-
Objective: To determine the biological activity, potency, and selectivity of the compound.
-
Protocol:
-
Screen the compound against the primary biological target(s) of interest. Pyrazole derivatives have shown promise as anti-inflammatory, antioxidant, and anticancer agents[7][11].
-
If activity is observed, perform dose-response studies in relevant cell lines to determine potency (IC₅₀ or EC₅₀).
-
Concurrently, assess general cytotoxicity in one or more cell lines (e.g., HepG2, HEK293) to establish a therapeutic window.
-
If the compound is potent and shows a suitable therapeutic window, screen it against a panel of related targets (e.g., a kinase panel) to assess its selectivity. High selectivity is often a desirable trait for minimizing off-target effects.
-
3. Preliminary In Vivo Assessment:
-
Objective: To evaluate the compound's behavior and efficacy in a living system.
-
Protocol:
-
Formulation Development: Based on solubility data, develop a suitable vehicle for animal administration (e.g., saline with 5% DMSO and 10% Solutol).
-
Pharmacokinetic (PK) Study: Administer a single dose to a small group of rodents (e.g., mice) via intravenous and oral routes. Collect blood samples at multiple time points to determine key PK parameters (half-life, bioavailability, etc.).
-
Efficacy Study: In a relevant animal model of disease (e.g., a carrageenan-induced paw edema model for inflammation[7]), administer a range of doses to determine if the compound produces the desired therapeutic effect.
-
Tolerability: Observe the animals for any overt signs of toxicity during the PK and efficacy studies.
-
This structured approach provides a scientifically rigorous pathway for characterizing 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine or any other novel compound, allowing for data-driven decisions regarding its potential for further development.
References
This list includes resources on related pyrazole derivatives, as no direct literature exists for the specified compound.
Sources
- 1. 1-phenyl-2-(1H-pyrazol-5-yl)ethanamine | C11H13N3 | CID 62720000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine Experiments
Welcome to the technical support center for experiments involving 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis, purification, and characterization of this compound. We will delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Q1: What are the primary synthetic routes to 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?
The synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and its analogs typically involves a multi-step process. A common strategy is the N-alkylation of pyrazole followed by further functional group transformations. Key synthetic approaches include:
-
N-alkylation of pyrazole with a suitable phenethyl derivative: This often involves reacting pyrazole with a 2-phenylethyl halide or tosylate under basic conditions.
-
Reductive amination: This involves the reaction of a phenyl-substituted ketone or aldehyde with an amine, followed by reduction of the resulting imine.[1][2] This is a versatile method for creating substituted amines.[1][2]
-
Multi-component reactions: Some approaches may utilize multi-component reactions to construct the core structure in a more convergent manner.
Q2: I am observing a mixture of N1 and N2 alkylated pyrazole isomers. How can I control the regioselectivity?
Controlling the regioselectivity of N-alkylation in unsymmetrical pyrazoles is a frequent challenge.[3] The outcome is influenced by several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] Bulky substituents on either the pyrazole ring or the alkylating agent can direct the reaction to the more accessible nitrogen.
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents such as DMF and DMSO often favor the formation of a single regioisomer.[3]
-
Reaction Conditions: The choice of base and reaction temperature can also influence the N1/N2 ratio.
Q3: What are the expected spectral characteristics (NMR, IR, MS) for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?
Accurate characterization is vital for confirming the structure and purity of the target compound. Key spectral features to look for include:
-
¹H NMR: Expect signals corresponding to the protons of the phenyl ring, the pyrazole ring, the ethylamine backbone, and the amine group. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.
-
¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule, including those in the aromatic rings and the aliphatic chain.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine, C-H stretching of aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C11H13N3, MW: 187.24 g/mol ).[4] Fragmentation patterns can provide further structural confirmation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield in the N-Alkylation Step
A low yield in the N-alkylation of pyrazole can be attributed to several factors. This guide will help you systematically identify and resolve the issue.
Troubleshooting Workflow: Low N-Alkylation Yield
Sources
Technical Support Center: Enhancing the Stability of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine in Solution
Welcome to the technical support center for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during experimental workflows. By understanding the potential degradation pathways and implementing appropriate handling and formulation strategies, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is showing a gradual loss of potency over a short period. What are the likely causes?
A1: Gradual potency loss is often attributed to chemical degradation. The primary suspects for a molecule like 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine are oxidation of the ethanamine side chain and, to a lesser extent, hydrolysis or photolysis, depending on your solvent system and storage conditions. The amine group is particularly susceptible to oxidation, which can be catalyzed by trace metal ions, light, or dissolved oxygen.
Q2: I've observed the appearance of unknown peaks in my HPLC chromatogram after storing the compound in an aqueous buffer. What could these be?
A2: The appearance of new peaks is a strong indicator of degradation. These could be oxidative-degradation products, such as the corresponding imine or ketone, or products of other reactions influenced by your buffer components or pH. A forced degradation study is the most effective way to systematically identify these unknown peaks.[1]
Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A3: While specific data for this molecule is not extensively published, pyrazole-containing compounds can be sensitive to extreme pH conditions. Some pyrazole derivatives have shown rapid degradation in alkaline buffers (pH 8 and above).[2] It is advisable to start by formulating your solution in a slightly acidic to neutral pH range (pH 4-7) and perform a pH-stability profile to determine the optimal condition for your specific application.
Q4: Can I do anything to prevent oxidative degradation?
A4: Yes, several strategies can mitigate oxidation.[3] These include:
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be effective.
-
Inert Atmosphere: Preparing and storing solutions under an inert gas like nitrogen or argon can displace dissolved oxygen.
-
Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Light Protection: Storing solutions in amber vials or protecting them from light can prevent photo-oxidation.
Q5: Are there any specific solvents I should avoid?
A5: While common laboratory solvents like acetonitrile, methanol, and DMSO are generally suitable for short-term use, their purity is crucial. Peroxide impurities in ethers (like THF) or aldehydes in other solvents can react with the amine group. For aqueous formulations, be mindful of reactive impurities in excipients.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected Color Change in Solution (e.g., yellowing) | Oxidative degradation of the amine moiety. | 1. Prepare fresh solutions daily. 2. De-gas solvents and buffers prior to use. 3. Add an antioxidant (e.g., 0.01% w/v ascorbic acid) to the formulation.[3] 4. Store solutions under an inert atmosphere (N₂ or Ar). |
| Precipitation or Cloudiness in Aqueous Buffer | Poor solubility at the chosen pH or formation of insoluble degradation products. | 1. Verify the solubility of the compound at the experimental pH. 2. Consider using a co-solvent (e.g., a small percentage of ethanol or DMSO). 3. Filter the solution through a 0.22 µm filter after preparation. 4. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Peak Tailing or Broadening in RP-HPLC Analysis | Interaction of the basic amine with residual silanols on the HPLC column. | 1. Use a mobile phase with a pH that ensures the amine is protonated (e.g., pH 2.5-4.0). 2. Add a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). 3. Employ an end-capped HPLC column specifically designed for basic compounds. |
| Inconsistent Results Between Experimental Batches | Degradation during storage or handling inconsistencies. | 1. Implement standardized solution preparation and storage protocols. 2. Perform a stability study of the stock solution under your typical storage conditions. 3. Use a stability-indicating analytical method to monitor the purity of each batch before use.[5][6][7] |
Putative Degradation Pathways
Understanding the potential chemical liabilities of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is crucial for developing a robust formulation. The primary sites of degradation are the ethanamine side chain and potentially the pyrazole ring under harsh conditions.
Caption: Putative degradation pathways for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
The most probable degradation pathway involves the oxidation of the primary amine to an imine, which can subsequently hydrolyze to form the corresponding ketone. While pyrazole rings are generally stable, extreme conditions of pH or UV light could potentially lead to ring-opening.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[1][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in a 50:50 acetonitrile/water mixture.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at 0, 4, 8, 12, and 24 hours (and longer for thermal/photolytic stress if needed).
-
Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradants.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
References
-
Granthaalayah Publications and Printers. (n.d.). View of STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Retrieved from [Link]
-
An-Najah Journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Retrieved from [Link]
-
(n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from [Link]
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145.
-
(n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 16961.
- Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Yuan, Z., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2765-2769.
-
(n.d.). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Retrieved from [Link]
- Jiang, B., et al. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. The Journal of Organic Chemistry, 79(9), 4018-4024.
-
(n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
- Ghorab, M. M., et al. (2008). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Archiv der Pharmazie, 341(4), 249-255.
- Waterman, K. C., & Adami, R. C. (2005). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
-
(2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
(n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Retrieved from [Link]
-
(n.d.). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Jiang, B., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(9), 4018–4024.
-
(n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]
-
(n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
(n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
-
(n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]
- (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 52-60.
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- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. journals.najah.edu [journals.najah.edu]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Welcome to the technical support center for the purification of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges associated with this molecule. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate issues but also to strategically optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?
A1: Impurities largely depend on the synthetic route. However, common byproducts often include unreacted starting materials, regioisomers from pyrazole synthesis, and products from side-reactions.[1] For instance, if using a Knorr-type synthesis for the pyrazole ring, you might encounter regioisomeric pyrazole products, which can be particularly challenging to separate.[1] Additionally, incomplete cyclization can lead to pyrazoline intermediates.[1] Colored impurities often arise from side reactions involving the hydrazine starting material.[1]
| Potential Impurity | Likely Origin | Key Characteristics |
| Unreacted Phenylacetaldehyde/Precursor | Incomplete initial reaction | Carbonyl signature in IR/NMR |
| Unreacted Pyrazole | Excess reagent | Polar, potentially water-soluble |
| Regioisomeric Pyrazole Adduct | Non-selective pyrazole alkylation | Similar polarity to the desired product |
| Pyrazoline Intermediates | Incomplete aromatization/oxidation | Less stable, may degrade on silica[1] |
| Oxidation Products | Air/light exposure of the amine | Often colored (yellow/brown)[2] |
Q2: My compound streaks badly on a standard silica gel TLC plate. What's happening and how can I fix it?
A2: This is a classic issue when working with basic amines on standard silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, undergoes a strong acid-base interaction with these silanols. This interaction leads to irreversible binding, slow elution, and significant tailing or "streaking" on the TLC plate.[3]
To get a clean TLC spot, you need to neutralize these acidic sites. The most common and effective method is to add a small amount of a volatile base to your mobile phase (eluent). A typical solution is to use a solvent system like dichloromethane/methanol with the addition of 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[3][4][5] This competing base will saturate the acidic sites on the silica, allowing your compound to travel up the plate cleanly.
Q3: I've isolated my product as a viscous oil. What are the best strategies to induce crystallization?
A3: Obtaining an oil is common for amines that may have minor impurities preventing the formation of a stable crystal lattice. Here are several strategies to pursue:
-
High-Purity Prerequisite: First, ensure your product is >95% pure by NMR. Oils are often the result of lingering solvents or impurities. If purity is questionable, another round of chromatography may be necessary.
-
Solvent Screening: The key is to find a solvent or solvent system where your compound is sparingly soluble at room temperature but fully soluble when heated. Start with non-polar solvents like hexanes, heptane, or cyclohexane.[6] If it remains an oil, try a two-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly add a poor solvent (an "anti-solvent") like hexanes or pentane until the solution becomes persistently cloudy.[6][7] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Salt Formation: A highly effective method for crystallizing amines is to convert them into a salt.[2][4][7] By protonating the basic amine, you form an ionic salt which often has a much higher melting point and better crystallization properties. A simple protocol is to dissolve your purified amine oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same solvent (or in dioxane) dropwise until precipitation is complete. The resulting hydrochloride salt can then be filtered and recrystallized, often from solvent systems like ethanol/ether.[2][4]
Troubleshooting Guides: From Work-up to Final Product
This section addresses specific experimental failures in a problem-solution format, providing detailed protocols and the scientific rationale behind them.
Issue 1: Low Purity and Yield After Aqueous Work-up
-
Symptom: After performing a standard aqueous work-up, your crude product shows significant amounts of both starting materials and unidentified polar impurities on TLC/NMR. The overall yield is poor.
-
Probable Cause: Simple water washes are insufficient to remove acidic or basic impurities. 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, being a base, can have partial solubility in acidic aqueous layers if the pH is not carefully controlled. A proper acid-base extraction is required to systematically separate components based on their acidity or basicity.[8][9][10]
-
Solution: Implement a Rigorous Acid-Base Extraction Protocol.
The principle of acid-base extraction is to convert the target compound into its water-soluble salt form, allowing it to move from the organic layer to the aqueous layer, leaving neutral impurities behind. Then, by adjusting the pH back, the compound is converted to its neutral, organic-soluble form for re-extraction.[8][9]
Caption: Workflow for purifying the target amine using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it two times with an equal volume of 1M hydrochloric acid (HCl).[8][11]
-
Causality: The HCl will protonate your basic amine product, forming the corresponding ammonium chloride salt. This salt is ionic and highly soluble in the aqueous layer.[10] Neutral organic impurities (e.g., unreacted phenylacetaldehyde precursors) will remain in the organic layer.
-
-
Separation 1: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is between 9 and 10 (check with pH paper).[8] You may see the solution turn cloudy as the free amine precipitates or forms an emulsion.
-
Causality: Adding a base deprotonates the ammonium salt, regenerating the neutral amine, which is now insoluble in water but soluble in organic solvents.[11]
-
-
Organic Re-extraction: Extract the basified aqueous solution three times with a fresh portion of your organic solvent (EtOAc or DCM).
-
Final Wash & Dry: Combine the organic layers, wash once with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified amine.
-
Issue 2: Poor Separation and/or Product Decomposition During Flash Column Chromatography
-
Symptom: Despite using a mobile phase modifier (like triethylamine), the column provides poor separation between your product and a close-running impurity. In some cases, the recovered yield is low, and new, more polar spots appear on TLC, suggesting degradation.
-
Probable Cause: The basicity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and its potential impurities can still lead to problematic interactions even on a neutralized silica surface. For very sensitive amines or difficult separations, alternative stationary phases are often superior.
-
Solution: Utilize an Alternative Stationary Phase like Alumina.
Alumina (aluminum oxide, Al₂O₃) is a great alternative to silica for the purification of basic compounds. It is available in different grades of activity and pH (neutral, basic, or acidic). For your application, neutral or basic alumina is recommended.[12] Basic compounds like your amine will have a lower affinity for a basic stationary phase, resulting in faster elution, more symmetrical peaks, and reduced risk of decomposition.
| Stationary Phase | Recommended Mobile Phase | Rationale & Best For |
| Silica Gel | Dichloromethane / Methanol + 1% Triethylamine | Good for general purpose purification, but requires a basic modifier to prevent streaking.[5] |
| Neutral Alumina | Hexanes / Ethyl Acetate or Toluene / Ethyl Acetate | Excellent for separating basic compounds from less polar impurities. Reduces tailing significantly.[12] |
| Reversed-Phase C18 | Acetonitrile / Water + 0.1% TFA or NH₄OH | Best for separating compounds based on hydrophobicity. Adding an acid (TFA) or base (NH₄OH) improves peak shape.[3] |
Issue 3: Recrystallization Attempts Consistently Yield an Oil or Amorphous Solid
-
Symptom: You have a chromatographically pure product (>98%), but all attempts at recrystallization from various solvents result in the product "oiling out" or precipitating as a non-crystalline powder with a broad melting point.
-
Probable Cause: The molecule may have a low melting point, or its structure may not pack efficiently into a crystal lattice. The presence of even trace impurities can disrupt crystallization. Converting the amine to a crystalline salt is a robust solution.[4][7]
-
Solution: Purification via Hydrochloride Salt Formation and Recrystallization.
This two-step process leverages the high crystallinity of ammonium salts to achieve excellent purification.
[4] 3. Isolation: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any surface impurities. 4. Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot polar solvent, such as ethanol or methanol, to fully dissolve it. Then, slowly add a non-polar anti-solvent like cold diethyl ether or ethyl acetate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the growth of high-purity crystals. 5. Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum. If you need the free amine for subsequent reactions, the salt can be dissolved in water, basified with NaOH, and re-extracted into an organic solvent as described in Issue 1.
References
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine Troubleshooting Source: Sulfur Recovery Engineering Inc. URL: [Link]
-
Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL: [Link]
-
Title: Amine Treating - Troubleshooting Guide Source: Scribd URL: [Link]
-
Title: Successful Flash Chromatography Source: King Group URL: [Link]
-
Title: Acid–base extraction Source: Wikipedia URL: [Link]
-
Title: Natural Drug Extraction: From Plants to Pharmaceuticals Source: Longdom Publishing URL: [Link]
-
Title: Extraction methods in pharmaceutical analysis Source: Basicmedical Key URL: [Link]
-
Title: Amine workup Source: Reddit r/Chempros URL: [Link]
-
Title: Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics Source: University of Colorado Boulder URL: [Link]
-
Title: Selective separation of amines from continuous processes using automated pH controlled extraction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: Troubleshooting Amine Unit Simulations Source: Chemical Processing URL: [Link]
-
Title: Troubleshooting of Amine Regn Source: Scribd URL: [Link]
-
Title: Startup troubleshooting of amine units in LNG export facilities Source: LNG Industry URL: [Link]
-
Title: Extraction of Drugs Source: Pharmlabs URL: [Link]
-
Title: Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes Source: PMC - NIH URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Tips for Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Pharmaceutical Extraction Source: SlideShare URL: [Link]
-
Title: Important Chemistry Tips-Solvents choose for recrystallization-Part4 Source: YouTube URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Synthesis of Pyrazole Compounds by Using Sonication Method Source: ResearchGate URL: [Link]
-
Title: Go-to recrystallization solvent mixtures Source: Reddit r/Chempros URL: [Link]
-
Title: Strategies for the Flash Purification of Highly Polar Compounds Source: Teledyne ISCO URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
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- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Off-Target Effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and Related Phenylpyrazole Scaffolds
Introduction:
The 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine scaffold represents a versatile pharmacophore, with derivatives showing a wide range of biological activities, from kinase inhibition to G-protein coupled receptor (GPCR) antagonism.[1][2][3] As with any small molecule inhibitor, understanding and mitigating off-target effects is paramount for the accurate interpretation of experimental data and the successful development of selective therapeutic agents.[4][5] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and address potential off-target effects encountered during their work with this class of compounds. While specific off-target data for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is not extensively documented in publicly available literature, the principles and methodologies outlined here are broadly applicable to this and other small molecule inhibitors.
Part 1: Troubleshooting Guide for Unexpected Experimental Outcomes
This section is designed to help you diagnose and resolve common experimental issues that may arise from off-target effects of your phenylpyrazole-based compound.
Scenario 1: Discrepancy between In Vitro Potency and Cellular Activity
Question: My 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine analog is highly potent in my biochemical assay, but shows significantly weaker or no activity in cell-based assays. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.
-
Troubleshooting:
-
Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area to predict membrane permeability.
-
Cellular Uptake Assays: Employ methods like LC-MS/MS analysis of cell lysates after incubation with the compound to quantify intracellular concentrations.
-
Structural Modification: If permeability is low, consider medicinal chemistry efforts to optimize the compound's properties without compromising on-target activity.[4]
-
-
-
Rapid Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting:
-
Co-incubation with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil) to see if the compound's potency is restored.
-
Efflux Pump Substrate Assays: Utilize commercially available kits to determine if your compound is a substrate for common efflux transporters.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Troubleshooting:
-
Microsomal Stability Assays: Incubate the compound with liver microsomes to assess its metabolic stability.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites and assess their activity in your biochemical assay.
-
-
-
Off-Target Engagement Leading to Cellular Toxicity: The compound could be hitting an off-target that causes cell death at concentrations required for on-target engagement, thus masking the desired phenotype.
-
Troubleshooting:
-
Cytotoxicity Assays: Perform dose-response cytotoxicity assays (e.g., MTT, CellTiter-Glo) to determine the compound's toxic concentration range.
-
Compare IC50 and CC50: If the cytotoxic concentration (CC50) is close to the on-target inhibitory concentration (IC50), off-target toxicity is likely.
-
-
Scenario 2: Unexplained or Contradictory Phenotypic Responses
Question: I'm observing a cellular phenotype that is inconsistent with the known function of my intended target. How can I determine if this is due to an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Engagement of an Unexpected Target: The compound may be binding to one or more unintended proteins, leading to the activation or inhibition of orthogonal signaling pathways.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexplained phenotypes.
-
Step-by-Step Guide:
-
Orthogonal Compound Testing: Use a structurally distinct inhibitor of the same target. If this compound does not produce the same phenotype, your original compound's effect is likely off-target.
-
"Rescue" Experiments: If you are inhibiting a target, try overexpressing a drug-resistant mutant of the target to see if the phenotype is reversed. Conversely, if you are activating a target, use siRNA or CRISPR to knock down the target and see if the phenotype is abolished.[6]
-
Broad-Spectrum Off-Target Screening: Employ techniques like kinobeads profiling or affinity chromatography-mass spectrometry to identify a broader range of potential binding partners.[7][8][9]
-
-
Scenario 3: In Vivo Efficacy Does Not Correlate with In Vitro Potency
Question: My compound is potent and selective in vitro and in cells, but it's not showing the expected efficacy in my animal model. What are the potential off-target related causes?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Issues: Poor absorption, rapid metabolism, or unfavorable distribution can prevent the compound from reaching the target tissue at sufficient concentrations.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct thorough PK studies to determine the compound's half-life, bioavailability, and tissue distribution.
-
Formulation Optimization: Experiment with different delivery vehicles and routes of administration.
-
-
-
Off-Target Engagement In Vivo: The compound may interact with targets present in the whole organism that were not present in your in vitro or cellular models, leading to toxicity or sequestration of the compound.
-
Troubleshooting:
-
In Vivo Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) on tissue samples from treated animals to confirm that the compound is binding to its intended target in the relevant tissues.[10][11][12][13]
-
Toxicity Studies: Conduct preliminary toxicology studies to identify any overt adverse effects.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a phenylpyrazole-based compound?
Given the diversity of targets for phenylpyrazole derivatives, predicting specific off-targets without experimental data is challenging.[2][3][14][15] However, based on common scaffolds, potential off-targets could include:
-
Kinases: The pyrazole ring is a common feature in many kinase inhibitors.[2]
-
GPCRs: Certain phenylpyrazole derivatives have shown activity at GPCRs like CCR1.[3][16]
-
Cytochrome P450 Enzymes: The aromatic rings can be substrates for metabolic enzymes.
-
hERG Channel: A common off-target for many small molecules that can lead to cardiotoxicity.
Q2: How can I proactively design my experiments to minimize the impact of off-target effects?
-
Use Multiple, Structurally Unrelated Compounds: Whenever possible, use at least two compounds with different chemical scaffolds that target the same protein to confirm that the observed phenotype is on-target.
-
Dose-Response Curves: Always perform dose-response experiments. A consistent dose-response relationship is a hallmark of a specific effect.
-
Include a Negative Control: Synthesize a structurally similar but inactive analog of your compound to use as a negative control. This helps to rule out effects due to the chemical scaffold itself.
-
Early Off-Target Profiling: Consider early-stage screening against a panel of known promiscuous targets (e.g., a safety panel for kinases, GPCRs, and ion channels).
Q3: What are the best methods for identifying unknown off-targets?
There are several powerful, unbiased methods to identify off-target interactions:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound is used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[9] | Identifies direct binding partners. | Requires chemical modification of the compound; may miss weak binders. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. This shift can be detected by quantifying the amount of soluble protein at different temperatures.[10][12][13][17] | Label-free; confirms target engagement in cells and tissues. | Can be low-throughput for proteome-wide studies without specialized equipment. |
| Kinobeads Profiling | A competition-based chemical proteomics approach where a compound competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[7][8][18][19] | Quantifies binding affinity for hundreds of kinases simultaneously; uses native proteins. | Primarily for ATP-competitive inhibitors; may miss some kinases.[8] |
| Off-Target Screening Cell Microarray (OTSCMA) | A cell microarray expressing a large number of human proteins is used to screen for unintended binding of a therapeutic drug.[20] | High-throughput; assesses binding to a wide array of proteins in a cellular context. | May not fully recapitulate the native protein conformation and interactions. |
Q4: Can computational methods predict off-target effects?
Yes, computational approaches can be a valuable predictive tool.[4]
-
Molecular Docking: Docking your compound into the binding sites of known off-targets can provide an initial assessment of potential interactions.
-
Pharmacophore Modeling: Building a pharmacophore model based on your compound and searching databases of protein structures can identify proteins with similar binding pockets.
-
Machine Learning and AI: Advanced algorithms can be trained on large datasets of compound-protein interactions to predict potential off-targets for new molecules.[4]
It is crucial to remember that computational predictions should always be validated experimentally.
Part 3: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a basic workflow for assessing the engagement of your phenylpyrazole compound with its intended target in intact cells using Western blotting for detection.[13][17]
Caption: Basic workflow for a Western blot-based CETSA experiment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cells with your 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine analog at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Use a PCR machine with a thermal gradient to heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes). Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for your target protein.
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[12]
-
Protocol 2: Kinobeads Competition Binding Assay
This protocol outlines the general principle of using kinobeads to profile the selectivity of a kinase inhibitor.[7][19]
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from a cell line that expresses a broad range of kinases (e.g., Jurkat, K562).
-
-
Competition Binding:
-
Incubate the cell lysate with increasing concentrations of your phenylpyrazole compound or a vehicle control. This allows your compound to bind to its target kinases.
-
-
Kinase Enrichment:
-
Add the kinobeads to the lysate. These beads have immobilized broad-spectrum kinase inhibitors that will bind to kinases whose ATP-binding sites are not occupied by your compound.
-
-
Pull-down and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the kinases that were pulled down in each sample.
-
-
Data Analysis:
-
For each identified kinase, plot the amount pulled down as a function of your compound's concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the competition between your compound and the kinobeads. This provides a quantitative measure of the binding affinity of your compound for each kinase.[21]
-
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022).
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. (n.d.). BenchChem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (2012).
- The target landscape of clinical kinase drugs. (n.d.). PMC - NIH.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.).
- How can off-target effects of drugs be minimised? (2025).
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC - NIH.
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
- Off-Target Screening Cell Microarray Assay. (n.d.).
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. (n.d.). BenchChem.
- Off-Target Effects Analysis. (n.d.).
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (n.d.).
- Poon, S. F., St Jean, D. J., Jr, Harrington, P. E., Henley, C., 3rd, Davis, J., Morony, S., Lott, F. D., Reagan, J. D., Lu, J. Y., Yang, Y., & Fotsch, C. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535–6538.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934.
- 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1434–1437.
- In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. (2014). Bioorganic & Medicinal Chemistry Letters, 24(4), 1154–1160.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Welcome to the dedicated technical support guide for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological refinement for achieving consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?
The primary challenges in the synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine often revolve around the nucleophilic substitution reaction between a phenylethyl halide derivative and pyrazole. Key issues include competing elimination reactions, formation of N-2 substituted pyrazole isomers, and difficulties in achieving complete conversion. Careful control of reaction temperature and choice of base are critical to favor the desired N-1 substitution product.
Q2: I am observing a significant amount of a byproduct with the same mass in my reaction mixture. What could it be?
A common byproduct is the N-2 substituted isomer, 1-phenyl-2-(2H-pyrazol-2-yl)ethanamine. This occurs because pyrazole has two nitrogen atoms that can act as nucleophiles. The N-1 and N-2 isomers are often difficult to separate due to their similar polarities. The ratio of these isomers can be influenced by the reaction solvent and the counter-ion of the base used.
Q3: What is the best approach for purifying crude 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?
Flash column chromatography on silica gel is the most effective method for purifying 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine from its N-2 isomer and other impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically required. The choice of solvent system will depend on the specific impurities present.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for unambiguous confirmation.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to distinguish between the N-1 and N-2 isomers based on the chemical shifts and coupling patterns of the pyrazole ring protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to quantify the amount of any residual impurities.
Q5: What are the recommended storage conditions for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?
As an amine, this compound can be susceptible to oxidation and degradation. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.
Troubleshooting Guide: Synthesis & Purification
Issue 1: Low Yield and Incomplete Conversion
If you are experiencing low yields or your reaction is not going to completion, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol: Optimizing Reaction Conditions
-
Reagent Purity: Ensure the 2-phenylethyl halide is free of acidic impurities and the pyrazole is of high purity. The presence of water can also hinder the reaction.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is generally preferred as it can solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is often more effective than carbonate or hydroxide bases as it irreversibly deprotonates the pyrazole, driving the reaction forward.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly forms the pyrazole anion, maximizing nucleophilicity. |
| Solvent | Anhydrous DMF or Acetonitrile | Promotes S(_N)2 reaction pathway and solubilizes reactants. |
| Temperature | 0 °C to room temperature | Initial deprotonation at 0 °C followed by gradual warming can control exotherm and minimize side reactions. |
Issue 2: Poor Isomer Selectivity (N-1 vs. N-2 Substitution)
The formation of the undesired N-2 isomer is a common problem. Here’s how to favor the formation of the desired N-1 substituted product.
Strategies for Improving N-1 Selectivity
Caption: Approaches to enhance N-1 isomer selectivity.
Experimental Protocol: Enhancing N-1 Selectivity
-
Bulky Protecting Groups: While not always practical for this specific target, the principle of using sterically demanding groups to direct substitution is a valid strategy in pyrazole chemistry.
-
Solvent Choice: In some cases, switching to a less polar solvent like THF can favor the formation of the thermodynamically more stable N-1 isomer.
-
Temperature Control: Running the reaction at lower temperatures can increase the kinetic barrier to the formation of the less stable N-2 isomer.
Issue 3: Difficulty in Chromatographic Separation of Isomers
The N-1 and N-2 isomers of 1-phenyl-2-(pyrazol-1-yl)ethanamine can be challenging to separate by column chromatography due to their similar polarities.
Optimized Flash Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for this class of compounds. |
| Mobile Phase | Gradient: 0-20% Ethyl Acetate in Hexane | A shallow gradient is key to resolving closely eluting spots. |
| Alternative Mobile Phase | Dichloromethane/Methanol (e.g., 98:2) | Can provide different selectivity for difficult separations. |
| Column Loading | <1% of silica gel mass | Overloading the column will lead to poor separation. |
Step-by-Step Protocol for Isomer Separation
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column. This generally provides better resolution than wet loading.
-
Shallow Gradient: Start with a low polarity mobile phase (e.g., 100% Hexane) and slowly increase the percentage of the more polar solvent (e.g., Ethyl Acetate).
-
Fraction Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure desired isomer.
References
- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
Technical Support Center: Scale-Up Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the laboratory and scale-up production of this valuable compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and what are the key scale-up considerations?
A common and direct synthetic approach is the N-alkylation of pyrazole with a suitable 2-phenylethyl electrophile, such as 2-bromo-1-phenylethane or 2-tosyloxy-1-phenylethane. The reaction is typically mediated by a base in a polar aprotic solvent.
Core Reaction Scheme:
When scaling up this synthesis, the primary challenges shift from simple execution to process control and safety. Key considerations include:
-
Reaction Kinetics & Heat Management: Exothermic reactions can become difficult to control in larger vessels. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.
-
Reagent Addition Strategy: The rate of addition of the alkylating agent can significantly impact impurity profiles and exotherms.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and increased side reactions.
-
Work-up and Isolation: Phase separations and extractions that are simple on a lab scale can be complex and time-consuming in large-scale equipment. The choice of work-up procedure must be robust and scalable.
-
Regioselectivity Control: The formation of the undesired N2-alkylated isomer is a major challenge that must be addressed for an efficient process, as separating the isomers on a large scale is often economically unfeasible.[1][2]
Q2: How critical is the quality of starting materials for this synthesis?
The quality of your pyrazole and 2-phenylethyl electrophile is paramount for a successful and reproducible synthesis, especially at scale.
-
Pyrazole: Ensure it is free from residual acids or other impurities that could consume the base or catalyze side reactions. The purity should be >99%.
-
2-Bromo-1-phenylethane (or other electrophile): The purity of the alkylating agent is critical. Impurities such as dibromoethane or styrene can lead to difficult-to-remove side products. The presence of any residual acid (e.g., HBr) will neutralize the base and inhibit the reaction. It is advisable to perform an aqueous wash or pass the material through a plug of basic alumina before use in a large-scale run.
Q3: What analytical methods are recommended for monitoring reaction progress and characterizing the final product?
A robust analytical package is the cornerstone of any scalable synthesis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption. A typical mobile phase would be a mixture of heptane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the desired product and any regioisomers or impurities. A C18 reversed-phase column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure and, crucially, for determining the ratio of N1 to N2 regioisomers. The chemical shifts of the pyrazole ring protons are distinct for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the final purity of the isolated material.
-
Troubleshooting Guide
Problem 1: Low Yield in the N-Alkylation Reaction
Question: I am experiencing low yields (<50%) in the synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine via N-alkylation of pyrazole. What are the potential causes and how can I improve the yield?
Answer: Low yield is a common issue often attributable to suboptimal reaction conditions or competing side reactions. Let's break down the key parameters.
Causality Analysis: The reaction is a classic SN2-type nucleophilic substitution. The pyrazolate anion, formed by deprotonation of pyrazole with a base, acts as the nucleophile. The yield is dependent on the efficient formation of this anion and its subsequent reaction with the electrophile, while minimizing side reactions.
Troubleshooting Steps:
-
Evaluate the Base: The choice of base is critical. A base that is too weak will not fully deprotonate the pyrazole (pKa ≈ 14.5), leading to a slow or incomplete reaction. A base that is too strong or sterically hindered can promote elimination (E2) of the alkyl halide, forming styrene as a major byproduct.
-
Solvent Selection: The solvent must be able to dissolve the pyrazole and the base, and it should be aprotic to avoid interfering with the nucleophile. Polar aprotic solvents like DMF or DMSO are generally effective as they solvate the cation of the base, leaving a more "naked" and reactive pyrazolate anion.[3]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination or over-alkylation. A systematic temperature screen is recommended, starting from room temperature and gradually increasing.
Recommended Starting Conditions & Optimization Table:
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | Screen NaH, Cs₂CO₃, KHMDS | NaH provides a stronger, non-nucleophilic base. Cs₂CO₃ can increase nucleophilicity. |
| Solvent | DMF (Dimethylformamide) | Screen Acetonitrile, DMSO | DMSO can enhance the rate for less reactive electrophiles.[3] Acetonitrile is easier to remove. |
| Temperature | 60 °C | 25 °C to 100 °C | Balance reaction rate against the formation of byproducts (e.g., styrene via elimination). |
| Equivalents | 1.1 eq. Pyrazole, 1.0 eq. Electrophile, 1.5 eq. Base | Increase base to 2.0 eq. | Ensures complete deprotonation of pyrazole. |
Problem 2: Formation of Regioisomers (N1 vs. N2 Alkylation)
Question: My final product is contaminated with a significant amount of the N2-alkylated regioisomer. How can I improve the regioselectivity for the desired N1 isomer?
Answer: This is arguably the most significant challenge in the synthesis of N-substituted pyrazoles.[2] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to mixtures of products. However, regioselectivity can be controlled.
Mechanistic Insight: The alkylation can occur at either the N1 or N2 position of the pyrazole ring. The ratio of the resulting isomers is influenced by steric hindrance, the nature of the counter-ion from the base, and the solvent.[2][3] Generally, the N1 position is less sterically hindered, and its formation is often favored, but this is not always the case.
Strategies for Improving N1-Selectivity:
-
Steric Control: The phenylethyl group is moderately bulky. Alkylation will generally favor the less sterically hindered nitrogen atom. If your pyrazole is unsubstituted, the electronics and reaction conditions play a larger role.
-
Base and Solvent System: The choice of base and solvent can have a profound effect on regioselectivity. Using a combination like potassium carbonate in DMSO has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[3]
-
Catalyst-Controlled Alkylation: While more advanced, magnesium-catalyzed alkylations have been developed to provide high regioselectivity for N2-alkylation.[5] Understanding these principles can help guide conditions to favor the opposite N1 isomer. Recently, enzymatic methods have also achieved near-perfect regioselectivity.[1][6]
Workflow for Optimizing Regioselectivity:
Caption: Workflow for troubleshooting pyrazole N-alkylation regioselectivity.
Problem 3: Difficult Purification of the Final Amine Product
Question: I am struggling to purify the final product. Column chromatography on standard silica gel gives poor separation, tailing peaks, and significant product loss. What are the best practices for purifying this basic amine?
Answer: This is a classic problem in organic synthesis. Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to the issues you've described.[7] Attempting to brute-force this purification on a large scale will result in substantial yield loss and high solvent consumption.
Root Cause: The lone pair on the amine nitrogen acts as a Lewis base, while the Si-OH groups on silica are acidic. This acid-base interaction causes the compound to "stick" to the stationary phase.
Alternative Purification Protocols:
-
Acid-Base Extraction (Work-up Scale): This is a highly effective and scalable chemical method.
-
Step 1: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Step 2: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous phase, leaving non-basic impurities behind.
-
Step 3: Wash the aqueous layer with fresh organic solvent to remove any trapped organic impurities.
-
Step 4: Neutralize the aqueous layer by adding a base (e.g., 2M NaOH) until the pH is >10. The amine will deprotonate and precipitate or can be extracted back into an organic solvent.
-
Step 5: Dry the organic layer, filter, and concentrate to yield the purified amine.
-
-
Chromatography on a Modified Stationary Phase: If chromatographic separation from closely-related impurities is necessary, avoid standard silica.
-
Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, which masks the acidic silanols and provides a mildly basic environment.[7] This dramatically improves peak shape and recovery for basic compounds.
-
Basic Alumina: Alumina is another alternative, but its activity can vary. Neutral or basic alumina should be used.
-
Mobile Phase Modifiers: If you must use standard silica, add a competing base to the mobile phase, such as 0.5-1% triethylamine or ammonia in methanol.[8] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
References
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem. 2021, 86, 9353–9359.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angew. Chem. Int. Ed. 2021, 60, 5554-5559.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem. 2021, 86, 9353-9359.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. 2023, 26, 10335.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Org. Lett. 2012, 14, 23, 5948–5951.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. Int. J. Mol. Sci. 2012, 13, 7923-7932.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. J. Org. Chem. 2001, 66, 19, 6333–6338.
- Technical Support Center: Optimizing N-Alkyl
- Pyrazole synthesis. Organic Chemistry Portal.
- Is there an easy way to purify organic amines? Biotage.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie.
- How do I purify ionizable organic amine compounds using flash column chrom
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- How to purify Amine? Grad student asked me.
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Minimizing Cytotoxicity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Prepared by: Senior Application Scientist, In Vitro Pharmacology
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. Our goal is to provide a logical framework for troubleshooting and optimizing your cell culture experiments to achieve reliable and reproducible data.
Introduction: Understanding the Challenge
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a compound of interest in various research fields. Like many small molecules, establishing a therapeutic window in vitro can be challenging due to inherent cytotoxicity. This guide addresses common issues, from basic experimental setup to advanced mitigation strategies, to help you distinguish between targeted pharmacological effects and non-specific toxicity. While specific toxicological data for this exact molecule is not extensively published, we can draw on established principles of in vitro toxicology and data from related pyrazole-containing compounds to inform our approach.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and issues encountered when working with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Q1: I'm observing high cytotoxicity even at very low concentrations. What are the first troubleshooting steps?
A1: When unexpected or excessive cytotoxicity is observed, it's crucial to first rule out experimental artifacts before concluding it's due to the compound's intrinsic activity.[4] This involves a systematic check of your core experimental components.
Initial Verification Workflow:
-
Confirm Compound Concentration: Double-check all calculations for stock solution preparation and serial dilutions. A simple decimal error can lead to a 10-fold or 100-fold increase in the final concentration, which often far exceeds the intended experimental range.[5]
-
Evaluate Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO, ethanol) can be cytotoxic at certain concentrations.[6]
-
Best Practice: Always run a vehicle control group where cells are treated with the highest concentration of the solvent used in the experiment.
-
Recommendation: Keep the final DMSO concentration below 0.5% (v/v) and ethanol below 1% (v/v), though the tolerance can be cell-line dependent.[6]
-
-
Assess Compound Solubility & Stability:
-
Precipitation: Visually inspect the culture wells under a microscope after adding the compound. Precipitation can cause physical stress to cells and leads to inaccurate effective concentrations. If precipitation is observed, consider lowering the concentration or using a different formulation strategy (see Q3).[4]
-
Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. Degradation products could be more toxic than the parent compound.[4]
-
Q2: My controls are fine, but the compound is still too toxic. How can I optimize my experimental parameters?
A2: If the cytotoxicity is confirmed to be compound-related, the next step is to optimize the assay conditions. Cell density, compound exposure time, and media components can significantly influence the apparent cytotoxicity.[7][8]
Parameter Optimization Strategies:
-
Cell Seeding Density: The number of cells seeded per well is a critical variable.
-
High Density: At high cell densities, the cytotoxic effect of some drugs can decrease, a phenomenon known as the "inoculum effect".[7][9] This may be due to a lower effective drug concentration per cell or changes in the microenvironment, such as acidification of the medium.[9]
-
Low Density: At low densities, cells may be more proliferative and thus more sensitive to compounds that target cell division.[7] They may also be more susceptible to stress.
-
Action: Perform a cell titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase and provide a robust assay window.[10][11]
-
-
Concentration and Incubation Time: Cytotoxicity is both concentration- and time-dependent.[12]
-
Action 1 (Dose-Response): Perform a wide dose-response curve (e.g., from nanomolar to high micromolar ranges) to accurately determine the IC50 value.[4]
-
Action 2 (Time-Course): If cytotoxicity is rapid, reducing the incubation time (e.g., from 48h to 24h or even shorter) may reveal a therapeutic window. Conversely, for slow-acting compounds, a longer incubation may be necessary.[5] A time-course experiment can help distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[4]
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their bioavailable concentration.[8][13]
-
Effect: A higher serum concentration can sometimes mask the cytotoxic effects of a compound.[8] Conversely, reducing serum can increase compound bioavailability but may also stress the cells, making them more sensitive.
-
Action: Consider reducing the serum concentration during the compound treatment period (e.g., from 10% to 2-5% or even serum-free for short durations). Always ensure that the reduced serum condition itself is not harmful to the cells by including a matched vehicle control.[10][13]
-
| Parameter | Low Range | Optimal Range | High Range | Rationale |
| Cell Density | May increase sensitivity due to stress. | Logarithmic growth phase, ensures reproducibility. | Can decrease sensitivity ("inoculum effect").[7][9] | |
| Incubation Time | May miss slow-acting effects. | Dependent on compound's mechanism of action. | May cause over-confluency and nutrient depletion artifacts. | |
| Serum (FBS) % | Increases compound bioavailability but may induce cell stress.[13] | 5-10% is standard for robust growth. | May decrease bioavailability due to protein binding.[8] | |
| DMSO % | < 0.1% (Ideal) | 0.1% - 0.5% (Acceptable for most cell lines) | > 0.5% | Can induce cytotoxicity and confound results.[6] |
Q3: My compound has poor solubility in aqueous media. How can I improve its formulation without increasing toxicity?
A3: Poor aqueous solubility is a common problem that can lead to compound precipitation and unreliable results.[4] Using co-solvents or other solubilizing agents can be an effective strategy, but their own potential for cytotoxicity must be carefully evaluated.[14][15]
Formulation Strategies:
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[16]
-
Common Examples: Polyethylene glycol (PEG), propylene glycol (PG), ethanol, and methanol have been evaluated for their cytotoxic profiles.[14][15]
-
Evaluation: Studies have shown that ethanol and methanol tend to have lower cytotoxicity compared to surfactants like Tween 20 and Tween 80 at similar concentrations.[14][15]
-
Action: If DMSO is problematic or insufficient, prepare a high-concentration stock in an alternative co-solvent like PEG 400 or ethanol. Perform a vehicle control experiment to determine the maximum non-toxic concentration of the new co-solvent for your specific cell line.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the stock solution or culture medium can sometimes improve solubility. However, this must be done with extreme caution, as even minor shifts in the medium's pH can dramatically affect cell health.
Q4: I've optimized my experiment, but the results are still inconsistent or suggest cell-line specific issues. What's next?
A4: If basic optimizations are insufficient, you may need to investigate more complex biological factors.
-
Cell Line-Specific Sensitivity: Different cell lines have unique genetic and metabolic profiles, which can lead to varied responses to a compound.[4] Some pyrazole derivatives have shown selective cytotoxicity against cancer cells over normal cell lines.[2][3]
-
Action: Test the compound on a panel of different cell lines (e.g., from different tissues, cancerous vs. non-cancerous) to determine if the observed cytotoxicity is a general effect or specific to certain cell types.
-
-
Mechanism of Cytotoxicity: Phenylpyrazole insecticides, a related class of compounds, have been shown to induce cytotoxicity by disrupting cellular energy metabolism and mitochondrial function.[17]
-
Action: Consider running mechanistic assays to understand how the cells are dying. Assays for apoptosis (e.g., Annexin V/PI staining) or mitochondrial membrane potential can provide deeper insights beyond simple viability readouts like MTT or LDH.[18]
-
-
Consider More Physiologically Relevant Models: Standard 2D cell cultures have limitations and may not accurately predict in vivo responses.[19][20]
-
3D Cell Cultures (Spheroids/Organoids): These models better mimic the in vivo microenvironment and can sometimes show different drug sensitivities compared to 2D monolayers.[20] If your research goals require it, transitioning to a 3D model could provide more relevant data.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment Workflow
This protocol outlines the key steps for assessing cytotoxicity using a standard colorimetric assay like MTT.
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase.[10] b. Perform a cell count and determine viability (e.g., via Trypan Blue). c. Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation & Treatment: a. Prepare a high-concentration stock of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in a suitable solvent (e.g., 100% DMSO). b. Perform serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed the non-toxic limit (e.g., <0.5% DMSO).[4] c. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: a. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[21]
-
Viability Assay (MTT Example): a. Add MTT reagent to each well (typically 0.2–0.5 mg/mL final concentration) and incubate for 3-4 hours.[22] b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. c. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).[22]
-
Data Analysis: a. Subtract the background absorbance (from media-only wells). b. Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of viability for each compound concentration.
References
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Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects. PubMed, U.S. National Library of Medicine. [Link]
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Effect of high cell density on the growth properties of tumor cells: a role in tumor cytotoxicity of chemotherapeutic drugs. PubMed, U.S. National Library of Medicine. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Royal Society of Chemistry. [Link]
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Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Royal Society of Chemistry. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI), NIH. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab, Harvard Medical School. [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
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Cell culture optimization and cryotechnologies for advancing drug development. Fraunhofer-Gesellschaft. [Link]
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Making cell culture models more physiologically relevant. Drug Target Review. [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
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Effect of serum concentration on the cytotoxicity of clay particles. PubMed, U.S. National Library of Medicine. [Link]
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Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. National Institutes of Health (NIH). [Link]
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Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. PubMed, U.S. National Library of Medicine. [Link]
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1-phenyl-2-(1H-pyrazol-5-yl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central, NIH. [Link]
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8 Ways to Optimize Cell Cultures. VistaLab Technologies. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]
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Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed, U.S. National Library of Medicine. [Link]
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Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed, U.S. National Library of Medicine. [Link]
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Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. ChemBK. [Link]
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Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
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Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PubMed Central, NIH. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: A Potential Monoamine Oxidase Inhibitor
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Neuropsychiatric Disorders
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A particularly promising area of research has been the investigation of pyrazoline derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolic degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] The inhibition of MAO, particularly the MAO-A isoform, is a clinically validated strategy for the treatment of depression.[1][5]
This guide focuses on the systematic evaluation of a novel compound, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine , for its potential as a monoamine oxidase inhibitor with antidepressant-like effects. Structurally, this compound shares key features with other pyrazoline derivatives that have demonstrated significant MAO inhibitory activity.[6] This document provides a comprehensive framework for researchers to confirm and characterize the biological activity of this compound, comparing its potential performance against established drugs and other experimental pyrazoline analogues. We will detail the necessary experimental protocols, from initial in vitro enzyme inhibition assays to in vivo behavioral models, and present a logical workflow for its evaluation.
Proposed Mechanism of Action: MAO Inhibition and Antidepressant Effect
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters.[4] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft is increased, which is believed to be the primary mechanism behind the therapeutic effects of MAO inhibitors in depression.[6] We hypothesize that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine will act as an inhibitor of MAO, leading to an increase in synaptic monoamines and thereby producing an antidepressant-like effect.
Caption: Proposed mechanism of action for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Experimental Workflow for Biological Activity Confirmation
A tiered approach is recommended to efficiently evaluate the biological activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This begins with in vitro screening to determine its direct effect on the target enzymes, followed by in vivo studies to assess its physiological effects in a whole-animal model.
Caption: A tiered experimental workflow for evaluating the target compound.
Part 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The initial step is to determine the compound's ability to inhibit MAO-A and MAO-B enzymes. This can be achieved using a well-established fluorometric assay.
Experimental Protocol: MAO Inhibition Assay
-
Enzyme Source Preparation:
-
Isolate mitochondria from rat brain tissue as a rich source of MAO enzymes. The tissue is homogenized in a suitable isolation buffer and subjected to differential centrifugation to pellet the mitochondria. The final mitochondrial pellet is resuspended in a phosphate buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Phosphate buffer (pH 7.4)
-
The test compound (1-phenyl-2-(1H-pyrazol-1-yl)ethanamine) or a reference inhibitor at various concentrations.
-
Mitochondrial enzyme preparation.
-
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, kynuramine.
-
The reaction proceeds at 37°C and is stopped by the addition of a strong base.
-
The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.
-
-
Controls and Comparators:
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 for MAO-B to the IC50 for MAO-A.
-
Comparative Data: MAO Inhibition (Hypothetical Results)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-B/MAO-A) |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (Hypothetical) | 0.15 | 5.8 | 38.7 |
| Clorgyline (Positive Control)[9] | ~0.0012 | ~1.9 | ~1583 |
| Selegiline (Positive Control)[7] | High | Low | MAO-B Selective |
| Compound A (Comparator)[1][10] | ~0.06 (Ki) | High | MAO-A Selective |
| Compound B (EH7) (Comparator)[2] | 8.38 | 0.063 | 0.0075 |
Part 2: In Vivo Antidepressant Activity Assessment
Based on promising in vitro activity, the next step is to evaluate the antidepressant-like effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in established rodent behavioral models.
Experimental Protocols: Forced Swim Test (FST) and Tail Suspension Test (TST)
-
Animals:
-
Male BALB/c mice are commonly used for these assays.[6] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
-
Drug Administration:
-
The test compound, a positive control, and a vehicle control are administered to different groups of mice, typically via oral gavage or intraperitoneal injection, at a specified time before the test.
-
-
Forced Swim Test (FST) Procedure:
-
Mice are individually placed in a transparent cylinder filled with water (23-25°C) to a depth where they cannot touch the bottom or escape.[3][11]
-
The total duration of the test is 6 minutes.[3]
-
The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[6]
-
-
Tail Suspension Test (TST) Procedure:
-
Controls and Comparators:
-
Data Analysis:
-
The mean immobility time for each group is calculated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the immobility times of the test compound and positive control groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Comparative Data: In Vivo Antidepressant Activity (Hypothetical Results)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) in FST (± SEM) | % Reduction in Immobility (FST) | Mean Immobility Time (seconds) in TST (± SEM) | % Reduction in Immobility (TST) |
| Vehicle Control | - | 150 ± 10 | - | 180 ± 12 | - |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (Hypothetical) | 20 | 95 ± 8 | 36.7% | 110 ± 9 | 38.9% |
| Imipramine (Positive Control)[3] | 15 | 80 ± 7 | 46.7% | 90 ± 8 | 50.0% |
| Compound C (PFC-3) (Comparator)[6] | 50 | Significant Reduction | - | Significant Reduction | - |
| Compound D (PY2) (Comparator)[12] | - | Significant Reduction | - | Significant Reduction | - |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to confirm the biological activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine as a potential monoamine oxidase inhibitor with antidepressant properties. The proposed experimental workflow, from in vitro enzyme kinetics to in vivo behavioral pharmacology, provides a clear path for its evaluation. The inclusion of established positive controls and relevant comparator compounds from the pyrazoline class will allow for a thorough assessment of its potency and selectivity.
The hypothetical data presented suggests that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine could be a promising candidate, exhibiting selective MAO-A inhibition and significant antidepressant-like effects in preclinical models. Should these results be confirmed experimentally, further studies would be warranted to investigate its pharmacokinetic profile, safety, and mechanism of action in more detail. This could include exploring its effects on the levels of different monoamine neurotransmitters in the brain and assessing its potential for off-target effects. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation as described herein is crucial for identifying new leads for the treatment of neuropsychiatric disorders.
References
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Badavath, V. N., Ucar, G., Sinha, B. N., Mondal, S. K., & Jayaprakash, V. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters, 6(12), 1173–1178. [Link]
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Mathew, B., Parambi, D. G. T., Oh, J. M., Baek, S. C., Lee, J. P., Tondo, A. R., Nicolotti, O., & Hoon, K. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3225. [Link]
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Özdemir, Z., Kandilci, H. B., Gümüşel, B., Çalış, Ü., & Bilgin, A. A. (2013). Antidepressant-like Activity of 2-Pyrazoline Derivatives. Journal of Mood Disorders, 3(3), 103-108. [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 17, 426–447. [Link]
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Aggarwal, N. N., Gatphoh, B. F. D., Kumar, M. V., Ghetia, S., & Revanasiddappa, B. C. (2021). Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs. Thai Journal of Pharmaceutical Sciences, 45(1), 24-31. [Link]
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Aggarwal, N. N., Gatphoh, B. F. D., Kumar, M. V., Ghetia, S., & Revanasiddappa, B. C. (2021). Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs. Chulalongkorn University Digital Collections. [Link]
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Revanasiddappa, B. C., Kumar, M. V., & Kumar, H. (2020). Synthesis and Antidepressant Activity of Pyrazoline Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 19(2), 179-184. [Link]
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Badavath, V. N., Ucar, G., Sinha, B. N., Mondal, S. K., & Jayaprakash, V. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters, 6(12), 1173–1178. [Link]
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Badavath, V. N., Ucar, G., Sinha, B. N., Mondal, S. K., & Jayaprakash, V. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. PubMed. [Link]
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This guide provides a comprehensive comparative analysis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and its structurally related analogues, with a primary focus on their activity as monoamine oxidase (MAO) inhibitors. While direct experimental data for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is limited in publicly accessible literature, this review synthesizes findings from a range of closely related pyrazole and pyrazoline derivatives to elucidate the structure-activity relationships and therapeutic potential of this chemical class. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise of Pyrazole-Based MAO Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. The inhibition of these enzymes has been a cornerstone in the treatment of various neurological and psychiatric disorders.[1] Selective inhibitors of MAO-A are primarily used as antidepressants and anxiolytics, while selective MAO-B inhibitors are employed in the management of neurodegenerative conditions like Parkinson's disease.[1][2]
The pyrazole and its dihydro-derivative, pyrazoline, are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[3][4] Numerous studies have demonstrated that compounds incorporating these moieties exhibit potent and often selective inhibitory activity against MAO enzymes, positioning them as promising candidates for the development of novel therapeutics for central nervous system (CNS) disorders.[5][6] This guide will explore the synthesis, in vitro and in vivo performance, and structure-activity relationships of this important class of compounds.
Synthetic Strategies for Pyrazole and Pyrazoline Derivatives
The synthesis of pyrazole and pyrazoline derivatives typically involves the cyclization of a precursor molecule. A common and effective method for synthesizing 1,3,5-trisubstituted-2-pyrazolines is through the Claisen-Schmidt condensation of an appropriate acetophenone and aldehyde to form a chalcone, followed by cyclization with a hydrazine derivative.[7]
Representative Synthetic Protocol: Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines
-
Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted aldehyde is dissolved in ethanol. A catalytic amount of a base, such as potassium hydroxide, is added, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone intermediate.
-
Pyrazoline Formation: The synthesized chalcone is dissolved in a suitable solvent, such as glacial acetic acid or ethanol. An equimolar amount of a substituted hydrazine (e.g., phenylhydrazine) is added to the solution. The reaction mixture is then refluxed for several hours.[7] Upon cooling, the pyrazoline product precipitates and can be collected by filtration, followed by recrystallization to afford the purified compound.
Caption: General synthesis scheme for 1,3,5-trisubstituted-2-pyrazolines.
Comparative In Vitro Performance: MAO-A and MAO-B Inhibition
The efficacy of pyrazole and pyrazoline derivatives as MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is used to determine the isoform preference of the inhibitor. An SI value significantly less than 1 indicates MAO-A selectivity, while a value much greater than 1 suggests MAO-B selectivity.
The following table summarizes the MAO inhibitory activity of a selection of pyrazoline derivatives, highlighting the impact of different substituents on their potency and selectivity.
| Compound ID | R1 (at position 5) | R2 (at position 3) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |
| EH1 | -H | 4-ethoxyphenyl | > 10 | 5.38 | > 1.86 | [8] |
| EH6 | 4-Cl | 4-ethoxyphenyl | > 22.3 | 0.40 | > 55.8 | [8] |
| EH7 | 4-F | 4-ethoxyphenyl | 8.38 | 0.063 | 133.0 | [8] |
| EH8 | 4-Br | 4-ethoxyphenyl | 4.31 | 0.69 | 6.25 | [8] |
This table is a representation of data from the literature and is not an exhaustive list.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of pyrazole-based compounds against MAO-A and MAO-B are highly dependent on the nature and position of substituents on the aromatic rings.
-
Substitution on the Phenyl Ring at Position 5: Halogen substitution on the phenyl ring at the 5-position of the pyrazoline core has been shown to significantly influence MAO-B inhibitory activity. The potency often follows the order of -F > -Cl > -Br > -H.[8] For instance, compound EH7 , with a fluorine atom at the para-position, exhibited the highest potency for MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133.0.[8]
-
Substitution on the Phenyl Ring at Position 3: The nature of the substituent on the phenyl ring at the 3-position also plays a crucial role. Electron-donating groups, such as alkoxy groups, have been found to be favorable for MAO-B inhibition.
-
Substitution on the Pyrazole Nitrogen: The substituent on the pyrazole nitrogen can modulate the compound's interaction with the active site of the enzyme. Both unsubstituted and substituted pyrazolines have demonstrated significant activity.
Caption: Key structure-activity relationship insights for pyrazoline-based MAO inhibitors.
In Vivo Efficacy: Antidepressant and Anxiolytic Activity
The therapeutic potential of pyrazole and pyrazoline derivatives has been further investigated in various in vivo models of depression and anxiety. The most commonly used behavioral despair tests are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[9][10] In these models, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
Several studies have reported that pyrazoline derivatives significantly reduce immobility time in both FST and TST, with some compounds exhibiting efficacy comparable to or even greater than the standard antidepressant drug, imipramine.[3][7][10] For example, certain pyrazoline compounds have been shown to produce a marked antidepressant effect at a dose of 10 mg/kg.[3] These findings suggest that the MAO inhibitory activity observed in vitro translates to a tangible pharmacological effect in vivo.
Experimental Protocol: In Vivo Tail Suspension Test (TST)
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: The test compounds, a vehicle control (e.g., saline with a small percentage of Tween 80), and a positive control (e.g., imipramine) are administered intraperitoneally (i.p.) or orally (p.o.) to different groups of mice, typically 30-60 minutes before the test.
-
Test Procedure: Each mouse is individually suspended by its tail from a horizontal bar using adhesive tape, in a visually isolated chamber. The duration of immobility is recorded for a period of 6 minutes. A mouse is considered immobile when it hangs passively and remains completely motionless.
-
Data Analysis: The total duration of immobility is calculated for each mouse. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is performed to compare the immobility times between the different treatment groups. A significant reduction in immobility time in the test group compared to the vehicle control group indicates antidepressant-like activity.
Caption: Workflow for the in vivo Tail Suspension Test.
Experimental Protocols: In Vitro MAO Inhibition Assay
The following is a generalized protocol for determining the in vitro MAO inhibitory activity of test compounds using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorescent probe in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Setup: To each well of the 96-well plate, add the assay buffer, the test compound or reference inhibitor at various concentrations, and the MAO enzyme (MAO-A or MAO-B). Include control wells with the enzyme and buffer but no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, HRP, and fluorescent probe mixture to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The pyrazole and pyrazoline scaffolds represent a versatile and promising platform for the design of novel monoamine oxidase inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications to these molecules can lead to potent and selective inhibitors of either MAO-A or MAO-B. In vivo studies have confirmed the antidepressant and anxiolytic potential of these compounds.
Future research in this area should focus on several key aspects:
-
Optimization of Selectivity: Further refinement of the chemical structures to achieve even higher selectivity for the target MAO isoform, which can lead to improved safety profiles and reduced off-target effects.
-
Pharmacokinetic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics for in vivo applications.
-
Exploration of Novel Therapeutic Areas: Given the role of MAO in various pathophysiological processes, the potential of these inhibitors in other conditions, such as neuroinflammation and certain types of cancer, warrants investigation.
By continuing to explore the rich chemistry of pyrazole derivatives, the scientific community can pave the way for the development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.
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Validating Target Engagement of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, establishing that a novel compound physically interacts with its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This process, known as target engagement validation, provides the critical link between a compound's chemical structure and its biological effect, underpinning the mechanism of action and guiding lead optimization.[1][2][3] Without robust target engagement data, interpreting cellular and in vivo activity can be ambiguous, leading to costly failures in later stages of drug development.[1]
This guide provides an in-depth comparison of key methodologies for validating the target engagement of a novel small molecule, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine . Publicly available information on this specific compound is limited; however, related pyrazole-containing structures have shown activity against various targets, including G-protein coupled receptors (GPCRs) such as the C-C chemokine receptor type 1 (CCR1).[4] For the purpose of this illustrative guide, we will hypothesize that our compound of interest is an antagonist of CCR1, a well-established target in inflammatory diseases.
We will explore and compare two orthogonal, yet complementary, approaches to validate the engagement of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine with its putative target, CCR1: a direct biochemical binding assay and a cellular, biophysical method—the Cellular Thermal Shift Assay (CETSA).
The Imperative of Target Engagement
Before delving into experimental specifics, it is crucial to understand why confirming target engagement is non-negotiable. A positive result in a functional assay, while encouraging, is not sufficient proof of on-target activity.[3] A compound could elicit a cellular response through off-target effects, confounding the interpretation of structure-activity relationships (SAR).[1] Direct measurement of target binding provides mechanistic confidence and de-risks a project by ensuring that the observed phenotype is a consequence of the intended molecular interaction.[5][6]
Method 1: Direct Target Engagement via Biochemical Binding Assays
Biochemical assays are foundational in early drug discovery for their ability to directly measure the interaction between a compound and a purified, isolated target protein.[1][7][8] These cell-free systems offer a controlled environment to quantify binding affinity without the complexities of cellular membranes, metabolism, or off-target interactions.[8] For a GPCR target like CCR1, a common and effective approach is a competitive radioligand binding assay.
Experimental Rationale and Design
The principle of a competitive binding assay is to measure the ability of our unlabeled test compound, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, to displace a labeled ligand (a "hot" radioligand) that is known to bind to CCR1 with high affinity. The reduction in the bound radioligand signal is proportional to the affinity of the test compound for the target.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: CCR1 Competitive Binding Assay
-
Membrane Preparation: Utilize a stable cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells). Harvest cells and prepare membrane fractions through homogenization and centrifugation. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the CCR1-expressing cell membranes.
-
Compound Addition: Add increasing concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled CCR1 ligand).
-
Radioligand Addition: Add a fixed concentration of a suitable CCR1 radioligand (e.g., [¹²⁵I]-CCL3/MIP-1α).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percent inhibition against the log concentration of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The primary output is the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates higher binding affinity.
Table 1: Illustrative Binding Affinity Data for CCR1 Ligands
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 75 | 42 |
| Alternative Compound A (Known Antagonist) | 25 | 14 |
| Negative Control Compound | >10,000 | >5,600 |
This data would suggest that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine directly binds to CCR1 with nanomolar affinity, albeit with lower potency than the established alternative.
Method 2: Target Engagement in a Cellular Context with CETSA
While biochemical assays are powerful, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment.[3][9] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target protein stabilization upon ligand binding in intact cells or cell lysates.[10][11][12]
Experimental Rationale and Design
The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[13] When heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins.[14] By measuring the amount of soluble protein remaining at various temperatures, one can detect this thermal shift, which serves as a direct proxy for target engagement.[10][12]
Workflow for an Isothermal Dose-Response (ITDR) CETSA:
Caption: Isothermal dose-response CETSA workflow.
Detailed Protocol: Isothermal Dose-Response CETSA for CCR1
-
Determine Optimal Melt Temperature: First, perform a CETSA melt curve experiment. Treat intact CCR1-expressing cells with either vehicle or a saturating concentration of a known CCR1 ligand. Aliquot the cells and heat them across a range of temperatures (e.g., 40-70°C). Lyse the cells, separate the soluble and aggregated fractions, and detect the amount of soluble CCR1 (e.g., by Western blot). Identify a temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample, as this will provide the optimal window to observe stabilization.
-
Cell Treatment: Seed CCR1-expressing cells in a multi-well plate. Treat the cells with a serial dilution of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Transfer the plate to a PCR machine or other heating device and heat all wells to the pre-determined optimal melt temperature for a short duration (e.g., 3 minutes).
-
Lysis: Immediately lyse the cells, for example, by several rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins and cell debris.
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble CCR1 in each sample using a suitable method like Western blotting, ELISA, or high-throughput formats like AlphaScreen.[13]
-
Data Analysis: Normalize the data to the vehicle-treated control. Plot the amount of soluble CCR1 as a function of the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC₅₀, which reflects the concentration at which 50% of the maximal protein stabilization is achieved.
Data Presentation and Interpretation
The key output is a cellular EC₅₀, representing the compound concentration that effectively engages and stabilizes the target inside the cell.
Table 2: Illustrative CETSA Data for CCR1 Ligands
| Compound | Cellular Stabilization EC₅₀ (µM) |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 1.2 |
| Alternative Compound A (Known Antagonist) | 0.4 |
| Negative Control Compound | >50 |
This hypothetical data would demonstrate that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is cell-permeable and engages CCR1 in a cellular environment, causing a dose-dependent increase in its thermal stability.
Comparison of Methodologies
Choosing the right target engagement assay depends on the stage of the drug discovery project and the specific questions being asked.[3]
| Feature | Biochemical Binding Assay | Cellular Thermal Shift Assay (CETSA) |
| Context | In vitro (cell-free)[8] | In-cell / In-situ[11] |
| Primary Output | Binding Affinity (Kᵢ)[7] | Cellular Target Engagement (EC₅₀) |
| Key Advantage | Precise, quantitative measure of direct binding affinity. High-throughput potential.[1] | Confirms cell permeability and target engagement in a physiological context.[9] |
| Key Limitation | Does not account for cell permeability, metabolism, or cellular cofactors.[3] | Less sensitive for very high-affinity interactions; can be lower throughput than some biochemical assays. |
| When to Use | Early-stage screening, hit-to-lead, SAR determination.[7] | Hit validation, confirming cellular activity, lead optimization.[2] |
Conclusion and Future Directions
Validating the target engagement of a novel compound like 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine requires a multi-pronged, evidence-based approach. The combination of direct biochemical binding assays and in-cell biophysical methods like CETSA provides a powerful and self-validating system. The biochemical assay confirms direct, high-affinity interaction with the purified target, while CETSA provides crucial evidence that the compound reaches and binds its target within the complex milieu of a living cell.
For our hypothetical CCR1 antagonist, the data presented would strongly support its mechanism of action. The nanomolar Kᵢ from the binding assay establishes its potency at the molecular level, and the micromolar EC₅₀ from CETSA confirms its ability to engage the target in a relevant cellular system. The observed rightward shift in potency from the biochemical to the cellular assay is common and provides valuable information about factors like cell permeability and potential efflux.
Further validation could involve more advanced techniques such as photoaffinity labeling , where a photoreactive version of the compound is used to covalently label its target, allowing for unambiguous identification via mass spectrometry.[15][16][17] This method is particularly powerful for target deconvolution and identifying off-targets.[18] Ultimately, the convergence of evidence from these orthogonal methodologies provides the highest degree of confidence, paving the way for informed decisions in the progression of a drug discovery project.
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Taylor & Francis Online. (2015, February 16). Photoaffinity Labeling in Target- and Binding-Site Identification. Taylor & Francis Online. [Link]
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PubMed. (2009, November 12). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. PubMed. [Link]
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PubMed. (2014, February 1). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-2-Pyrazolylethanamines as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1-Phenyl-2-Pyrazolylethanamines
Monoamine oxidase (MAO) is a critical enzyme responsible for the metabolism of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO can lead to an increase in the synaptic availability of these monoamines, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2] Pyrazole-containing compounds have emerged as a promising class of MAO inhibitors due to their structural versatility and favorable pharmacological profiles.[1][3][4]
The 1-phenyl-2-pyrazolylethanamine scaffold represents a unique chemical space for the development of novel MAO inhibitors. This guide will explore the putative structure-activity relationships governing the potency and selectivity of these compounds against the two major isoforms of MAO, MAO-A and MAO-B.
Core Scaffold and Key Structural Modifications
The fundamental structure of a 1-phenyl-2-pyrazolylethanamine consists of a phenyl ring connected to a pyrazole nucleus via a two-carbon ethanamine linker. The SAR of this scaffold can be systematically explored by modifying three key regions:
-
The Phenyl Ring (Ring A): Substitutions on this ring can influence the compound's lipophilicity, electronic properties, and steric interactions within the active site of the MAO enzyme.
-
The Pyrazole Ring (Ring B): The nature and position of substituents on the pyrazole ring can modulate the compound's binding affinity and selectivity for MAO-A versus MAO-B.
-
The Ethanamine Linker: Modifications to the ethanamine side chain, such as N-alkylation or alteration of the chain length, can impact the compound's overall conformation and interaction with the enzyme.
Structure-Activity Relationship (SAR) Analysis
Based on the broader literature on pyrazole and pyrazoline-based MAO inhibitors, we can extrapolate the following SAR trends for the 1-phenyl-2-pyrazolylethanamine scaffold.
Influence of Phenyl Ring (Ring A) Substitution
Substitutions on the phenyl ring are expected to play a significant role in modulating the MAO inhibitory activity.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as halogens (F, Cl, Br) or a nitro group at the para position of the phenyl ring is often associated with enhanced MAO-A inhibitory activity. This is likely due to favorable interactions with specific residues in the active site of MAO-A.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy or methyl groups may favor inhibition of MAO-B. These groups can alter the electron density of the phenyl ring and influence its orientation within the hydrophobic cavity of the MAO-B active site.
Impact of Pyrazole Ring (Ring B) Substitution
Modifications to the pyrazole ring are critical for fine-tuning both potency and selectivity.
-
N1-Substitution: The substituent on the N1 position of the pyrazole ring can significantly impact activity. Small alkyl groups or a phenyl group at this position have been shown to be well-tolerated and can contribute to overall binding affinity.
-
C3 and C5-Substitution: The nature of the substituents at the C3 and C5 positions of the pyrazole ring is crucial. Bulky or aromatic groups at these positions can enhance potency, likely through increased hydrophobic interactions within the enzyme's active site. For instance, a phenyl or substituted phenyl group at the C3 or C5 position is a common feature in potent pyrazoline-based MAO inhibitors.[5]
Role of the Ethanamine Linker
The ethanamine linker provides conformational flexibility and is a key determinant of the molecule's overall shape.
-
N-Alkylation: N-methylation or N,N-dimethylation of the terminal amine can influence the compound's basicity and ability to form hydrogen bonds. In some related series, N,N-dimethyl analogs have shown potent antidepressant-like activity.[6]
-
Chain Length: The two-carbon linker appears to be optimal for positioning the phenyl and pyrazole rings in the appropriate orientation for binding to the MAO active site. Shortening or lengthening this chain is likely to be detrimental to activity.
Comparative Data of Representative Analogs
The following table summarizes the expected MAO inhibitory profiles of hypothetical 1-phenyl-2-pyrazolylethanamine analogs based on the SAR principles discussed above. The IC₅₀ values are illustrative and intended for comparative purposes.
| Compound ID | Phenyl Ring Substitution (Ring A) | Pyrazole Ring Substitution (Ring B) | Expected MAO-A IC₅₀ (µM) | Expected MAO-B IC₅₀ (µM) | Expected Selectivity |
| 1a | H | 1-H, 3-Phenyl, 5-Methyl | >10 | 5.2 | MAO-B selective |
| 1b | 4-Cl | 1-H, 3-Phenyl, 5-Methyl | 0.8 | 8.5 | MAO-A selective |
| 1c | 4-OCH₃ | 1-H, 3-Phenyl, 5-Methyl | 6.3 | 1.1 | MAO-B selective |
| 1d | 4-Cl | 1-Phenyl, 3,5-Dimethyl | 1.5 | 12.0 | MAO-A selective |
| 1e | H | 1-H, 3,5-Diphenyl | 2.1 | 3.4 | Non-selective |
Experimental Protocols
General Synthetic Pathway for 1-Phenyl-2-Pyrazolylethanamines
The synthesis of 1-phenyl-2-pyrazolylethanamines can be achieved through a multi-step sequence, as illustrated below. A key intermediate is a substituted chalcone, which is then cyclized to form the pyrazole ring.
Caption: General synthetic workflow for 1-phenyl-2-pyrazolylethanamines.
Detailed Protocol (Example: Synthesis of 1-(4-chlorophenyl)-2-(1,3-diphenyl-1H-pyrazol-5-yl)ethanamine):
-
Chalcone Synthesis: To a solution of 4-chloroacetophenone (1 mmol) and 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde (1 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL). Stir the mixture at room temperature for 12 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the corresponding chalcone.
-
Pyrazoline Formation: A mixture of the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6 hours. The reaction mixture is then cooled and poured into ice-cold water. The solid product is collected by filtration, washed with water, and dried to afford the pyrazoline derivative.
-
Reduction to Ethanamine: To a suspension of lithium aluminum hydride (2 mmol) in dry tetrahydrofuran (20 mL) at 0 °C, add a solution of the pyrazoline derivative (1 mmol) in dry THF dropwise. The reaction mixture is then stirred at room temperature for 8 hours. After completion of the reaction, it is quenched by the sequential addition of water and 15% NaOH solution. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
In Vitro Monoamine Oxidase Inhibition Assay
The MAO inhibitory activity of the synthesized compounds can be evaluated using a fluorometric assay that measures the production of hydrogen peroxide from a substrate like p-tyramine.
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, test compounds at various concentrations, p-tyramine hydrochloride, Amplex Red reagent, and horseradish peroxidase in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Assay Procedure: In a 96-well microplate, add the enzyme solution and the test compound solution. Incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the p-tyramine solution and incubate for a further 20 minutes at 37 °C.
-
Stop the reaction and detect hydrogen peroxide production by adding a mixture of Amplex Red reagent and horseradish peroxidase. Incubate for 15 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The 1-phenyl-2-pyrazolylethanamine scaffold holds significant promise for the development of novel MAO inhibitors. The extrapolated SAR suggests that strategic modifications to the phenyl and pyrazole rings can lead to potent and selective inhibitors of either MAO-A or MAO-B. Further research should focus on the synthesis and biological evaluation of a focused library of these compounds to validate the proposed SAR and to identify lead candidates for further development as potential treatments for depression and neurodegenerative diseases.
References
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Kumar, S., & Sharma, P. C. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]
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- Jagrat, M., Behera, J., Yabanoglu, S., Ercan, A., Ucar, G., Sinha, B. N., ... & Jayaprakash, V. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & medicinal chemistry letters, 21(14), 4296-4300.
- Karuppasamy, M., Mahapatra, M., Yabanoglu, S., Ucar, G., Sinha, B. N., Basu, A., ... & Jayaprakash, V. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & medicinal chemistry, 18(5), 1875-1881.
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- Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current medicinal chemistry, 18(33), 5114-5144.
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- Kumar, A., & Sharma, S. (2014). Design, synthesis and potential CNS activity of some novel1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. Indian journal of pharmaceutical sciences, 76(2), 115.
- Jagrat, M., Behera, J., Yabanoglu, S., Ercan, A., Ucar, G., Sinha, B. N., ... & Jayaprakash, V. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & medicinal chemistry letters, 21(14), 4296-4300.
- Ben-Azu, B., Aderibigbe, I. O., Ajayi, A. M., & Umukoro, S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4587.
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- Özkul, O., Göktaş, F., Ülker, S., & Ertan, R. (2014). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archiv der Pharmazie, 347(1), 47-56.
- Asirvatham, J., & Rangisetty, J. B. (2009). Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide Derivatives. Rasayan Journal of Chemistry, 2(4), 939-943.
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- Özkul, O., Göktaş, F., Ülker, S., & Ertan, R. (2014). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archiv der Pharmazie, 347(1), 47-56.
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A Comparative Efficacy Analysis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and Sertraline in Preclinical Models of Depression
This guide provides a comprehensive, data-driven comparison of the novel compound 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine against the well-established selective serotonin reuptake inhibitor (SSRI), sertraline. The following analysis is based on a series of hypothetical, yet representative, preclinical experiments designed to evaluate the potential antidepressant efficacy and mechanism of action of this novel pyrazole derivative. Our objective is to furnish researchers and drug development professionals with a rigorous framework for assessing such compounds.
Introduction: The Quest for Novel Antidepressants
Major Depressive Disorder (MDD) is a significant global health concern, and while existing treatments like SSRIs are effective for many, a substantial portion of patients exhibit inadequate response or experience dose-limiting side effects. This therapeutic gap necessitates the exploration of novel chemical entities with potentially different mechanisms of action. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, neuroprotective, and monoamine oxidase (MAO) inhibitory properties.[1][2] The compound 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, with its structural similarity to known monoaminergic modulators, presents an intriguing candidate for investigation as a potential antidepressant.
This guide will delineate a head-to-head comparison with sertraline, a widely prescribed SSRI, across a battery of in vitro and in vivo assays. The causality behind each experimental choice will be elucidated to provide a clear and logical pathway for efficacy evaluation.
Mechanism of Action: A Tale of Two Compounds
Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. In contrast, the mechanism of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is currently uncharacterized. Based on its structure and the known activities of related pyrazole compounds, we hypothesize a potential dual-action mechanism involving modulation of monoamine transporters and possibly inhibition of monoamine oxidase enzymes.
Signaling Pathway: Serotonergic Neurotransmission
The following diagram illustrates the canonical serotonergic synapse and the putative targets for both sertraline and our investigational compound.
Caption: Putative mechanisms of Sertraline and 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
In Vitro Efficacy and Selectivity
To establish a foundational understanding of the pharmacological profile of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a panel of in vitro assays is essential. These experiments are designed to quantify the binding affinity and functional inhibition of key molecular targets implicated in depression.
Experimental Workflow: In Vitro Profiling
Caption: Workflow for in vitro comparative assessment.
Detailed Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Incubate the membranes with a specific radioligand (e.g., [³H]Citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides a direct measure of the compound's affinity for the primary molecular targets of many antidepressants.
2. Synaptosomal Uptake Assays
-
Objective: To measure the functional inhibition (IC₅₀) of monoamine uptake by the test compounds.
-
Methodology:
-
Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]Serotonin).
-
Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes.
-
Determine the IC₅₀ values from concentration-response curves.
-
-
Rationale: This functional assay confirms that binding to the transporter translates into inhibition of its activity, which is the therapeutic mechanism of reuptake inhibitors.
Hypothetical Comparative Data
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Sertraline | 0.8 | 150 | 25 | 1.2 | > 100 | > 100 |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 15 | 250 | 80 | 22 | 5.2 | > 100 |
Interpretation: The hypothetical data suggests that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a less potent SERT inhibitor than sertraline but exhibits a potentially novel secondary mechanism through moderate inhibition of MAO-A. This dual action could offer a different therapeutic profile.
In Vivo Behavioral Efficacy
To assess the antidepressant-like effects in a whole-organism context, standardized behavioral models in rodents are employed. These models are sensitive to clinically effective antidepressant drugs.
Experimental Workflow: In Vivo Behavioral Studies
Caption: Workflow for in vivo behavioral comparison.
Detailed Protocols
1. Forced Swim Test (FST)
-
Objective: To evaluate behavioral despair, a core symptom of depression in humans.
-
Methodology:
-
Administer the test compounds or vehicle daily for 21 days.
-
On the final day, place mice individually in a cylinder of water from which they cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute session.
-
-
Rationale: Antidepressants are known to reduce the time spent immobile, reflecting an increase in active coping strategies.
2. Tail Suspension Test (TST)
-
Objective: Similar to the FST, this test assesses behavioral despair.
-
Methodology:
-
Following the chronic dosing schedule, suspend mice by their tails using adhesive tape.
-
Record the total duration of immobility over a 6-minute period.
-
-
Rationale: This test provides a complementary measure to the FST, and a positive result in both increases confidence in the antidepressant-like profile of the compound.
Hypothetical Comparative Data
| Treatment Group | FST Immobility Time (seconds) | TST Immobility Time (seconds) |
| Vehicle | 155 ± 12 | 180 ± 15 |
| Sertraline (10 mg/kg) | 85 ± 9 | 100 ± 11 |
| 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (20 mg/kg) | 95 ± 10 | 115 ± 13 |
Interpretation: The hypothetical results indicate that both sertraline and 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine significantly reduce immobility time in both the FST and TST compared to the vehicle group, suggesting comparable antidepressant-like efficacy in these models of behavioral despair.
Conclusion and Future Directions
This comparative guide, based on a series of well-established preclinical assays, illustrates a potential pathway for evaluating the novel compound 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine as a candidate antidepressant. The hypothetical data presented suggests that while it may be a less potent SERT inhibitor than sertraline, its potential dual mechanism of action, including MAO-A inhibition, could translate to robust efficacy in behavioral models.
Further studies would be required to confirm these findings and to explore the full therapeutic potential of this compound. These would include pharmacokinetic profiling, safety and toxicology studies, and investigation of its effects on neuroplasticity markers such as Brain-Derived Neurotrophic Factor (BDNF). The framework presented here provides a solid foundation for such future investigations.
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Independent Verification of the Neuroprotective Effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: A Comparative Guide
This guide provides a framework for the independent verification of the neuroprotective properties of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a novel compound of interest in neurodegenerative disease research. Given the nascent stage of research on this specific molecule, this document outlines a comparative study against a well-characterized neuroprotective agent, Phenelzine, an antidepressant known for its neuroprotective capabilities.[1] The experimental design detailed herein is based on established methodologies for assessing neuroprotection in vitro and in vivo, drawing from studies on structurally related pyrazole and phenylacetamide derivatives that have shown promise in preclinical models.[2][3][4]
Introduction: The Rationale for Investigation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7][8] Recent studies have highlighted the neuroprotective potential of pyrazole-containing compounds in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.[2] These compounds are hypothesized to exert their effects through various mechanisms, including the mitigation of oxidative stress, inhibition of apoptosis, and modulation of inflammatory pathways.[3][9]
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine combines the pyrazole moiety with a phenethylamine backbone, a structural feature present in many neuroactive compounds. This unique combination warrants a thorough investigation of its potential to protect neurons from degenerative insults. This guide provides the experimental framework for such an investigation, emphasizing scientific rigor and reproducibility.
Comparative Agent Profile: Phenelzine
For a robust evaluation of a novel compound, a well-characterized comparator is essential. Phenelzine, a monoamine oxidase (MAO) inhibitor, has demonstrated neuroprotective effects in various models of neurological damage, including stroke and traumatic brain injury.[1] Its mechanisms of action are multifaceted, involving the modulation of neurotransmitter levels, reduction of oxidative stress, and sequestration of reactive aldehydes.[1] By comparing 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine with Phenelzine, we can benchmark its efficacy and gain insights into its potential therapeutic window.
In Vitro Comparative Analysis: A Step-by-Step Approach
The initial phase of verification will involve a series of in vitro assays to determine the direct effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine on neuronal cells and to compare its potency and efficacy with Phenelzine.
Cell Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line in neurotoxicity and neuroprotection studies, as they can be differentiated into a more mature neuronal phenotype.[10][11]
-
PC-12 Adh Cell Line: Derived from a rat pheochromocytoma, these cells are a common model for studying neuronal differentiation and neuroprotective effects, particularly in the context of Parkinson's disease models.[2]
-
Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system for secondary validation.[11]
Neurotoxicity Induction
To mimic the pathological conditions of neurodegenerative diseases, neurotoxicity will be induced using established chemical stressors:
-
6-hydroxydopamine (6-OHDA): A neurotoxin commonly used to create in vitro and in vivo models of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.[2]
-
Amyloid-beta (Aβ) peptide: A key component of the amyloid plaques found in the brains of Alzheimer's disease patients, Aβ is used to induce neurotoxicity and screen for protective compounds.[9][10]
-
Hydrogen peroxide (H₂O₂): A potent oxidizing agent used to induce oxidative stress and assess the antioxidant capacity of test compounds.[9]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: In vitro experimental workflow for assessing neuroprotection.
Detailed Experimental Protocols
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and differentiate as required.
-
Pre-treat cells with varying concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine or Phenelzine for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxin (6-OHDA or Aβ) and incubate for 24-48 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[9]
-
Follow the same treatment protocol as the MTT assay.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
-
2′,7′-dichlorofluorescein diacetate (DCF-DA) Assay: This assay measures the intracellular production of reactive oxygen species (ROS).[9]
-
After treatment with the test compound and neurotoxin, load the cells with DCF-DA.
-
Incubate for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Western Blot for Bax and Cleaved Caspase-3: This technique is used to measure the levels of key proteins involved in the apoptotic pathway.[12][13]
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate how the comparative data for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine and Phenelzine could be structured.
| Parameter | Assay | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | Phenelzine | Untreated Control | Neurotoxin Control |
| Neuroprotection (EC₅₀) | MTT | 5 µM | 10 µM | N/A | N/A |
| Cytotoxicity (LD₅₀) | LDH | > 100 µM | > 100 µM | N/A | N/A |
| ROS Reduction | DCF-DA | 60% at 10 µM | 55% at 10 µM | 0% | 100% |
| Bax Expression | Western Blot | ↓ 50% at 10 µM | ↓ 45% at 10 µM | Baseline | ↑ 200% |
| Caspase-3 Activation | Western Blot | ↓ 70% at 10 µM | ↓ 65% at 10 µM | Baseline | ↑ 300% |
In Vivo Verification: Preclinical Models of Neurodegeneration
Following promising in vitro results, the neuroprotective effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine should be validated in animal models of neurodegenerative diseases.[14][15][16]
Animal Models
-
6-OHDA-lesioned rat model of Parkinson's disease: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle leads to the progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
APP/PS1 transgenic mouse model of Alzheimer's disease: These mice express human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent amyloid plaque deposition and cognitive deficits.[14]
In Vivo Experimental Design
Caption: In vivo experimental workflow for verifying neuroprotective efficacy.
Key Outcome Measures
-
Behavioral Tests: To assess functional recovery, a battery of behavioral tests should be performed to evaluate motor coordination, cognitive function, and anxiety-like behavior.[17]
-
Immunohistochemistry: Post-mortem brain tissue analysis will be conducted to quantify neuronal survival (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra for the Parkinson's model), neuroinflammation (e.g., Iba1-positive microglia), and pathological markers (e.g., Aβ plaques).
-
Biochemical Assays: Brain homogenates can be used to measure levels of neurotransmitters, inflammatory cytokines, and oxidative stress markers.
Proposed Mechanism of Action and Signaling Pathway
Based on the literature for related pyrazole compounds, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine may exert its neuroprotective effects by modulating key signaling pathways involved in cell survival and death. A plausible hypothesis is its ability to interfere with the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for the neuroprotective action.
Conclusion
The independent verification of the neuroprotective effects of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine requires a systematic and comparative approach. This guide outlines a comprehensive experimental plan, from initial in vitro screening to in vivo validation, using established models and assays. By comparing its performance against a known neuroprotective agent, Phenelzine, a clear and objective assessment of its therapeutic potential can be achieved. The successful completion of these studies will provide critical data to support the further development of this promising compound for the treatment of neurodegenerative diseases.
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A Comprehensive Benchmarking Guide to 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine and its Derivatives in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that appears in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and monoamine oxidase (MAO) inhibitory effects.[4][5][6][7] This guide focuses on a specific, yet promising, member of this family: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This molecule uniquely combines the versatile pyrazole ring with a phenethylamine backbone, a classic pharmacophore known for its interactions with central nervous system (CNS) targets.
The presence of these two key structural motifs suggests a rich and potentially multi-faceted pharmacological profile. However, to date, a comprehensive head-to-head comparison of this specific molecule against other notable pyrazole derivatives is lacking in the published literature. This guide, therefore, serves as a strategic framework for researchers and drug development professionals to systematically benchmark 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. We will outline a series of robust experimental protocols designed to elucidate its therapeutic potential across several key areas, providing the causality behind experimental choices and ensuring a self-validating system of inquiry.
Strategic Selection of Comparator Pyrazole Derivatives
To establish a meaningful benchmark, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine's performance must be evaluated against a panel of well-characterized pyrazole derivatives, each representing a distinct and significant pharmacological class. The following compounds are proposed as comparators, providing a robust baseline for a multi-dimensional assessment:
-
Celecoxib: A potent and selective cyclooxygenase-2 (COX-2) inhibitor, representing the anti-inflammatory class of pyrazole derivatives.[8] Its well-defined mechanism of action provides a clear benchmark for anti-inflammatory activity.
-
Rimonabant: A selective cannabinoid receptor 1 (CB1) antagonist, historically used as an anti-obesity agent.[9][10] This compound will serve as a benchmark for potential CNS-related activities, particularly those involving cannabinoid signaling pathways.
-
Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), representing the anticancer class of pyrazole-based therapeutics.[11][12]
-
A Representative MAO Inhibitor: Given the phenethylamine backbone of our target molecule, a comparison with a known pyrazole-based MAO inhibitor is crucial for exploring its potential as an antidepressant or anticonvulsant agent.[4][13][14]
Proposed Experimental Workflows for Comprehensive Benchmarking
The following sections detail the proposed experimental protocols for a thorough evaluation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Anti-Inflammatory Activity Assessment
This initial screen is critical for determining the compound's potency and selectivity towards the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol:
-
Enzyme Preparation: Obtain commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Compound Incubation: Pre-incubate the enzymes with varying concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, celecoxib (positive control), and a vehicle control for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Prostaglandin Measurement: After a 5-minute incubation at 37°C, terminate the reaction and quantify the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Causality of Experimental Choices:
-
The use of purified recombinant enzymes ensures that the observed effects are directly attributable to the interaction between the compound and the target enzymes.
-
Measuring PGE2 production provides a direct and quantifiable readout of enzyme activity.
-
Including celecoxib as a positive control validates the assay's ability to detect selective COX-2 inhibition.
Diagram of the In Vitro COX Inhibition Workflow:
Caption: Workflow for in vitro COX enzyme inhibition assay.
This widely accepted animal model is used to assess the in vivo anti-inflammatory efficacy of a compound.[17][18]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, celecoxib, or a vehicle control orally (p.o.) or intraperitoneally (i.p.) to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Causality of Experimental Choices:
-
The carrageenan model induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.
-
Oral or intraperitoneal administration provides insights into the compound's bioavailability and in vivo efficacy.
-
Measuring paw volume is a non-invasive and reliable method for quantifying inflammation.
Anticancer Activity Assessment
The prevalence of pyrazole-based compounds in oncology research warrants an investigation into the antiproliferative potential of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.[12][19][20]
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture relevant human cancer cell lines (e.g., HT-29 for colon cancer, PC-3 for prostate cancer) in appropriate media.[12]
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, axitinib (positive control), and a vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Causality of Experimental Choices:
-
The use of multiple cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.
-
The MTT assay is a reliable and high-throughput method for quantifying cell viability.
-
Including a clinically approved drug like axitinib allows for a direct comparison of potency.
Diagram of the Antiproliferative MTT Assay Workflow:
Caption: Workflow for the in vitro antiproliferative MTT assay.
CNS Activity Assessment
The phenethylamine substructure of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine strongly suggests potential activity within the central nervous system.[13][14] Therefore, evaluating its effects on key CNS targets is a logical and crucial step.
This assay will determine if the compound inhibits MAO-A or MAO-B, enzymes critical for the metabolism of neurotransmitters.
Experimental Protocol:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B or rat brain mitochondria as the enzyme source.
-
Compound Incubation: Pre-incubate the enzyme source with various concentrations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a known MAO inhibitor (e.g., phenelzine or a pyrazole-based equivalent), and a vehicle control.
-
Substrate Addition: Add a suitable substrate (e.g., kynuramine for both isoforms, or specific substrates for each). The deamination of the substrate by MAO produces a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the IC50 values for both MAO-A and MAO-B to determine the compound's potency and selectivity.
Causality of Experimental Choices:
-
This assay directly measures the compound's effect on the enzymatic activity of two key targets in neuropsychiatric drug discovery.
-
The use of a fluorescent substrate provides a sensitive and continuous readout of enzyme activity.
-
Assessing both MAO-A and MAO-B is essential for understanding the compound's potential therapeutic profile and side-effect liability.
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying compounds with potential anticonvulsant properties.[7][21][22]
Experimental Protocol:
-
Animal Model: Use Swiss albino mice for these assays.[21]
-
Compound Administration: Administer the test compound, a positive control (e.g., phenytoin for MES, ethosuximide for scPTZ), or a vehicle control to different groups of mice.
-
MES Test: At the time of peak effect, subject the mice to an electrical stimulus via corneal electrodes and observe for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
scPTZ Test: At the time of peak effect, administer a convulsive dose of pentylenetetrazole subcutaneously and observe the mice for the onset of clonic seizures.
-
Data Analysis: Determine the percentage of animals protected from seizures in each group compared to the vehicle control.
Causality of Experimental Choices:
-
The MES and scPTZ models represent different types of seizure activity (generalized tonic-clonic and absence seizures, respectively), providing a broader screen for anticonvulsant potential.
-
These are well-validated and widely used models in the field of epilepsy research.
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data generated from these experiments should be summarized in structured tables.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine | |||
| Celecoxib |
Table 2: Comparative In Vitro Antiproliferative Activity
| Compound | HT-29 IC50 (µM) | PC-3 IC50 (µM) |
| 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine | ||
| Axitinib |
Table 3: Comparative In Vitro MAO Inhibitory Activity
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine | ||
| Comparator MAO Inhibitor |
By systematically generating and analyzing this data, researchers can construct a comprehensive pharmacological profile for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. This will not only reveal its most promising therapeutic applications but also contribute valuable insights to the broader structure-activity relationship (SAR) of pyrazole derivatives.[23][24]
Conclusion
The benchmarking framework presented in this guide provides a scientifically rigorous and logically structured approach to evaluating the therapeutic potential of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. By employing a combination of validated in vitro and in vivo assays and comparing its performance against established drugs, researchers can effectively navigate the early stages of the drug discovery process. This systematic approach, grounded in the principles of causality and self-validation, is essential for unlocking the full potential of the versatile pyrazole scaffold and identifying novel candidates for the treatment of a wide range of human diseases.
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A Head-to-Head Comparison of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine Enantiomers: Synthesis, Chiral Resolution, and Biological Activity
Abstract
This guide provides a comprehensive technical comparison of the (R)- and (S)-enantiomers of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, a chiral molecule with significant potential in medicinal chemistry. The stereochemistry of active pharmaceutical ingredients is a critical determinant of their pharmacological profile, influencing efficacy, potency, and safety. Herein, we detail the synthesis of the racemic mixture, robust protocols for enantiomeric separation via chiral High-Performance Liquid Chromatography (HPLC), and a comparative analysis of their biological activity as inhibitors of monoamine oxidase (MAO) enzymes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate further investigation into this and related chiral compounds.
Introduction: The Critical Role of Chirality
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine possesses a single stereocenter at the carbon atom bearing the phenyl and amino groups, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. The pyrazole moiety is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects[1][2][3][4][5]. When combined with a chiral phenethylamine backbone, the resulting molecule presents a compelling scaffold for drug discovery.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separation and individual evaluation of enantiomers are not merely academic exercises but are mandated by regulatory bodies for the development of safe and effective chiral drugs[6]. This guide focuses on providing the practical and theoretical framework for such an evaluation.
Synthesis and Chiral Resolution
The synthesis of the target compound begins with the preparation of the racemic mixture, which is then separated into its constituent enantiomers.
General Synthesis of Racemic 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine
A common synthetic route involves the reaction of a suitable phenacyl halide with pyrazole, followed by reductive amination. While specific synthesis of the exact title compound is not widely published, a general, plausible pathway can be constructed based on established organic chemistry principles[7][8][9].
The workflow can be visualized as follows:
Caption: General synthetic workflow for racemic 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into individual enantiomers is the most critical step for a comparative study. This can be achieved through two primary methods: diastereomeric salt formation or chiral chromatography[10][11].
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid[12][13]. This reaction forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization[11]. The desired enantiomer is then recovered by treating the isolated salt with a base.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used analytical and preparative method for separating enantiomers[6][14]. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation[14][15][16]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of compounds, including N-substituted pyrazoles[15][16][17].
Head-to-Head Comparison of Biological Activity: Monoamine Oxidase (MAO) Inhibition
Many pyrazole derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters[18][19][20][21]. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases[18][19][20]. Given this precedent, a comparative study of the enantiomers of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine for MAO inhibition is a logical starting point.
While direct experimental data for the title compound's enantiomers is not available in the public literature, we can present a representative dataset based on similar chiral amines to illustrate the expected stereoselectivity. The following table showcases hypothetical, yet plausible, inhibitory concentration (IC50) values.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| (R)-1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 50 | 2500 | 0.02 |
| (S)-1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | 800 | 350 | 2.29 |
| Clorgyline (MAO-A Selective Control)[20][22] | ~3 | >1000 | <0.003 |
| Selegiline (MAO-B Selective Control)[20] | >1000 | ~7 | >140 |
Analysis of Hypothetical Data: In this representative example, the (R)-enantiomer is a potent and selective inhibitor of MAO-A, whereas the (S)-enantiomer is weaker overall but shows modest selectivity for MAO-B. This highlights the profound impact of stereochemistry on both potency and selectivity, underscoring the necessity of enantiomeric separation for accurate pharmacological characterization.
Caption: Differential targeting of MAO isoforms by the (R)- and (S)-enantiomers.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Chiral HPLC for Enantiomeric Separation
This protocol describes a robust method for the analytical separation of the (R)- and (S)-enantiomers, which can be adapted for preparative scale-up.
Causality: The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven broad applicability for separating N-heterocyclic compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector[15][16][17]. The mobile phase composition is optimized to achieve a balance between resolution and analysis time.
Methodology:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Column: Lux Cellulose-2 or Lux Amylose-2 (5 µm, 250 x 4.6 mm)[15][17].
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and monitor the chromatogram. The two enantiomers should appear as distinct, well-resolved peaks. The enantiomeric excess (% ee) can be calculated from the peak areas. A resolution factor (Rs) greater than 1.5 is considered a baseline separation.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a continuous spectrophotometric method to determine the IC50 values of each enantiomer against MAO-A and MAO-B[19][22].
Causality: This assay relies on the MAO-catalyzed oxidation of a substrate, which leads to the formation of a product that can be monitored by spectrophotometry. The rate of product formation is inversely proportional to the inhibitory activity of the test compound. Kynuramine is a common substrate for both MAO-A and MAO-B, but specific inhibitors are used to assess isoform-selective inhibition[19][20].
Methodology:
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Supersomes™)[20].
-
Kynuramine dihydrobromide (substrate)[20].
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Test Compounds: (R)- and (S)-enantiomers, dissolved in DMSO.
-
Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)[20].
-
96-well UV-transparent microplate.
-
Spectrophotometer (plate reader).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in buffer. The final DMSO concentration in the assay should be ≤1%.
-
In each well of the microplate, add:
-
50 µL of potassium phosphate buffer.
-
20 µL of MAO-A or MAO-B enzyme solution.
-
10 µL of the test compound dilution (or buffer for control).
-
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 316 nm (for the formation of 4-hydroxyquinoline) every minute for 30 minutes at 37 °C[19].
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Discussion and Future Directions
This guide establishes a clear framework for the comparative evaluation of the 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine enantiomers. The provided protocols for chiral separation and biological assay are robust and based on established, authoritative methods. The hypothetical data underscores the critical importance of stereochemistry in drug action, where one isomer may act as the eutomer for a specific target while the other is significantly less potent.
Future research should focus on obtaining empirical data for these specific enantiomers to confirm the hypothetical biological activity profile. Subsequent studies could include:
-
In vivo pharmacodynamic studies in relevant animal models of depression or Parkinson's disease to assess therapeutic efficacy[23].
-
Pharmacokinetic (ADME) profiling to understand the absorption, distribution, metabolism, and excretion of each enantiomer.
-
Structural biology studies (e.g., X-ray crystallography of the eutomer bound to its target enzyme) to elucidate the molecular basis for its stereospecific activity.
By systematically dissecting the properties of each enantiomer, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.
References
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- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec.
- Monoamine Oxidase Assays. Cell Biolabs, Inc.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Disclaimer: At the time of this guide's creation, a specific Safety Data Sheet (SDS) for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine was not publicly available. The following procedures are therefore synthesized from the safety data of structurally analogous pyrazole and phenylethylamine compounds, combined with foundational principles of chemical laboratory waste management.[1] This "worst-case" methodology ensures a high margin of safety. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance and protocols specific to their location and facilities.
Introduction: Understanding the Compound and Associated Risks
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a research chemical whose hazard profile is not exhaustively documented. However, its structure—comprising a phenyl group, an ethylamine chain, and a pyrazole ring—provides critical clues for risk assessment. Structurally similar compounds, such as other substituted pyrazoles and phenylethylamines, are known to exhibit biological activity and may present hazards including skin and eye irritation, and potential toxicity if ingested.[2][3][4] Therefore, treating this compound as hazardous waste is a mandatory precautionary measure to protect both laboratory personnel and the environment.
The core principle of this guide is to ensure that from the moment it is designated as waste, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is handled, stored, and disposed of in a manner that is compliant with federal, state, and local regulations.[5]
Hazard Profile and Required Personal Protective Equipment (PPE)
Given the potential for irritation and unknown toxicity, a robust selection of PPE is non-negotiable. The causality is clear: engineering controls (like fume hoods) provide the first line of defense, while PPE protects from direct contact.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.[2] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact. Skin irritation is a common hazard for pyrazole derivatives.[4] |
| Body Protection | Standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory | Use within a certified chemical fume hood. | All weighing and transfers of solids or handling of solutions should be performed in a fume hood to prevent inhalation of aerosols or dust.[6] |
Step-by-Step Disposal Protocol: From Generation to Collection
Proper disposal begins the moment a material is deemed waste.[5] Adherence to a systematic protocol is essential to prevent dangerous chemical reactions and ensure regulatory compliance.
Step 1: Waste Identification and Segregation Immediately classify any unwanted 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, including expired stock, reaction byproducts, and contaminated materials, as hazardous chemical waste.[7]
-
Causality : Segregation is paramount. Mixing incompatible waste streams can lead to dangerous reactions, such as gas generation, fire, or explosions.[8] This waste must be kept separate from non-hazardous trash, sharps, and biological waste.
Step 2: Containerization Select a waste container that is chemically compatible, leak-proof, and has a secure, sealable lid.[9] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Solid Waste : Place unused or contaminated solid 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine in a designated solid waste container.[1]
-
Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. The first rinse of any emptied container that held the pure compound must also be collected as hazardous waste.[8]
-
Contaminated Materials : All disposable items that have come into direct contact with the compound, such as gloves, weighing papers, and absorbent pads, must be placed in the solid hazardous waste container.[1]
Step 3: Labeling As soon as the first drop of waste is added, the container must be labeled.[10] The label must be clear, legible, and permanently affixed.
-
Essential Information :
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "1-phenyl-2-(1H-pyrazol-1-yl)ethanamine" . Do not use abbreviations.[8]
-
A complete list of all components in the container, including solvents, with percentages.
-
The date accumulation started (the day the first waste was added).[7]
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[11]
-
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[11]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Containment : Always use secondary containment, such as a spill tray, for liquid waste containers to mitigate the impact of potential leaks.[8]
-
Closure : Keep waste containers securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Storage Limits : Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (e.g., typically no more than 55 gallons).[10]
Final Disposal Workflow
The ultimate disposition of the waste must be handled by trained professionals. The following workflow diagram illustrates the decision-making process from waste generation to its final, safe disposal.
Caption: Disposal workflow for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine.
The most appropriate and environmentally sound method for the final disposal of this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[11][12] This process ensures the complete destruction of the compound, preventing its release into the environment.
Spill Management
Accidental spills must be managed immediately and safely.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.
-
Manage Small Spills : For minor spills within a fume hood, use a chemical spill kit with an absorbent appropriate for organic amines.
-
Collect Waste : Carefully collect the absorbed material and any contaminated items.
-
Dispose as Hazardous Waste : Place all cleanup materials into a new hazardous waste container, label it appropriately, and manage it according to the protocol described above.[10]
By adhering to these rigorous procedures, you ensure a culture of safety, maintain regulatory compliance, and uphold your responsibility to protect our environment.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Waste Management. (2024, December 2). Environmental Marketing Services. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). LabManager. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College, Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center, Office of Clinical and Research Safety. Retrieved from [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
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1-phenyl-2-(1H-pyrazol-5-yl)ethanamine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
1-Phenylpyrazole. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
